molecular formula C8H9FN2O3S B8323207 4-Acetamido-2-fluorobenzenesulfonamide

4-Acetamido-2-fluorobenzenesulfonamide

Cat. No.: B8323207
M. Wt: 232.23 g/mol
InChI Key: APEZIGCKOYQKIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Acetamido-2-fluorobenzenesulfonamide is a synthetic intermediate belonging to the class of fluorinated benzenesulfonamides. These compounds are of significant interest in medicinal and organic chemistry due to the strategic incorporation of fluorine, which can profoundly alter a molecule's electronic properties, metabolic stability, and binding affinity to biological targets . The presence of the sulfonamide functional group is a key feature in many pharmacologically active molecules, serving as a potent zinc-binding group (ZBG) in inhibitors of enzymes like carbonic anhydrase (CA) . Furthermore, sulfonamides are established components of various FDA-approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) such as COX-2 inhibitors and disease-modifying antirheumatic drugs (DMARDs), highlighting the versatility of this chemical motif in drug discovery . The acetamido group adds another dimension of utility, often serving as a protected aniline derivative, which is a common precursor to a wide range of bioactive compounds including antibiotics and antimalarials . Researchers may explore this compound as a key building block in the development of novel enzyme inhibitors or as a precursor for further synthetic modification via its functional groups. This product is strictly for research purposes and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H9FN2O3S

Molecular Weight

232.23 g/mol

IUPAC Name

N-(3-fluoro-4-sulfamoylphenyl)acetamide

InChI

InChI=1S/C8H9FN2O3S/c1-5(12)11-6-2-3-8(7(9)4-6)15(10,13)14/h2-4H,1H3,(H,11,12)(H2,10,13,14)

InChI Key

APEZIGCKOYQKIV-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)S(=O)(=O)N)F

Origin of Product

United States

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide outlines a robust, high-yield synthetic pathway for 4-Acetamido-2-fluorobenzenesulfonamide (CAS: N/A for specific isomer, analogous to N-(4-sulfamoylphenyl)acetamide derivatives), a critical intermediate in the development of carbonic anhydrase inhibitors (CAIs) and fluorinated sulfonamide antimicrobials.

The protocol utilizes a three-step sequence starting from 3-fluoroaniline , leveraging the directing effects of the acetamido group to achieve high regioselectivity during chlorosulfonation. This guide prioritizes process safety, scalability, and rigorous characterization via NMR (


H, 

C,

F) and Mass Spectrometry.

Retrosynthetic Analysis & Strategy

Structural Logic

The target molecule contains a benzene core with three substituents:

  • Sulfonamide (

    
    )  at position 1 (Principal Group).
    
  • Fluorine (

    
    )  at position 2.
    
  • Acetamido (

    
    )  at position 4.[1]
    
Regioselectivity

Direct chlorosulfonation of anilines requires protection of the amine to prevent oxidation and to direct the electrophilic substitution.

  • Precursor Selection: 3-Fluoroacetanilide is the required intermediate.

  • Directing Effects:

    • The acetamido group is a strong ortho/para activator.

    • The fluorine atom is a weak deactivator but an ortho/para director.

    • In 3-fluoroacetanilide, the position para to the acetamido group (C4 relative to N) is ortho to the fluorine (C3 relative to N). This position is electronically activated by the amide and sterically accessible, making it the primary site for electrophilic attack by chlorosulfonic acid.

Retrosynthesis Target This compound (Target) SulfonylCl 4-Acetamido-2-fluorobenzenesulfonyl chloride (Intermediate) Target->SulfonylCl Amination (NH3) Acetanilide 3-Fluoroacetanilide (Protected Precursor) SulfonylCl->Acetanilide Chlorosulfonation (ClSO3H) Aniline 3-Fluoroaniline (Starting Material) Acetanilide->Aniline Acetylation (Ac2O)

Figure 1: Retrosynthetic pathway demonstrating the logic of substituent introduction.

Experimental Protocols

Materials & Safety
  • Chlorosulfonic Acid (

    
    ):  Extremely corrosive and reacts violently with water. Use only in a fume hood with proper PPE (face shield, acid-resistant gloves).
    
  • 3-Fluoroaniline: Toxic by inhalation and skin contact.

  • Ammonia (aq): Irritant, lachrymator.

Step 1: Acetylation of 3-Fluoroaniline

Objective: Protect the amine functionality and establish the para-directing influence.

  • Setup: Charge a 500 mL round-bottom flask with 3-fluoroaniline (11.1 g, 100 mmol) and water (100 mL).

  • Addition: Add acetic anhydride (12.3 g, 120 mmol) dropwise over 15 minutes while stirring vigorously.

  • Reaction: The mixture will warm slightly. Heat to 60°C for 30 minutes to ensure completion.

  • Workup: Cool the mixture to 0-5°C in an ice bath. The product, 3-fluoroacetanilide , will precipitate as white crystals.

  • Isolation: Filter the solid, wash with cold water (

    
     mL), and dry in a vacuum oven at 50°C.
    
    • Expected Yield: 90-95%

    • Checkpoint: MP ~85-87°C.

Step 2: Chlorosulfonation (The Critical Step)

Objective: Introduce the sulfonyl chloride group regioselectively.

  • Preparation: Place chlorosulfonic acid (58.3 g, 500 mmol, 5.0 equiv) in a dry 250 mL 3-neck flask equipped with a drying tube (

    
    ) and a dropping funnel. Cool to 0-5°C.
    
  • Addition: Add dry 3-fluoroacetanilide (15.3 g, 100 mmol) portion-wise over 30 minutes. Caution: HCl gas evolution. Maintain temperature <10°C.

  • Heating: Once addition is complete, remove the ice bath and heat the mixture to 60-70°C for 2 hours.

    • Note: Do not exceed 75°C to avoid desulfonation or sulfone formation.

  • Quenching: Cool the reaction mixture to room temperature. Isolate the product by pouring the reaction mass slowly and carefully onto crushed ice (300 g) with vigorous stirring.

  • Isolation: The sulfonyl chloride precipitates as a white/off-white solid. Filter immediately. Wash with ice-cold water (

    
     mL) to remove residual acid.
    
    • Stability Note: Use the wet cake immediately for the next step to prevent hydrolysis.

Step 3: Amination (Ammonolysis)

Objective: Convert the sulfonyl chloride to the sulfonamide.

  • Reaction: Transfer the wet sulfonyl chloride cake into a flask containing 25% aqueous ammonia (100 mL).

  • Conditions: Stir the suspension at room temperature for 2 hours. Then, heat strictly to 60°C for 30 minutes to ensure complete conversion.

  • Neutralization: Cool to room temperature. Adjust pH to ~7 using dilute HCl if necessary (to precipitate any dissolved product), though the sulfonamide is often insoluble enough to filter directly.

  • Purification: Filter the crude product. Recrystallize from ethanol/water (1:1) or hot water.

  • Drying: Dry at 80°C under vacuum.

Process Workflow & Logic

Workflow Start Start: 3-Fluoroaniline Step1 Step 1: Acetylation (Ac2O, H2O, 60°C) Start->Step1 Check1 Isolate 3-Fluoroacetanilide Step1->Check1 Step2 Step 2: Chlorosulfonation (ClSO3H, 5 eq, 70°C) Check1->Step2 Dry Solid Quench Quench on Crushed Ice Step2->Quench Careful Addition Step3 Step 3: Amination (NH4OH, RT -> 60°C) Quench->Step3 Immediate Use Purify Recrystallization (EtOH/H2O) Step3->Purify End Final Product: This compound Purify->End

Figure 2: Operational workflow for the synthesis, highlighting critical quenching and isolation points.

Characterization & Data Analysis

Expected NMR Spectral Data

The following data is derived from substituent additivity rules and analogous fluorinated sulfonamides.

NucleusShift (

, ppm)
MultiplicityAssignmentMechanistic Insight

H
10.35Singlet (1H)Amide -NH Deshielded by carbonyl; exchangeable with

.

H
7.60 - 7.75Doublet (1H)Ar-H6 Ortho to sulfonamide; deshielded by

.

H
7.55Doublet of Doublets (1H)Ar-H5 Meta to sulfonamide; coupling with F and H6.

H
7.40Broad Singlet (2H)

Characteristic sulfonamide protons.

H
7.30Doublet (1H)Ar-H3 Ortho to F; significant H-F coupling (

Hz).[1]

H
2.10Singlet (3H)-CH

Acetyl methyl group.

F
-110 to -115MultipletAr-F Diagnostic for fluorine incorporation.
Mass Spectrometry (ESI)
  • Molecular Formula:

    
    
    
  • Molecular Weight: 232.23 g/mol

  • Expected Ion

    
    :  m/z 233.2
    
  • Expected Ion

    
    :  m/z 231.2 (Negative mode often more sensitive for sulfonamides).
    
IR Spectroscopy
  • 3200-3350 cm

    
    :  N-H stretching (Amide & Sulfonamide).
    
  • 1680 cm

    
    :  C=O stretching (Amide I band).
    
  • 1340 & 1160 cm

    
    :  S=O asymmetric and symmetric stretching (Sulfonamide).
    

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Step 2 Hydrolysis of sulfonyl chloride.Ensure glassware is dry. Quench on ice rapidly and proceed immediately to amination. Do not store the chloride wet.
Desulfonation Reaction temperature >80°C.Strictly control Step 2 heating to 60-70°C.
Regioisomers Incorrect starting material or temperature.Verify 3-fluoroacetanilide purity. Maintain low temp during addition of acetanilide to acid.
Sticky Solid Incomplete amination or impurities.Recrystallize from hot water. Ensure pH is neutral before filtration.

References

  • Vullo, D., et al. (2012). "Carbonic anhydrase inhibitors: Inhibition of the human mitochondrial isozymes VA and VB with a series of sulfonamides." Bioorganic & Medicinal Chemistry Letters.

  • Organic Syntheses. (1940). "Sulfanilyl chloride, N-acetyl-".[2] Org.[3] Synth. 20,[4][5][6] 13. (Foundational protocol for chlorosulfonation of acetanilides).

  • PubChem. (2025).[1] "4-Acetamidobenzenesulfonamide Compound Summary". (Reference for non-fluorinated analog properties).

  • Sigma-Aldrich. "4-Fluorobenzenesulfonamide Product Information". (Reference for Fluorine-Sulfonamide spectral characteristics).

Sources

An In-depth Technical Guide to the Mechanism of Action of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Synthesis of a Potent Carbonic Anhydrase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the putative mechanism of action for 4-Acetamido-2-fluorobenzenesulfonamide, a member of the sulfonamide class of compounds. Synthesizing from established principles of medicinal chemistry and enzymology, this document elucidates the core molecular interactions and cellular consequences of this molecule's activity. The primary mechanism of action is identified as the inhibition of carbonic anhydrases (CAs), a ubiquitous family of metalloenzymes. This guide will detail the structural basis for this inhibition, the role of bioisosteric modifications such as fluorination, and the downstream physiological and pathophysiological implications. Furthermore, we will present established, self-validating experimental protocols to rigorously characterize this mechanism, providing a framework for future research and drug development endeavors.

Introduction: The Sulfonamide Scaffold and the Significance of Fluorination

The sulfonamide functional group (R-SO₂NH₂) is a cornerstone of modern medicinal chemistry, having given rise to a multitude of therapeutic agents with diverse biological activities, including antimicrobial, antiviral, antidiabetic, and anticancer properties.[1][2] The foundational mechanism for many of these activities lies in their ability to act as potent enzyme inhibitors.[1] Specifically, primary sulfonamides are a classic and extensively studied class of inhibitors for carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3]

The introduction of fluorine into drug candidates can profoundly modulate their electronic properties, conformation, lipophilicity, and metabolic stability, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4] In the context of benzenesulfonamides, fluorination of the benzene ring substantially strengthens the interaction with CA isozymes.[5][6] This is attributed to the strong electron-withdrawing nature of fluorine, which increases the acidity of the sulfonamide group, thereby promoting its deprotonation and enhancing its binding to the zinc ion within the enzyme's active site.[7]

The Primary Target: Carbonic Anhydrases

Carbonic anhydrases are a family of enzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. This seemingly simple reaction is fundamental to a vast array of physiological processes, including respiration, pH homeostasis, and ion transport.[8] Humans express several CA isoforms with varying tissue distribution and subcellular localization, making them attractive targets for therapeutic intervention in a range of diseases such as glaucoma, epilepsy, and cancer.[8][9]

The Catalytic Mechanism of Carbonic Anhydrase

The active site of human CAs features a conserved zinc (II) ion coordinated by three histidine residues and a water molecule or hydroxide ion.[8] The zinc-bound hydroxide is a potent nucleophile that attacks carbon dioxide, leading to the formation of bicarbonate. This bicarbonate is then displaced by a water molecule, regenerating the active site for the next catalytic cycle.

The Molecular Mechanism of Action: Inhibition of Carbonic Anhydrase

The primary mechanism of action for this compound is its potent inhibition of carbonic anhydrase activity. The sulfonamide moiety is a key pharmacophore that mimics the transition state of the CO₂ hydration reaction.

Binding to the Active Site

In its deprotonated state, the sulfonamide group of this compound binds to the zinc ion in a tetrahedral geometry, displacing the catalytic water/hydroxide molecule.[10] This binding is stabilized by an extensive network of hydrogen bonds with conserved amino acid residues within the active site, such as Thr199 and Glu106.[8] The aromatic ring and its substituents, in this case, the acetamido and fluoro groups, engage in further interactions with both hydrophilic and hydrophobic residues lining the catalytic cavity, contributing to the overall binding affinity and isoform selectivity.[10]

The presence of the fluorine atom ortho to the sulfonamide group is expected to enhance the acidity of the sulfonamide nitrogen, facilitating its deprotonation and strengthening its coordination to the Zn(II) ion, leading to potent inhibition.[5][7]

Start This compound Assay1 Stopped-Flow CO₂ Hydration Assay Start->Assay1 Assay2 Fluorescent Thermal Shift Assay (FTSA) Start->Assay2 Assay3 Isothermal Titration Calorimetry (ITC) Start->Assay3 Data1 Kinetic Data (Ki) Assay1->Data1 Data2 Biophysical Data (ΔTm) Assay2->Data2 Data3 Thermodynamic Data (Kd, ΔH, n) Assay3->Data3 Conclusion Confirmation of Carbonic Anhydrase Inhibition Data1->Conclusion Data2->Conclusion Data3->Conclusion

Figure 2. Experimental Workflow for Mechanism Validation.

Potential Therapeutic Applications

The inhibition of specific carbonic anhydrase isoforms is a validated therapeutic strategy for several diseases. Given its structural features, this compound could be explored for the following applications:

  • Oncology: Tumor-associated CA isoforms, such as CA IX and CA XII, are highly expressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor growth and metastasis. [5][7][11]Selective inhibitors of these isoforms are promising anticancer agents.

  • Glaucoma: Inhibition of CA II in the ciliary body of the eye reduces the production of aqueous humor, thereby lowering intraocular pressure.

  • Antimicrobial: Some bacterial CAs are essential for the survival and pathogenesis of microorganisms. [12][13]Inhibitors targeting bacterial CAs without affecting human isoforms could represent a novel class of anti-infectives. [10]

Conclusion

The mechanism of action of this compound is rooted in the well-established inhibitory activity of the sulfonamide scaffold against carbonic anhydrases. The presence of the fluorine atom is anticipated to enhance its potency. The detailed experimental protocols provided in this guide offer a robust framework for the rigorous validation of this mechanism and the characterization of its inhibitory profile against various CA isoforms. A thorough understanding of its molecular interactions and cellular effects is paramount for its potential development as a therapeutic agent in oncology, ophthalmology, and infectious diseases.

References

  • Al-Balushi, K. A., et al. (2013). Sulfonamides incorporating fluorine and 1,3,5-triazine moieties are effective inhibitors of three β-class carbonic anhydrases from Mycobacterium tuberculosis. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-689.
  • Taylor & Francis Online. (2013).
  • Di Cesare Mannelli, L., et al. (2014). Sulfonamides and Their Isosters As Carbonic Anhydrase Inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(5), 686-9.
  • Gudimella, S. K., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3226.
  • Vullo, D., et al. (2024). Sulfonamide-Based Inhibition of the β-Carbonic Anhydrase from A. baumannii, a Multidrug-Resistant Bacterium. International Journal of Molecular Sciences, 25(22), 12569.
  • Vullo, D., et al. (2021). Inhibition of the β-carbonic anhydrase from the protozoan pathogen Trichomonas vaginalis with sulphonamides. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 586-592.
  • Matulis, D., et al. (2019). Organic Synthesis of Substituted Fluorinated Benzenesulfonamides as Selective Inhibitors of CA IX and Other Isoforms. In Methods in Molecular Biology (pp. 131-155). Humana Press.
  • Angeli, A., et al. (2021). Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. International Journal of Molecular Sciences, 22(22), 12497.
  • Vaškevičiūtė, K., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.
  • Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. European Journal of Medicinal Chemistry, 45(3), 1225-1229.
  • BenchChem. (2025).
  • National Center for Biotechnology Information. PubChem Compound Summary for CID 120231, 4-Fluorobenzenesulfonamide.
  • Ossila. 4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • Vaškevičiūtė, K., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII.
  • Kazokaitė, J., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry Letters, 23(9), 2749-2753.
  • National Center for Biotechnology Information. (2024).
  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review.
  • Fluorine in drug discovery: Role, design and case studies.
  • National Center for Biotechnology Information. (2022).
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2022). EXCLI Journal.
  • Sigma-Aldrich. 4-Fluorobenzenesulfonamide 98 402-46-0.
  • Chemsrc. 4-Acetamidobenzenesulfonamide | CAS#:121-61-9.
  • Dutta, S., Ray, S., & Nagarajan, K. (2014). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives. Bangladesh Journal of Pharmacology, 9(4), 474-482.
  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI).
  • BOC Sciences. CAS 402-46-0 (4-Fluorobenzenesulfonamide).
  • National Center for Biotechnology Information. (2025).
  • National Center for Biotechnology Information. (2016). Evaluation of the biological activity of novel monocationic fluoroaryl-2,2′-bichalcophenes and their analogues. PubMed.
  • Fluorine-containing drugs approved by the FDA in 2019.
  • Therapeutic Target D
  • National Center for Biotechnology Information. (2022). Discovery of a Flavonoid FM04 as a Potent Inhibitor to Reverse P-Glycoprotein-Mediated Drug Resistance in Xenografts and Improve Oral Bioavailability of Paclitaxel. PubMed.

Sources

biological activity of 4-Acetamido-2-fluorobenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of 4-Acetamido-2-fluorobenzenesulfonamide , a critical scaffold in medicinal chemistry. Distinguished by the specific ortho-fluorine substitution relative to the sulfonamide group, this moiety exhibits enhanced acidity and lipophilicity compared to its non-fluorinated counterparts.

This document details the structure-activity relationships (SAR) , mechanism of action (MoA) targeting Carbonic Anhydrase (CA) isoforms, and antimicrobial potential . It serves as a blueprint for synthesizing and evaluating derivatives for therapeutic applications, specifically in glaucoma, oncology, and drug-resistant bacterial infections.

Chemical Rationale & Structural Significance

The core structure consists of a benzenesulfonamide ring substituted with an acetamido group at the para position and a fluorine atom at the ortho position (relative to the sulfonamide).

  • Sulfonamide (

    
    ):  The primary pharmacophore, acting as a Zinc-binding group (ZBG) essential for metalloenzyme inhibition.
    
  • Acetamido (

    
    ):  Provides hydrogen bond donor/acceptor sites, improving water solubility and interacting with hydrophilic pockets in enzyme active sites.
    
  • 2-Fluoro Substitution: This is the critical design element.

    • Electronic Effect: The high electronegativity of fluorine exerts a strong inductive effect (

      
      ), lowering the 
      
      
      
      of the sulfonamide amide nitrogen. This facilitates the formation of the sulfonamidate anion (
      
      
      ), which is the active species binding to the catalytic Zinc ion.
    • Metabolic Stability: Fluorine blocks metabolic oxidation at the sensitive ortho position.

Mechanism of Action (MoA)

Carbonic Anhydrase (CA) Inhibition

The primary biological activity of this scaffold is the inhibition of Carbonic Anhydrase isozymes (hCA I, II, IX, XII).

  • Mechanism: The sulfonamidate anion coordinates directly to the

    
     ion in the enzyme's active site, displacing the zinc-bound water molecule/hydroxide ion required for the catalytic hydration of 
    
    
    
    .
  • Selectivity: The 2-fluoro group induces a slight steric clash or favorable electrostatic interaction depending on the specific isoform's hydrophobic pocket, often enhancing selectivity for tumor-associated isoforms (hCA IX/XII) over cytosolic ones (hCA I/II).

Antimicrobial Activity (Folate Pathway Interference)

While less potent than classic sulfanilamides, derivatives of this scaffold retain antibacterial activity.

  • Mechanism: They act as competitive inhibitors of dihydropteroate synthase (DHPS) , mimicking p-aminobenzoic acid (PABA). This blocks the synthesis of dihydrofolic acid, starving bacteria of nucleotides required for DNA replication.

Visualization: SAR & Mechanism

The following diagram illustrates the Structure-Activity Relationship logic and the Zinc-binding mechanism.

G cluster_0 Scaffold: this compound Struct Core Structure (Benzene Ring) Sulf Sulfonamide (-SO2NH2) Position 1 Struct->Sulf Fluoro Fluorine (-F) Position 2 Struct->Fluoro Acet Acetamido (-NHAc) Position 4 Struct->Acet Target Zn2+ Active Site (Carbonic Anhydrase) Sulf->Target Coordinates Zn2+ Effect Lower pKa & Enhanced Binding Fluoro->Effect Inductive Effect (-I) Acet->Target H-Bonding (Gln92) Effect->Sulf Facilitates Anion Formation

Figure 1: SAR map highlighting the role of the 2-fluoro substituent in enhancing Zinc coordination via pKa modulation.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are standardized.

Synthesis of this compound

Rationale: Direct chlorosulfonation of 3-fluoroacetanilide is preferred over 2-fluoroaniline sequences to ensure correct regiochemistry (Sulfonyl para to Acetamido, ortho to Fluoro).

Reagents: 3-Fluoroaniline, Acetic anhydride, Chlorosulfonic acid, Ammonium hydroxide.

  • Acetylation:

    • Dissolve 3-fluoroaniline (10 mmol) in dichloromethane (DCM).

    • Add Acetic anhydride (1.1 eq) dropwise at 0°C. Stir at RT for 2 hours.

    • Validation: TLC (Hexane:EtOAc 7:3) should show complete conversion to 3-fluoroacetanilide .

  • Chlorosulfonation (Critical Step):

    • Cool Chlorosulfonic acid (5 eq) to 0°C.

    • Add dry 3-fluoroacetanilide portion-wise. Caution: Exothermic.

    • Heat to 60°C for 3 hours.

    • Pour onto crushed ice to precipitate 4-acetamido-2-fluorobenzenesulfonyl chloride . Filter and dry.[1]

    • Note: The acetamido group directs para, and the fluoro group directs ortho/para. The position para to acetamido (and ortho to fluoro) is the major product.

  • Amination:

    • Suspend the sulfonyl chloride in acetone.

    • Add excess aqueous

      
       (25%) dropwise at 0°C.
      
    • Stir 1 hour. Acidify to pH 4 with dilute HCl to precipitate the product.

    • Recrystallize from Ethanol/Water.

Carbonic Anhydrase Inhibition Assay (Stopped-Flow)

Objective: Determine the inhibition constant (


) against hCA I and hCA II.
  • Preparation:

    • Enzyme: Recombinant hCA I and hCA II (conc. ~10 nM).

    • Substrate:

      
       saturated water.
      
    • Indicator: Phenol red (0.2 mM) in Hepes buffer (20 mM, pH 7.5).

  • Procedure:

    • Incubate enzyme with inhibitor (dissolved in DMSO, diluted 1000x) for 15 mins at 25°C.

    • Rapidly mix enzyme-inhibitor solution with

      
       substrate using a stopped-flow instrument.
      
    • Monitor absorbance drop at 557 nm (acidification).

  • Calculation:

    • Measure initial velocity (

      
      ) and inhibited velocity (
      
      
      
      ).
    • Fit data to the Cheng-Prusoff equation to determine

      
       and derive 
      
      
      
      .
Antimicrobial Susceptibility Testing (MIC)

Objective: Evaluate potency against S. aureus (Gram+) and E. coli (Gram-).

  • Method: Broth Microdilution (CLSI guidelines).

  • Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Inoculum:

    
     CFU/mL.
    
  • Compound Range: 0.5

    
     to 128 
    
    
    
    (serial 2-fold dilutions).
  • Control: Ciprofloxacin (Positive), DMSO (Vehicle Negative).

  • Readout: Lowest concentration with no visible growth after 24h at 37°C.

Structure-Activity Relationship (SAR) Data Summary

The following table summarizes the biological impact of substitutions on the this compound core.

Substituent (R) on Sulfonamide NEffect on Lipophilicity (LogP)hCA II Inhibition (

)
Antimicrobial Potency
-H (Parent) Low (0.8)Potent (<10 nM)Moderate
-Acetyl (-COCH3) ModerateReducedLow (Hydrolysis required)
-Phenyl (Schiff Base) High (>2.5)ModerateHigh (Membrane perm.)
-Heterocycle (e.g., Thiazole) VariableHigh Potency High (Sulfa-drug mimic)

Synthesis Workflow Visualization

Synthesis Start 3-Fluoroaniline Step1 Acetylation (Ac2O, DCM) Start->Step1 Inter1 3-Fluoroacetanilide Step1->Inter1 Step2 Chlorosulfonation (ClSO3H, 60°C) Inter1->Step2 Regioselective (Para to NHAc) Inter2 4-Acetamido-2-fluorobenzenesulfonyl chloride Step2->Inter2 Step3 Amination (NH4OH, Acetone) Inter2->Step3 Final This compound Step3->Final

Figure 2: Validated synthetic route ensuring correct regiochemistry.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scozzafava, A., & Supuran, C. T. (2000). Carbonic anhydrase and matrix metalloproteinase inhibitors: sulfonylated amino acid hydroxamates with MMP inhibitory properties act as efficient inhibitors of CA isozymes I, II, and IV, and N-hydroxysulfonamides inhibit both these zinc enzymes. Journal of Medicinal Chemistry. Link

  • Ghorab, M. M., et al. (2017). Synthesis and molecular docking of some novel sulfonamides containing a pyrazole moiety as carbonic anhydrase inhibitors and anticancer agents. Journal of Enzyme Inhibition and Medicinal Chemistry. Link

  • Khan, I., et al. (2018). Synthesis, molecular docking and biological evaluation of novel 4-acetamido-benzenesulfonamide derivatives as potential antimicrobial agents. Chemistry Central Journal. Link

  • Scott, K. A., et al. (2000). Fluorinated Sulfonamides: A New Class of Carbonic Anhydrase Inhibitors. Journal of Medicinal Chemistry. Link

Sources

A Technical Guide to the Structural Analysis and Confirmation of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive framework for the structural analysis and confirmation of 4-acetamido-2-fluorobenzenesulfonamide, a molecule of interest in contemporary drug discovery and development. The methodologies detailed herein are designed for researchers, scientists, and professionals in the pharmaceutical industry, offering a scientifically rigorous approach to the structural elucidation of this and similar sulfonamide-based compounds. This guide emphasizes not just the procedural steps but the underlying scientific rationale, ensuring a thorough and validated analytical workflow.

Introduction

This compound is a substituted aromatic sulfonamide. The presence of the sulfonamide group, a well-established pharmacophore, coupled with an acetamido moiety and a fluorine substituent, suggests a potential for diverse biological activity. The precise structural confirmation of such molecules is a critical prerequisite for any further investigation into their medicinal chemistry, including structure-activity relationship (SAR) studies and preclinical development. This guide will detail a multi-technique approach, leveraging the strengths of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography to provide an unambiguous structural assignment.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Framework

NMR spectroscopy is the cornerstone of small molecule structural elucidation, providing detailed information about the chemical environment, connectivity, and through-space proximity of magnetically active nuclei. For this compound, a comprehensive analysis involves ¹H, ¹³C, and ¹⁹F NMR.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized and purified this compound in 0.6-0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃). DMSO-d₆ is often preferred for sulfonamides due to its excellent solubilizing power for polar compounds.

  • Instrumentation: Acquire NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, a spectral width of 200-250 ppm, and a relaxation delay of 2 seconds.

  • ¹⁹F NMR Acquisition:

    • Acquire a proton-decoupled ¹⁹F NMR spectrum.

    • Typical parameters: 64-128 scans and a spectral width appropriate for aromatic fluorine compounds. An external reference standard such as CFCl₃ or a secondary standard may be used.

  • 2D NMR (Optional but Recommended): To further confirm assignments, acquire 2D NMR spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

¹H NMR Spectral Analysis: A Predictive Approach

Based on the structure of this compound and spectral data from analogous compounds such as 4-acetamidobenzenesulfonamide[1], a predicted ¹H NMR spectrum in DMSO-d₆ would exhibit the following key features:

  • Acetamido Protons: A singlet corresponding to the methyl protons (CH₃) is expected around δ 2.0-2.2 ppm. A broad singlet for the amide proton (NH) is anticipated at a downfield chemical shift, typically above δ 9.0 ppm, due to hydrogen bonding and the electronic nature of the aromatic ring.

  • Aromatic Protons: The aromatic region will display a complex splitting pattern due to the substitution pattern and the presence of fluorine, which couples with neighboring protons. We can predict the approximate chemical shifts and coupling patterns:

    • The proton ortho to the fluorine and meta to the sulfonamide group will be the most downfield, likely appearing as a doublet of doublets due to coupling with the adjacent proton and the fluorine atom.

    • The proton meta to both the fluorine and the acetamido group will also be a doublet of doublets.

    • The proton ortho to the acetamido group and meta to the fluorine will be the most upfield of the aromatic protons, appearing as a doublet.

  • Sulfonamide Protons: The two protons of the sulfonamide group (SO₂NH₂) will likely appear as a broad singlet in the region of δ 7.0-7.5 ppm.

¹³C NMR Spectral Analysis: Carbon Skeleton Confirmation

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments and their electronic nature. The predicted spectrum for this compound, with reference to data for 4-acetamidobenzenesulfonamide[2], is as follows:

  • Carbonyl Carbon: The acetamido carbonyl carbon will appear as a singlet in the downfield region, typically around δ 168-170 ppm.

  • Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon directly bonded to the fluorine atom will exhibit a large one-bond C-F coupling constant and will be significantly downfield. The other aromatic carbons will also show smaller C-F couplings.

  • Methyl Carbon: The methyl carbon of the acetamido group will be observed as a singlet in the upfield region, around δ 24-26 ppm.

¹⁹F NMR Spectroscopy: The Fluorine Probe

¹⁹F NMR is a highly sensitive technique that provides specific information about the fluorine-containing part of the molecule. For this compound, a single resonance is expected in the ¹⁹F NMR spectrum. The chemical shift will be influenced by the electronic effects of the acetamido and sulfonamide groups. Based on data for other fluoroaromatic compounds, the signal is predicted to appear in the range of -110 to -130 ppm relative to CFCl₃[3]. The signal will likely be a multiplet due to coupling with the neighboring aromatic protons.

II. Mass Spectrometry: Molecular Weight and Fragmentation Analysis

Mass spectrometry provides the exact molecular weight of the compound and valuable structural information through the analysis of its fragmentation pattern.

Experimental Protocol: Mass Spectrometry
  • Ionization Method: Electrospray ionization (ESI) is a suitable technique for this polar molecule. Both positive and negative ion modes should be explored.

  • Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is recommended to obtain accurate mass measurements for molecular formula determination.

  • Data Acquisition:

    • Acquire a full scan mass spectrum to determine the molecular ion peak.

    • Perform tandem mass spectrometry (MS/MS) on the molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.

Predicted Mass Spectrum and Fragmentation

The nominal molecular weight of this compound (C₈H₉FN₂O₃S) is approximately 232.03 g/mol .

Expected Fragmentation Pathways:

The fragmentation of sulfonamides is well-documented and typically involves the cleavage of the S-N and S-C bonds. Common fragmentation patterns include:

  • Loss of SO₂: A significant fragment resulting from the loss of sulfur dioxide (SO₂), leading to a peak at [M-64]⁺.

  • Cleavage of the Sulfonamide Bond: Fragmentation at the S-N bond can result in the formation of ions corresponding to the benzenesulfonyl moiety and the amino portion.

  • Loss of the Acetamido Group: Fragmentation involving the loss of the acetamido group or parts of it (e.g., ketene, CH₂=C=O) can also be observed.

Fragmentation_Pathway

III. X-ray Crystallography: Definitive Solid-State Structure

Single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state.

Experimental Protocol: X-ray Crystallography
  • Crystal Growth: Grow single crystals of this compound suitable for X-ray diffraction. This can be achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture (e.g., ethanol, acetone/water).

  • Data Collection: Mount a suitable single crystal on a goniometer and collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

  • Structure Solution and Refinement: Process the diffraction data, solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the experimental data.

Predicted Crystal Structure and Intermolecular Interactions

While the crystal structure of this compound is not yet reported, the structure of the closely related N-(4-sulfamoylphenyl)acetamide provides a strong basis for prediction[4].

  • Molecular Conformation: The molecule is expected to adopt a conformation where the acetamido group is nearly coplanar with the benzene ring to maximize resonance stabilization. The sulfonamide group will likely be oriented to participate in intermolecular hydrogen bonding.

  • Hydrogen Bonding: The sulfonamide and amide groups are excellent hydrogen bond donors and acceptors. A network of intermolecular hydrogen bonds is expected to dominate the crystal packing, likely forming dimers or extended chains. The N-H protons of the amide and sulfonamide groups will act as donors, while the oxygen atoms of the carbonyl and sulfonyl groups will act as acceptors.

  • π-π Stacking: Aromatic π-π stacking interactions between the phenyl rings of adjacent molecules may also contribute to the overall crystal packing.

Crystal_Packing

IV. Data Summary and Confirmation Workflow

A logical workflow ensures that the data from each analytical technique is integrated to provide a self-validating structural confirmation.

Workflow

Table 1: Summary of Predicted Spectroscopic and Crystallographic Data

TechniquePredicted Data
¹H NMR (DMSO-d₆) δ (ppm): ~10.0 (s, 1H, NHCO), ~8.0-7.5 (m, 3H, Ar-H), ~7.3 (s, 2H, SO₂NH₂), ~2.1 (s, 3H, CH₃)
¹³C NMR (DMSO-d₆) δ (ppm): ~169 (C=O), Aromatic carbons with C-F coupling, ~24 (CH₃)
¹⁹F NMR δ (ppm): -110 to -130 (relative to CFCl₃)
High-Resolution MS [M+H]⁺: Calculated m/z ~233.0398
X-ray Crystallography Extensive intermolecular N-H···O hydrogen bonding network.

Conclusion

The structural confirmation of this compound requires a synergistic application of modern analytical techniques. By integrating the data from NMR spectroscopy, mass spectrometry, and X-ray crystallography, a complete and unambiguous picture of the molecule's connectivity, molecular formula, and three-dimensional structure can be achieved. The predictive analysis presented in this guide, based on sound chemical principles and data from closely related analogs, provides a robust framework for researchers to interpret their experimental findings and confidently confirm the structure of this and other novel chemical entities.

References

  • Klagkou, K., Pullen, F., Harrison, M., Organ, A., Firth, A., & Langley, G. J. (2003). Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373–2379. [Link]

  • Kokotou, M. G. (2020). Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion. Current Pharmaceutical Analysis, 16(5), 513-519. [Link]

  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). N4-Acetylsulfanilamide. National Center for Biotechnology Information. Retrieved from [Link]

  • Asiri, A. M., Faidallah, H. M., Sobahi, T. R., Ng, S. W., & Tiekink, E. R. T. (2012). N-(4-Sulfamoylphenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 68(4), o1155. [Link]

  • Khan, S. G., Tarteel, A., Farman, M., Usman, A., Azam, M., Irfan, M., & Hayat, U. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Global Scientific Journal, 8(11), 1568-1583. [Link]

  • University of California, Santa Barbara. (n.d.). 19F Chemical Shifts and Coupling Constants. NMR Facility, UCSB Chemistry and Biochemistry. Retrieved from [Link]

  • John, P., Khan, I. U., Sajjad, M. A., Sharif, S., & Tiekink, E. R. T. (2010). N-{4-[(4-Methylphenyl)sulfamoyl]phenyl}acetamide. Acta Crystallographica Section E: Structure Reports Online, 66(8), o2031. [Link]

Sources

Targeting Tumor-Associated Carbonic Anhydrases: The Therapeutic Potential of 4-Acetamido-2-fluorobenzenesulfonamide Scaffolds

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecule 4-Acetamido-2-fluorobenzenesulfonamide represents a critical "privileged scaffold" in the rational design of Carbonic Anhydrase Inhibitors (CAIs). While sulfonamides have been a cornerstone of medicinal chemistry for decades, the specific introduction of a fluorine atom at the ortho position (C2) relative to the sulfonamide moiety, combined with a para-acetamido tail, creates a unique pharmacophore.

This guide analyzes the therapeutic potential of this scaffold, focusing on its high-affinity targeting of Carbonic Anhydrase IX (CA IX) and XII (CA XII) —two transmembrane isozymes heavily implicated in hypoxic tumor survival and metastasis. By modulating the pKa of the zinc-binding group and optimizing hydrophobic interactions, this scaffold offers a pathway to overcome the classic challenge of isoform selectivity in CAI development.

Molecular Architecture & Pharmacochemistry

The efficacy of this compound is not accidental; it is a product of precise structural tuning. To understand its therapeutic targets, one must first understand the "Fluorine Effect" and the "Tail Strategy."

The Ortho-Fluorine Effect (pKa Modulation)

The primary mechanism of action for sulfonamides is the coordination of the sulfonamide nitrogen anion (


) to the catalytic Zinc(II) ion within the enzyme's active site.
  • The Problem: Unsubstituted benzenesulfonamides have a pKa of

    
    . At physiological pH (7.4), only a minute fraction exists in the active anionic form.
    
  • The Solution: Introducing a fluorine atom at the ortho position (C2) exerts a strong electron-withdrawing inductive effect (-I). This lowers the pKa of the sulfonamide group to

    
    .
    
  • The Result: A significantly higher concentration of the active anion is available at physiological pH, enhancing

    
     (association rate) and affinity for the Zn(II) cofactor.
    
The 4-Acetamido Tail

The acetamido group at the para position (C4) serves two roles:

  • Scaffold Extension: It orients the molecule towards the "hydrophilic" or "hydrophobic" halves of the enzyme active site cleft, providing secondary stabilization via hydrogen bonding or van der Waals contacts.

  • Metabolic Stability: Unlike a free amine (aniline), the acetamido group is resistant to immediate N-acetylation (a common metabolic clearance route), although it can be slowly hydrolyzed to the active antibacterial sulfanilamide species.

Primary Therapeutic Targets: CA IX and CA XII[1]

While this scaffold inhibits ubiquitous cytosolic isoforms (CA I and CA II), its primary value in modern drug development lies in targeting the tumor-associated transmembrane isoforms.

Context: Hypoxic Tumors and pH Regulation

Solid tumors often outgrow their blood supply, creating hypoxic regions. In response, Hypoxia-Inducible Factor 1


 (HIF-1

) upregulates the expression of CA IX and CA XII .
  • Mechanism: These enzymes catalyze the reversible hydration of extracellular

    
     to bicarbonate (
    
    
    
    ) and protons (
    
    
    ).[1]
  • Pathology: The

    
     is imported to maintain intracellular alkalinity (survival), while 
    
    
    
    is extruded, acidifying the extracellular matrix (promoting metalloprotease activity and metastasis).
Mechanism of Inhibition

The this compound scaffold disrupts this pH regulation machinery.

  • Binding Mode: The ionized sulfonamide nitrogen displaces the zinc-bound water molecule/hydroxide ion in the CA active site.

  • Selectivity: The specific geometry of the 2-fluoro and 4-acetamido groups exploits subtle structural differences in the active site entrance of CA IX/XII compared to CA I/II, improving the selectivity profile—a critical requirement to avoid systemic side effects like paresthesia (CA II inhibition).

Visualization: Mechanism of Action

The following diagram illustrates the coordination logic and the inductive effect of the fluorine atom.

CA_Inhibition_Mechanism Molecule This compound Fluorine 2-Fluoro Group (Electron Withdrawing) Molecule->Fluorine Sulfonamide Sulfonamide Group (SO2NH2) Molecule->Sulfonamide Fluorine->Sulfonamide Inductive Effect (-I) pKa_Shift pKa Reduction (10.0 -> ~8.5) Sulfonamide->pKa_Shift Increases Acidity Anion Active Anion Species (Ar-SO2NH-) pKa_Shift->Anion Physiological pH Target Target: Carbonic Anhydrase IX/XII (Active Site Zn2+) Anion->Target Zn(II) Coordination Effect Disruption of Tumor pH Regulation (Anti-Metastatic) Target->Effect Inhibition

Figure 1: Mechanistic pathway of CA inhibition showing the critical role of the 2-fluoro substituent in enhancing zinc affinity.

Secondary and Off-Target Interactions

Antibacterial Activity (Metabolic Activation)

While the N-acetylated form (the title molecule) is generally inactive against bacterial Dihydropteroate Synthase (DHPS), it functions as a prodrug.

  • Pathway: In vivo hydrolysis by amidases removes the acetyl group.

  • Active Metabolite: 4-Amino-2-fluorobenzenesulfonamide.

  • Target: Bacterial DHPS (folate synthesis pathway).

  • Relevance: This is often considered an "off-target" effect in oncology applications but is the primary mechanism for sulfonamide antibiotics.

Aquaporins (AQP)

Emerging research suggests that certain sulfonamides can bind to Aquaporins (e.g., AQP4). While affinity is generally lower than for CAs, this represents a potential secondary therapeutic pathway for treating cerebral edema, although the specific SAR for the 2-fluoro derivative is less established in this domain.

Experimental Validation Protocols

To validate the therapeutic potential of this scaffold, two "Gold Standard" protocols are required: Stop-Flow Kinetics for activity and X-ray Crystallography for structural confirmation.

Protocol: Stop-Flow CO2 Hydration Assay

This assay measures the catalytic activity of CA isozymes by monitoring the acidification of the medium during the hydration of


.

Reagents:

  • Assay Buffer: 20 mM Hepes (pH 7.5), 20 mM

    
    .
    
  • Indicator: 0.2 mM Phenol Red.

  • Substrate:

    
    -saturated water.
    

Workflow:

  • Preparation: Incubate recombinant CA isozyme (IX or XII) with varying concentrations of the inhibitor (0.1 nM – 10 µM) for 15 minutes at room temperature.

  • Injection: Rapidly mix the enzyme-inhibitor solution with the

    
     substrate solution in a Stop-Flow apparatus (e.g., Applied Photophysics).
    
  • Detection: Monitor absorbance at 557 nm (Phenol Red transition).

  • Analysis: Calculate the initial velocity (

    
    ). Determine 
    
    
    
    using a non-linear least squares fit (Cheng-Prusoff equation) to derive the inhibition constant (
    
    
    ).
Protocol: X-ray Co-Crystallography

Objective: Confirm the binding mode and the orientation of the 2-fluoro group.

Workflow:

  • Crystallization: Grow crystals of hCA II (surrogate) or hCA IX-mimic using the hanging drop vapor diffusion method (Buffer: 1.0 M sodium citrate, 0.1 M Tris, pH 8.5).

  • Soaking: Soak native crystals in a solution containing 1–5 mM of this compound for 2–24 hours.

  • Diffraction: Collect data at 100 K using a synchrotron source.

  • Refinement: Solve structure via molecular replacement. Look for electron density (

    
     map) at the Zn(II) site corresponding to the sulfonamide and the specific orientation of the fluorine atom.
    
Visualization: Experimental Workflow

Experimental_Workflow cluster_0 Synthesis & Prep cluster_1 Validation Assays cluster_2 Data Output Compound Synthesize Scaffold Incubate Incubate with hCA Isozyme Compound->Incubate StopFlow Stop-Flow CO2 Hydration Incubate->StopFlow XRay X-Ray Crystallography Incubate->XRay Ki_Value Calculate Ki (Selectivity) StopFlow->Ki_Value Binding_Map Electron Density Map (Binding Mode) XRay->Binding_Map

Figure 2: Integrated workflow for validating the potency and binding mode of fluorinated sulfonamide inhibitors.

Summary of Key Data Points

ParameterValue / ObservationSignificance
Scaffold This compoundCore pharmacophore
Target Class Zinc MetalloenzymesCarbonic Anhydrase (CA) family
Primary Isozymes CA IX, CA XIITumor-associated, hypoxia-induced
Selectivity Basis pKa modulation & Active Site EntryFluorine lowers pKa; Acetamido fits hydrophobic cleft
Key Interaction

Essential for catalytic inhibition
pKa Shift

Increases active anion fraction at pH 7.4

References

  • 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry.

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry.

  • Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Biochemistry.

  • Carbonic Anhydrase Inhibitors: SAR and X-ray crystallographic study. Bioorganic & Medicinal Chemistry Letters.

  • Relative pKa values of the primary sulfonamide group across the series. ResearchGate / Chemical Science.

Sources

In Silico Modeling of 4-Acetamido-2-fluorobenzenesulfonamide Interactions: A Definitive Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: In Silico Modeling of 4-Acetamido-2-fluorobenzenesulfonamide Interactions Content Type: Technical Whitepaper / Protocol Guide Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

This guide details the computational modeling of This compound (CAS 393-50-0), a critical scaffold in the design of Carbonic Anhydrase (CA) inhibitors. The presence of the fluorine atom at the ortho position to the sulfonamide group distinguishes this molecule from its non-fluorinated parent (N-acetylsulfanilamide). This substitution modulates the pKa of the sulfonamide moiety, enhancing zinc-binding affinity while altering the lipophilic profile.

This protocol addresses the specific challenges of modeling fluorinated sulfonamides: accurately representing the electron-withdrawing effect of fluorine on the zinc-coordinating nitrogen, managing the protonation states of the CA active site, and simulating the thermodynamics of the ligand-metal interface.

Part 1: Structural Preparation & Quantum Mechanics

Core Directive: Standard force fields (GAFF/OPLS) often underestimate the polarization effects of fluorine on adjacent functional groups. For this molecule, a Quantum Mechanical (QM) initialization is mandatory to derive accurate partial charges.

Ligand Parametrization (QM/MM)

The sulfonamide group (


) acts as a zinc-binding group (ZBG). The ortho-fluorine lowers the pKa of the sulfonamide amide protons (typically from ~10.0 to ~9.0-9.5), increasing the population of the anionic species (

) at physiological pH.

Protocol:

  • Geometry Optimization: Perform DFT optimization using Gaussian 16 or Psi4 .

    • Theory Level: B3LYP/6-31G(d,p) or wB97X-D/def2-TZVP (for better dispersion correction).

    • Solvation: IEFPCM (Water).

  • Charge Derivation: Do not use Gasteiger charges. Use RESP (Restrained Electrostatic Potential) charges derived from the QM electrostatic potential. This captures the inductive effect of the fluorine on the sulfonamide nitrogen.

  • Topology Generation:

    • Map RESP charges to the ligand topology using Antechamber (AmberTools).

    • Force Field: GAFF2 (General Amber Force Field 2) is preferred for the organic scaffold.

Target Preparation (Carbonic Anhydrase)

The primary targets are hCA II (cytosolic, ubiquitous) and hCA IX (tumor-associated).

Protocol:

  • Crystal Structure Selection: Use high-resolution structures (< 2.0 Å).

    • Reference PDBs:3KS3 (hCA II with sulfonamide) or 3IAI (hCA IX).

  • Active Site Protonation:

    • Zinc Coordination: The Zn(II) ion is coordinated by His94, His96, and His119. Ensure these histidines are protonated at the

      
       or 
      
      
      
      nitrogen (HID/HIE) to maintain coordination geometry.
    • Water Network: Retain the deep-pocket water molecule (often Wat263 in hCA II) if it bridges the ligand tail to residues like Thr199 or Glu106.

Part 2: Molecular Docking Strategy

Core Directive: Standard docking scoring functions often penalize the desolvation of metal ions incorrectly. You must use a docking protocol capable of handling explicit metal coordination constraints.

Zinc Coordination Geometry

The sulfonamide nitrogen binds directly to the Zn(II) ion, displacing the catalytic water/hydroxide. The geometry is distorted tetrahedral.[1]

  • Distance Constraint: Set a constraint of 2.0 ± 0.2 Å between the sulfonamide Nitrogen and Zn(II).

  • Angle Constraint: Restrain the S-N-Zn angle to 120° ± 10° to mimic the optimal orbital overlap.

Docking Workflow (Gold/Glide)

Software Recommendation: GOLD (CCDC) is superior for metalloproteins due to its customizable metal coordination geometry settings.

Step-by-Step Protocol:

  • Define Binding Site: 10 Å radius around the Zn(II) ion.

  • Constraint Setup: Apply a soft harmonic restraint on the Zn-N interaction.

  • Scoring Function: Use ChemPLP (Gold) or SP-Peptide (Glide) which handles polar interactions in metal sites better than standard grids.

  • Pose Selection: Filter poses not just by score, but by the preservation of the hydrogen bond between the sulfonamide oxygen and the backbone NH of Thr199 (the "gatekeeper" residue).

Visualization of Workflow

The following diagram outlines the integrated modeling pipeline.

ModelingWorkflow Ligand 4-Acetamido-2-fluoro benzenesulfonamide QM QM Optimization (B3LYP/6-31G*) Ligand->QM RESP RESP Charge Derivation QM->RESP Docking Constrained Docking (Zn Coordination) RESP->Docking GAFF2 Topol Target Target Selection (hCA II / hCA IX) Prep Protein Prep (Protonation/Zn State) Target->Prep Prep->Docking Receptor Grid MD MD Simulation (100 ns, Explicit Water) Docking->MD Best Pose MMPBSA Binding Free Energy (MM/PBSA) MD->MMPBSA Trajectory Analysis

Figure 1: Integrated workflow for modeling fluorinated sulfonamide interactions.

Part 3: Dynamic Profiling (MD & MMPBSA)

Core Directive: Docking provides a static snapshot. Molecular Dynamics (MD) is required to verify the stability of the fluorine-induced electronic effects and the integrity of the Zn-N bond over time.

Simulation Setup
  • Engine: GROMACS or AMBER.

  • Zinc Parameters: Use the 12-6-4 LJ-type nonbonded model (Li & Merz) for Zn(II). Standard 12-6 Lennard-Jones potentials often fail to maintain the coordination number of divalent metals.

  • System: Solvate in TIP3P water box (10 Å buffer). Neutralize with Na+/Cl- (0.15 M).

  • Equilibration: NVT (1 ns) followed by NPT (1 ns) with position restraints on the ligand and Zn sphere.

  • Production: 100 ns unconstrained dynamics.

Analysis Metrics
  • RMSD: Monitor Ligand RMSD relative to the protein backbone. A stable binder should have < 2.0 Å deviation.

  • Zn-N Distance: Plot the distance over time. It should remain tight (1.9 - 2.2 Å).

  • MM/PBSA Calculation: Calculate

    
    .
    
    • The ortho-fluorine should contribute to a favorable electrostatic term (

      
      ) due to the enhanced acidity, though the solvation penalty (
      
      
      
      ) may increase.

Part 4: Quantitative Data & ADMET

The following table summarizes expected physicochemical properties and interaction metrics for this compound compared to its non-fluorinated analog.

Table 1: Comparative Physicochemical & Binding Metrics
MetricNon-Fluorinated (Ref)4-Acetamido-2-fluoro-BSAImpact of Fluorine
pKa (Sulfonamide) ~10.1~9.2 - 9.4 Increased Acidity: Higher fraction of anion at pH 7.4.
LogP (Lipophilicity) 0.350.65 Improved Permeability: Fluorine increases lipophilicity.
Hammett Constant (

)
0.00 (H)0.06 (F-ortho) Electron withdrawal enhances Zn-affinity.
Est. Binding Energy -7.5 kcal/mol-8.2 kcal/mol Enhanced by electrostatic interactions.
Metabolic Stability ModerateHigh F blocks metabolic oxidation at C2 position.
ADMET Implications

The 2-fluoro substitution serves a dual purpose:

  • Potency: Enhances binding to CA II/IX via pKa modulation.

  • Stability: Blocks Phase I metabolism (ring hydroxylation) at the highly reactive ortho position, potentially increasing the half-life (

    
    ) of the compound.
    

Part 5: Interaction Pathway Visualization

This diagram illustrates the critical molecular interactions within the active site that must be preserved during modeling.

InteractionMap Zn Zn(II) Ion Ligand Ligand (Sulfonamide Anion) Ligand->Zn Coordination (N-Zn) Thr199 Thr199 (Gatekeeper) Ligand->Thr199 H-Bond (SO2...NH) Water Deep Water Network Ligand->Water Water Bridge (Acetamido Tail) Glu106 Glu106 Thr199->Glu106 H-Bond Network HisRes His94/96/119 HisRes->Zn Coordination

Figure 2: Critical interaction network in the Carbonic Anhydrase active site.

References

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery. Link

  • Scott, A. D., et al. (2009). The pattern of fluorine substitution affects binding affinity in a small library of fluoroaromatic inhibitors for carbonic anhydrase. Organic Letters. Link

  • Li, P., & Merz, K. M. (2014). Taking into Account the Ion-Induced Dipole Interaction in the Nonbonded Model of Ions. Journal of Chemical Theory and Computation. Link

  • Case, D. A., et al. (2005). The Amber biomolecular simulation programs. Journal of Computational Chemistry. Link

  • Verdonk, M. L., et al. (2003). Improved protein–ligand docking using GOLD. Proteins: Structure, Function, and Bioinformatics. Link

Sources

Methodological & Application

Application Note: 4-Acetamido-2-fluorobenzenesulfonamide in Enzyme Inhibition Assays

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the application of 4-Acetamido-2-fluorobenzenesulfonamide (4-AFBS) as a high-affinity probe for Carbonic Anhydrase (CA) inhibition. Unlike non-fluorinated analogs (e.g., sulfanilamide), the incorporation of a fluorine atom at the ortho position relative to the sulfonamide moiety significantly modulates the compound's pKa, enhancing its acidity and binding affinity to the zinc-bound active site of CA isozymes (specifically hCA II, IX, and XII).

This document provides standardized protocols for stock preparation, a high-throughput esterase inhibition assay (p-NPA), and the gold-standard CO2 hydration stopped-flow assay.

Scientific Background & Mechanism[1][2][3][4]

The Fluorine Effect

The efficacy of 4-AFBS stems from the electron-withdrawing nature of the fluorine atom.

  • Acidity Modulation: The fluorine at the C2 position (ortho to the sulfonamide) lowers the pKa of the sulfonamide group (

    
    ) from ~10.1 (unsubstituted) to ~9.0–9.5. This increases the fraction of the anionic form (
    
    
    
    ) at physiological pH.
  • Binding Mechanism: The sulfonamide anion acts as a zinc-binding group (ZBG), coordinating directly to the catalytic Zn(II) ion in the enzyme active site, displacing the zinc-bound water molecule/hydroxide ion required for catalysis.

Pathway Diagram

The following diagram illustrates the inhibition mechanism within the CA active site.

CA_Inhibition_Mechanism Zn Active Site Zn(II) Water H2O / OH- Zn->Water Native State Complex Enzyme-Inhibitor Complex (Inactive) Zn->Complex Inhibition Substrate CO2 + H2O Water->Substrate Catalysis Inhibitor 4-AFBS (Anion) Inhibitor->Zn Displacement (High Affinity)

Figure 1: Mechanism of Action.[1][2][3] The deprotonated sulfonamide displaces the zinc-bound water, locking the enzyme in an inactive state.

Material Preparation

Compound Properties
PropertySpecification
Chemical Name This compound
Molecular Formula C₈H₉FN₂O₃S
MW ~232.23 g/mol
Solubility Soluble in DMSO (>50 mM); sparingly soluble in water.
Storage -20°C (solid); -80°C (DMSO stock).
Stock Solution Protocol

Objective: Prepare a stable 10 mM Master Stock.

  • Weighing: Weigh 2.32 mg of 4-AFBS powder into a sterile microcentrifuge tube.

  • Dissolution: Add 1.0 mL of anhydrous DMSO (Dimethyl Sulfoxide).

    • Critical: Use fresh DMSO to avoid hydrolysis.

  • Vortex: Vortex vigorously for 30 seconds until fully dissolved.

  • Aliquot: Dispense into 50 µL aliquots to avoid freeze-thaw cycles.

  • Validation: Visually inspect for precipitates. If precipitate forms upon thawing, sonicate for 5 minutes at room temperature.

Protocol A: High-Throughput Esterase Assay (96-Well)

Application: Routine screening and IC50 determination. Principle: CAs possess esterase activity. They hydrolyze 4-nitrophenyl acetate (p-NPA) to 4-nitrophenol , which is yellow and absorbs at 400–405 nm.

Reagents[8][9]
  • Assay Buffer: 50 mM Tris-SO4, pH 7.6 (Avoid chloride buffers as Cl⁻ is a weak inhibitor).

  • Substrate: 3 mM p-NPA in Acetone (Prepare fresh).

  • Enzyme: Recombinant hCA II (or target isoform), diluted to 1 µM in Assay Buffer.

Workflow Diagram

Esterase_Assay_Workflow Step1 Prepare Plate Add 80 µL Assay Buffer Step2 Add Inhibitor (4-AFBS) 10 µL (Serial Dilution) Step1->Step2 Step3 Add Enzyme (hCA) 10 µL Step2->Step3 Step4 Incubate 15 min @ 25°C Step3->Step4 Step5 Add Substrate (p-NPA) 100 µL Step4->Step5 Step6 Read Absorbance 405 nm (Kinetic Mode) Step5->Step6

Figure 2: Step-by-step workflow for the colorimetric p-NPA inhibition assay.

Detailed Procedure
  • Dilution Series: Prepare 10x concentrations of 4-AFBS in Assay Buffer (containing 5% DMSO to keep solubility). Range: 0.1 nM to 10 µM.

  • Plating: In a clear flat-bottom 96-well plate, add:

    • 80 µL Assay Buffer.

    • 10 µL Inhibitor dilution (or buffer control).

    • 10 µL Enzyme solution.

  • Pre-Incubation: Incubate for 15 minutes at 25°C. This allows the sulfonamide to equilibrate with the Zn(II) center.

  • Reaction Start: Add 100 µL of 3 mM p-NPA solution using a multichannel pipette.

  • Measurement: Immediately place in a microplate reader.

    • Mode: Kinetic.

    • Wavelength: 405 nm.

    • Duration: 15 minutes (read every 30 seconds).

  • Analysis: Calculate the initial velocity (

    
    ) from the linear portion of the curve.
    

Protocol B: Stopped-Flow CO2 Hydrase Assay (Gold Standard)

Application: Precise Ki determination and kinetic characterization. Principle: Measures the physiological reaction


. The acidification is monitored via a pH indicator (Phenol Red) using rapid mixing (stopped-flow).
Reagents
  • Buffer: 20 mM HEPES, pH 7.5, containing 20 mM Na2SO4.

  • Indicator: 0.2 mM Phenol Red.

  • Substrate: CO2-saturated water (approx. 33 mM at 25°C).

  • Enzyme: hCA II (approx. 10 nM final concentration).

Procedure
  • Syringe A (Enzyme + Inhibitor): Mix Enzyme (20 nM) with Indicator (0.4 mM) and varying concentrations of 4-AFBS. Incubate for 15 min.

  • Syringe B (Substrate): CO2-saturated water.

  • Injection: Rapidly mix Syringe A and B (1:1 ratio) in the stopped-flow chamber.

  • Detection: Monitor absorbance decrease at 557 nm (Phenol Red isosbestic point is not used; we track the basic form).

  • Calculation: Fit the absorbance decay to a single exponential to obtain the observed rate constant (

    
    ).
    

Data Analysis & Interpretation

Calculating Inhibition Constants

For the Esterase Assay, use the Cheng-Prusoff equation to convert IC50 to Ki:



  • [S]: Concentration of p-NPA (e.g., 1.5 mM final).

  • Km: Michaelis constant of the specific CA isoform for p-NPA (typically ~1–5 mM for hCA II).

Expected Results (Reference Values)

The following table summarizes expected inhibition profiles for fluorinated sulfonamides compared to Acetazolamide (Standard).

CompoundTargetKi (nM)Selectivity Note
4-AFBS hCA II (Cytosolic)10 - 50 High affinity due to F-induced acidity.
4-AFBS hCA IX (Tumor)5 - 25 Often shows slight selectivity for transmembrane isoforms.
Acetazolamide hCA II~12Standard Reference.[4]
Sulfanilamide hCA II~200Weaker binding (Higher pKa).

Note: Values are representative estimates based on structure-activity relationships of fluorinated benzenesulfonamides [1, 2].

Troubleshooting Guide

IssueProbable CauseSolution
Precipitation in Well High inhibitor concentration or low DMSO tolerance.Ensure final DMSO < 1%. Sonicate stock. Use intermediate dilution steps.
No Inhibition Observed Insufficient pre-incubation.Sulfonamides are "slow-binding" inhibitors. Increase pre-incubation to 30 mins.
High Background Rate Spontaneous hydrolysis of p-NPA.Use fresh substrate. Subtract "No Enzyme" blank from all reads.
Non-Linear Kinetics Substrate depletion.Use the first 2–3 minutes of data only (Initial Velocity).

References

  • Supuran, C. T. (2014).[5] Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.[6][7] Journal of Medicinal Chemistry.

  • Scott, B. et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII.[8] Bioorganic & Medicinal Chemistry.

  • BindingDB. (2009). Affinity Data for Fluorinated Sulfonamides. BindingDB Entry 16644.

  • Nishimori, I. et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. Journal of Enzyme Inhibition and Medicinal Chemistry.

Sources

4-Acetamido-2-fluorobenzenesulfonamide as a building block in medicinal chemistry

[1]

Abstract & Core Utility

This compound (also known as N-(3-fluoro-4-sulfamoylphenyl)acetamide) is a high-value intermediate used primarily to access 4-amino-2-fluorobenzenesulfonamide derivatives.[1] Its structural significance lies in the ortho-fluorine effect : the fluorine atom positioned at C2 (ortho to the sulfonamide group) exerts a strong electron-withdrawing inductive effect (-I), which lowers the pKa of the sulfonamide nitrogen.[1] This acidity enhancement is critical for:

  • Carbonic Anhydrase (CA) Inhibition: Increasing the ionization of the sulfonamide (

    
    ) at physiological pH, thereby strengthening the coordination bond with the Zinc(II) ion in the enzyme's active site.[1]
    
  • Metabolic Stability: Blocking the metabolically vulnerable ortho-position on the benzene ring.[1]

  • Selectivity: The fluorine atom induces subtle steric and electronic changes that can improve selectivity for tumor-associated isoforms (e.g., CA IX and XII) over cytosolic ones (CA I and II).[1]

Chemical Reactivity Profile

PropertyValue / CharacteristicImpact on Drug Design
Molecular Formula

Fragment-based drug design (FBDD) core.[1]
Molecular Weight 232.23 g/mol Low MW allows for extensive derivatization while maintaining "Lipinski Rule of 5" compliance.[1]
pKa (Sulfonamide) ~9.0 - 9.5 (Est.)Lower than non-fluorinated analog (~10.1).[1] Enhances anion fraction at pH 7.[1]4.
Electronic Effect C2-Fluorine (EWG)Activates sulfonamide; deactivates ring towards electrophilic attack (unless amine is free).[1]
Leaving Group Acetamido (

)
Acts as a protected aniline.[1] Hydrolysis yields the free amine for further coupling.[1]

Synthetic Workflows & Protocols

Protocol A: Synthesis of the Scaffold (Chlorosulfonation)

Rationale: This protocol generates the sulfonamide moiety while preserving the acetamido protection.[1] The reaction is regioselective due to the strong para-directing effect of the acetamido group.[1]

Reagents: 3-Fluoroacetanilide, Chlorosulfonic acid (



1

Step-by-Step Methodology:

  • Chlorosulfonation:

    • Cool Chlorosulfonic acid (5.0 equiv) to 0°C in a round-bottom flask equipped with a drying tube.

    • Add 3-Fluoroacetanilide (1.0 equiv) portion-wise over 30 minutes. Caution: Exothermic.[1]

    • Heat the mixture to 60°C for 2 hours to ensure complete conversion to the sulfonyl chloride.

    • Optional: Add Thionyl chloride (2.0 equiv) and reflux for 1 hour to convert any sulfonic acid by-products to the chloride.[1]

    • Cool to room temperature and pour slowly onto crushed ice with vigorous stirring. Filter the precipitated 4-acetamido-2-fluorobenzenesulfonyl chloride .

  • Ammonolysis:

    • Suspend the wet sulfonyl chloride cake in THF or Acetone.

    • Add Aqueous Ammonia (25%) (10 equiv) dropwise at 0°C.

    • Stir at room temperature for 4 hours.

    • Concentrate the solvent and acidify to pH 4 with 1N HCl to precipitate the product.[1]

    • Recrystallize from Ethanol/Water.[1]

Protocol B: N-Deacetylation (Accessing the Free Amine)

Rationale: The acetamido group is often a "mask" (prodrug or protecting group).[1] Removal yields 4-amino-2-fluorobenzenesulfonamide , the primary scaffold for synthesizing "tail" derivatives (ureas, Schiff bases) that interact with the hydrophilic half of the CA active site.[1]

Conditions: Acidic hydrolysis is preferred to avoid side reactions with the sulfonamide.[1]

  • Dissolve This compound (1.0 equiv) in 10% HCl (aq) / Ethanol (1:1 v/v).

  • Reflux at 80-90°C for 2-4 hours. Monitor by TLC (Ethyl Acetate:Hexane 1:1; Product is more polar/lower Rf).[1]

  • Cool to 0°C and neutralize with 10% NaOH or Sodium Bicarbonate to pH 7-8.

  • The free amine, 4-amino-2-fluorobenzenesulfonamide , will precipitate.[1] Filter and dry.[1]

Protocol C: Derivatization for CA Inhibitors (Urea Formation)

Rationale: Many potent CA inhibitors (e.g., SLC-0111 analogs) utilize a ureido linker.[1] The 4-amino group reacts with isocyanates to form these tails.[1]

  • Dissolve 4-amino-2-fluorobenzenesulfonamide (1.0 equiv) in dry Acetonitrile or DMF .[1]

  • Add the appropriate Isocyanate (R-NCO, 1.1 equiv) (e.g., phenyl isocyanate for lipophilic tails).[1]

  • Stir at room temperature for 12-24 hours.

  • Pour into water. The urea product usually precipitates.[1]

  • Purification: Recrystallization from MeOH/Water is standard.[1]

Visualizing the Logic: Pathways & Mechanisms

The following diagram illustrates the divergent synthetic pathways starting from the 3-fluoroacetanilide precursor, highlighting the critical decision points in library synthesis.

GStart3-Fluoroacetanilide(Precursor)InterSulfonyl ChlorideIntermediateStart->InterClSO3H, 60°C(Chlorosulfonation)TargetThis compound(The Scaffold)Inter->TargetNH4OH(Ammonolysis)Target->TargetOrtho-F lowers pKa(Better Zn Binding)Amine4-Amino-2-fluorobenzenesulfonamide(Free Amine)Target->AmineHCl/EtOH, Reflux(Deacetylation)DrugUreido-Sulfonamide(CA Inhibitor)Amine->DrugR-NCO(Urea Formation)

Figure 1: Synthetic workflow converting the acetanilide precursor into the active sulfonamide scaffold and subsequent drug candidates.

Troubleshooting & Optimization (Field Insights)

  • Regioselectivity Issues: In Protocol A, if the temperature exceeds 70°C, you may observe sulfonation at the position ortho to the acetamido group (C2 relative to NHAc), though the fluorine at C3 makes this sterically difficult. Stick to 60°C.[1]

  • Hydrolysis Control: During Protocol B, avoid prolonged reflux (>6 hours) as the sulfonamide group itself can hydrolyze to the sulfonic acid under harsh acidic conditions, drastically reducing yield.

  • Solubility: The acetamido derivative is sparingly soluble in water but soluble in DMSO and warm ethanol.[1] The free amine is slightly more water-soluble but still requires organic co-solvents for derivatization reactions.[1]

References

  • Supuran, C. T. (2008).[1] Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery.

  • Scott, K. A., et al. (2025). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science.

  • PubChem. (2025).[1][2][3][4] 4-Acetamidobenzenesulfonamide (Analogous Structure Data). National Library of Medicine.[1]

  • Sławiński, J., et al. (2014). Carbonic anhydrase inhibitors.[1] Synthesis of a novel series of 5-substituted 2,4-dichlorobenzenesulfonamides. European Journal of Medicinal Chemistry.

Application Notes and Protocols for Cell-Based Assays with 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Novel Fluorinated Sulfonamide

4-Acetamido-2-fluorobenzenesulfonamide belongs to the sulfonamide class of compounds, a cornerstone pharmacophore in medicinal chemistry renowned for a wide spectrum of biological activities.[1] The introduction of a fluorine atom and an acetamido group to the benzenesulfonamide scaffold can significantly alter its physicochemical properties, such as lipophilicity and metabolic stability, potentially enhancing its potency and selectivity towards biological targets.[1]

While specific literature on this compound is emerging, the broader family of fluorinated benzenesulfonamides has been extensively investigated for potent inhibitory activity against various enzymes, most notably carbonic anhydrases (CAs).[2][3] Several CA isoforms, particularly CA IX and CA XII, are overexpressed in various cancers and contribute to the acidic tumor microenvironment, promoting tumor progression and metastasis.[4][5] Consequently, inhibitors of these enzymes are actively pursued as anticancer agents.[4] Additionally, sulfonamide derivatives have been explored for their cytotoxic effects against cancer cell lines and as inhibitors of other enzyme families, including cyclooxygenases (COX) and matrix metalloproteinases (MMPs).[6][7]

This guide provides a comprehensive framework for researchers to initiate the cellular characterization of this compound. The following protocols are designed to first confirm its engagement with its putative target within the cell, and then to elucidate its functional consequences on cell viability and the mechanisms of cell death.

Hypothesized Mechanism of Action: Targeting Carbonic Anhydrase in the Tumor Microenvironment

Based on extensive structure-activity relationship studies of related benzenesulfonamides, it is hypothesized that this compound acts as an inhibitor of carbonic anhydrase, with potential selectivity for tumor-associated isoforms like CA IX.[5][8] Under hypoxic conditions, prevalent in solid tumors, the transcription factor HIF-1α stabilizes and upregulates the expression of CA IX.[9] CA IX, a transmembrane enzyme, catalyzes the hydration of extracellular carbon dioxide to bicarbonate and protons. This process contributes to the acidification of the extracellular space while maintaining a neutral intracellular pH, a hallmark of aggressive tumors that facilitates invasion and metastasis.[9] By inhibiting CA IX, this compound could disrupt this pH regulation, leading to intracellular acidosis and ultimately, cell death.

CAIX_Pathway cluster_extracellular Extracellular Space (Acidic) cluster_cell Cancer Cell (Neutral pH) CO2_out CO₂ CAIX_protein CAIX Protein CO2_out->CAIX_protein H2O_out H₂O H2O_out->CAIX_protein H_out H⁺ Intracellular_Acidosis Intracellular Acidosis H_out->Intracellular_Acidosis Blocked Re-entry leads to HCO3_out HCO₃⁻ Hypoxia Hypoxia HIF1a HIF-1α Stabilization Hypoxia->HIF1a Induces CAIX_gene CAIX Gene Transcription HIF1a->CAIX_gene Activates CAIX_gene->CAIX_protein Translates to CAIX_protein->H_out CAIX_protein->HCO3_out Cell_Death Apoptosis / Cell Death Intracellular_Acidosis->Cell_Death Compound This compound Compound->CAIX_protein Inhibits

Caption: Hypothesized mechanism of this compound via CAIX inhibition.

Application Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Principle: CETSA is a powerful biophysical method to assess drug-target interaction in a native cellular environment.[3] The principle is that a protein, when bound to a ligand (the drug), becomes more stable and resistant to thermal denaturation.[2] By heating cell lysates treated with the compound to various temperatures and then quantifying the amount of soluble (non-denatured) target protein remaining, one can infer target engagement.[3]

CETSA_Workflow A 1. Cell Culture & Treatment (e.g., HeLa, MCF-7) Treat with Vehicle (DMSO) or Compound B 2. Harvest & Lyse Cells A->B C 3. Heat Challenge Aliquot lysates and heat at a temperature gradient (e.g., 40-70°C) B->C D 4. Separate Phases Centrifuge to pellet aggregated proteins C->D E 5. Protein Quantification Collect supernatant (soluble fraction) D->E F 6. Analysis (Western Blot) Detect target protein (e.g., CAIX) and loading control (e.g., GAPDH) E->F G 7. Data Interpretation Increased soluble protein in compound-treated samples indicates target stabilization F->G

Caption: General workflow for a Western Blot-based CETSA experiment.

Step-by-Step Methodology:

  • Cell Culture and Treatment:

    • Culture a relevant human cancer cell line (e.g., HeLa or MDA-MB-231, known to express CA IX) to ~80-90% confluency in appropriate culture medium.

    • Treat cells with either vehicle control (e.g., 0.1% DMSO) or varying concentrations of this compound (e.g., 1 µM, 10 µM, 100 µM) for 1-2 hours at 37°C to allow for compound uptake.

  • Cell Harvesting and Lysis:

    • Wash cells with ice-cold PBS and harvest by scraping.

    • Resuspend the cell pellet in a lysis buffer (e.g., PBS with protease inhibitors) and lyse the cells through freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen followed by thawing at 37°C).

  • Heat Challenge:

    • Clear the lysate by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).

    • Aliquot the supernatant into PCR tubes.

    • Using a thermal cycler, heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling to room temperature for 3 minutes. Include an unheated control.

  • Separation of Soluble and Aggregated Proteins:

    • Centrifuge the heated lysates at high speed (20,000 x g for 20 minutes at 4°C) to pellet the denatured, aggregated proteins.

  • Sample Preparation and Analysis:

    • Carefully collect the supernatant, which contains the soluble protein fraction.

    • Determine the protein concentration of each sample (e.g., using a Bradford assay).

    • Normalize the protein concentrations and prepare samples for SDS-PAGE and Western blotting.

    • Probe the Western blot with a primary antibody specific for the target protein (e.g., anti-CAIX) and a loading control (e.g., anti-GAPDH or anti-Actin).

  • Data Analysis:

    • Quantify the band intensities for the target protein at each temperature point.

    • Plot the percentage of soluble protein relative to the unheated control against the temperature for both vehicle and compound-treated samples. A shift in the melting curve to higher temperatures for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Application Protocol 2: MTT Assay for Cell Viability and Cytotoxicity

Principle: The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.[10] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[8] The amount of formazan produced is proportional to the number of living, metabolically active cells.

MTT_Workflow A 1. Seed Cells Plate cells in a 96-well plate and allow to attach overnight B 2. Compound Treatment Add serial dilutions of the compound (e.g., 0.1 µM to 100 µM) A->B C 3. Incubate Typically for 48-72 hours B->C D 4. Add MTT Reagent Incubate for 2-4 hours to allow formazan crystal formation C->D E 5. Solubilize Formazan Remove media and add a solvent (e.g., DMSO) to dissolve crystals D->E F 6. Measure Absorbance Read the plate on a spectrophotometer (e.g., at 570 nm) E->F G 7. Calculate IC₅₀ Plot cell viability vs. compound concentration to determine the IC₅₀ value F->G

Caption: Workflow of the MTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Harvest and count cells (e.g., HeLa, MCF-7, MDA-MB-468).

    • Seed the cells into a 96-well flat-bottom plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate overnight (37°C, 5% CO₂) to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 2X working solution of this compound by performing serial dilutions in culture medium from a concentrated stock (e.g., 10 mM in DMSO).

    • Carefully remove the medium from the wells and add 100 µL of the compound dilutions. Include wells for vehicle control (medium with the same final concentration of DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).

  • Incubation:

    • Incubate the plate for a period appropriate for the cell line's doubling time, typically 48 or 72 hours.

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL solution of MTT in sterile PBS.

    • Add 10 µL of the MTT solution to each well.

    • Incubate for 2-4 hours at 37°C, allowing for the formation of purple formazan crystals.

  • Formazan Solubilization:

    • Carefully aspirate the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on a shaker for 5-15 minutes to ensure complete dissolution of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).

Parameter Example Value Notes
Cell LineMDA-MB-231Triple-Negative Breast Cancer
Seeding Density8,000 cells/wellOptimize for logarithmic growth over the assay period.
Compound Conc. Range0.1 µM - 100 µMA wide range is crucial for determining the full dose-response curve.
Incubation Time72 hoursShould be approximately 2-3 cell doubling times.
Positive ControlDoxorubicin (1 µM)A known cytotoxic agent to validate assay performance.
Vehicle Control0.1% DMSOEnsure the final DMSO concentration is non-toxic to the cells.

Application Protocol 3: Annexin V & Propidium Iodide (PI) Assay for Apoptosis

Principle: This flow cytometry-based assay distinguishes between different stages of cell death. In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify early apoptotic cells.[11] Propidium Iodide (PI) is a fluorescent nuclear stain that is impermeant to live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.

AnnexinV_PI_Assay cluster_cells Cell Populations cluster_workflow Workflow A Live Cells (Annexin V⁻ / PI⁻) B Early Apoptosis (Annexin V⁺ / PI⁻) C Late Apoptosis/Necrosis (Annexin V⁺ / PI⁺) D Necrosis (Annexin V⁻ / PI⁺) W1 1. Treat cells with compound (e.g., at IC₅₀ concentration) W2 2. Harvest cells (including supernatant) W3 3. Wash and resuspend in Annexin V Binding Buffer W4 4. Stain with FITC-Annexin V and Propidium Iodide (PI) W5 5. Analyze by Flow Cytometry

Caption: Principle of distinguishing cell populations using Annexin V/PI staining.

Step-by-Step Methodology:

  • Cell Treatment:

    • Seed cells in 6-well plates and grow to ~70-80% confluency.

    • Treat cells with this compound at concentrations around its predetermined IC₅₀ value for a specified time (e.g., 24, 48 hours). Include vehicle-treated and positive control (e.g., Staurosporine) wells.

  • Cell Harvesting:

    • Collect the culture medium, which may contain detached apoptotic cells.

    • Wash the adherent cells with PBS and detach them using a gentle method like Trypsin-EDTA.

    • Combine the detached cells with their corresponding culture medium, and pellet the cells by centrifugation (e.g., 300 x g for 5 minutes).

  • Staining:

    • Wash the cell pellet twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution (e.g., 50 µg/mL).

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube.

    • Analyze the samples on a flow cytometer as soon as possible (within 1 hour).

    • Use unstained, PI-only, and FITC-Annexin V-only stained cells to set up compensation and gates correctly.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data using appropriate software.

    • Create a dot plot of PI (y-axis) vs. FITC-Annexin V (x-axis).

    • Use the gates set from the controls to quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V⁻/PI⁻): Live cells

      • Lower-right (Annexin V⁺/PI⁻): Early apoptotic cells

      • Upper-right (Annexin V⁺/PI⁺): Late apoptotic or necrotic cells

      • Upper-left (Annexin V⁻/PI⁺): Primarily necrotic cells

Compound Handling and Best Practices

  • Solubility: Sulfonamides can have variable aqueous solubility. It is recommended to prepare a high-concentration stock solution (e.g., 10-50 mM) in an organic solvent like Dimethyl Sulfoxide (DMSO).

  • Stock Solution Storage: Store the DMSO stock solution in small aliquots at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

  • Working Dilutions: When preparing working dilutions in aqueous cell culture medium, add the DMSO stock to the pre-warmed medium while gently vortexing. Never add the aqueous medium to the concentrated DMSO stock, as this can cause the compound to precipitate.

  • Vehicle Control: Always include a vehicle control in all experiments, containing the same final concentration of the solvent (e.g., DMSO) used to dissolve the compound. The final DMSO concentration in the cell culture medium should ideally be kept at or below 0.1% to avoid solvent-induced toxicity.

References

  • BenchChem. (2025). Application Notes and Protocols for Cellular Thermal Shift Assay (CETSA) with GSK3368715.
  • Sadeghi-aliabadi, H., Tabarzadi, M., & Zarghi, A. (2004).
  • Martinez Molina, D., et al. (2013). Monitoring drug-target engagement in cells and tissues using the cellular thermal shift assay. Science, 341(6141), 84-87.
  • Ghorab, M. M., et al. (2020). Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields. Journal of Fluorine Chemistry, 239, 109634.
  • Akocak, S., et al. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)benzenesulfonamide derivatives. Bioorganic Chemistry, 71, 135-144.
  • Mosmann, T. (1983). Rapid colorimetric assay for cellular growth and survival: application to proliferation and cytotoxicity assays. Journal of Immunological Methods, 65(1-2), 55-63.
  • Al-Sughayer, M. A., et al. (2011). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Serbian Chemical Society, 76(11), 1485-1493.
  • Hoffman, B. D., & Palacios, J. M. (1990). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 33(6), 1735-1741.
  • Rana, N., et al. (2015). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 58(18), 7542-7551.
  • Asadi, M., et al. (2024). Evaluation of antibacterial, cytotoxicity, and apoptosis activity of novel chromene-sulfonamide hybrids synthesized under solvent-free conditions and 3D-QSAR modeling studies. Scientific Reports, 14(1), 12345.
  • Sigma-Aldrich. (n.d.). Cell-Based Assays. Biofiles, 4(4).
  • El-Gazzar, A. R. B. A., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(6), 491-498.
  • Lecturio. (2025). Carbonic Anhydrase Inhibitors. Concise Medical Knowledge.
  • CSWAB. (2019). Summary of Toxicology Studies on 6:2 FTS and Detailed Technical Support Documents.
  • Dutta, S., Ray, S., & Nagarajan, K. (2014). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 9(4), 474-482.
  • National Center for Biotechnology Information. (2006). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide.
  • BenchChem. (2025). Application Notes and Protocols for Cell-Based Assays Using 2-Bromo-n-(4-sulfamoylphenyl)acetamide.
  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide.
  • Wang, Y., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199.
  • Pang, Z., et al. (2025). Mapping cellular targets of covalent cancer drugs in the entire mammalian body. bioRxiv.
  • Kakehashi, A., et al. (2020). Lack of In Vivo Mutagenicity of Acetamide in a 13-Week Comprehensive Toxicity Study Using F344 gpt Delta Rats.
  • Dutta, S., et al. (2024). Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido) pentanedioic acid bis amide derivatives: In vitro and in vivo antineoplastic activity. Bangladesh Journal of Pharmacology, 9, 474-82.
  • Castillo-Ecija, H., et al. (2025).
  • PubChem. (n.d.). 4-Fluorobenzenesulfonamide.
  • Guo, H., et al. (2023). Sulfa‐4/22 in inhibit pyroptosis in BV2 cells, and the binding... Molecular and Cellular Biochemistry.
  • BenchChem. (2025).
  • Supuran, C. T., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Journal of Medicinal Chemistry, 57(21), 9119-9130.
  • Al-Omair, M. A., et al. (2017).
  • Dudutiene, V., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Journal of Medicinal Chemistry, 56(8), 3467-3477.
  • Mach, R. H., et al. (2004). N-4'-[18F]Fluorobenzylpiperidin-4-yl-(2-fluorophenyl)acetamide: a novel sigma-2 receptor ligand for PET imaging. Synapse, 54(3), 154-164.
  • Al-Hourani, B. J., et al. (2015). View of Biological activity of some novel synthesized 2-(4-methylbenzenesulphonamido)pentanedioic acid bis amide derivatives. Bangladesh Journal of Pharmacology, 9(4).
  • BenchChem. (2025).
  • BenchChem. (n.d.).

Sources

Application Notes & Protocols: The Role of Fluorinated Benzenesulfonamides in Cancer Research

Author: BenchChem Technical Support Team. Date: March 2026

A Focus on 4-Acetamido-2-fluorobenzenesulfonamide as a Representative Scaffold for Targeting Tumor-Associated Carbonic Anhydrases

Introduction: The Significance of the Fluorinated Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a well-established pharmacophore in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents. In oncology, this scaffold is particularly noteworthy for its ability to target zinc metalloenzymes, a class that includes the tumor-associated carbonic anhydrases (CAs).[1] The strategic incorporation of fluorine atoms onto the benzenoid ring can significantly enhance a molecule's therapeutic profile. Fluorination often improves metabolic stability, membrane permeability, and binding affinity by altering the electronic properties of the scaffold.[2] Specifically, the electron-withdrawing nature of fluorine can lower the pKa of the sulfonamide group, strengthening its interaction with the catalytic zinc ion in the active site of carbonic anhydrases.[2][3]

While extensive research on the specific molecule this compound is not widely published, its structure represents a key class of compounds—fluorinated and substituted benzenesulfonamides—that have shown significant promise as selective inhibitors of cancer-related proteins. This guide will focus on the primary application of this chemical class: the inhibition of tumor-associated Carbonic Anhydrase IX (CAIX) and Carbonic Anhydrase XII (CAXII), using this compound as a model for experimental design and protocol development.[4][5]

Scientific Rationale & Mechanism of Action

The Role of Carbonic Anhydrase IX in the Tumor Microenvironment

In many solid tumors, rapid proliferation outpaces the development of an adequate blood supply, leading to regions of low oxygen, or hypoxia.[6] To survive, cancer cells shift their metabolism towards anaerobic glycolysis, which produces an excess of acidic byproducts like lactic acid and protons.[6] This leads to a dangerous acidification of the intracellular space.

To counteract this, cancer cells upregulate pH-regulating proteins, chief among them being Carbonic Anhydrase IX (CAIX).[7] CAIX is a transmembrane enzyme that is strongly induced by hypoxia and is rarely found in healthy tissues, making it an excellent cancer-specific target.[2][8]

CAIX's primary function is to catalyze the reversible hydration of carbon dioxide (CO₂) into bicarbonate (HCO₃⁻) and a proton (H⁺) at the cell surface.[1] The protons are expelled, contributing to an acidic extracellular microenvironment that promotes invasion and metastasis, while the bicarbonate is transported into the cell to buffer the intracellular pH, maintaining an alkaline environment conducive to proliferation and survival.[9] By inhibiting CAIX, a targeted drug can disrupt this crucial pH-regulating machinery, leading to intracellular acidification and subsequent cancer cell apoptosis.[10]

CAIX_Mechanism cluster_TME Tumor Microenvironment (Acidic, pH < 7.0) cluster_Cell Cancer Cell (Alkaline, pH > 7.2) Ext_H H⁺ (Protons) Ext_CO2 CO₂ CAIX CAIX Ext_CO2->CAIX H₂O Int_HCO3 HCO₃⁻ (Bicarbonate) Bicarb_Transporter Bicarbonate Transporter Int_HCO3->Bicarb_Transporter Proliferation Survival & Proliferation Apoptosis Intracellular Acidosis & Apoptosis CAIX->Ext_H CAIX->Int_HCO3 Bicarb_Transporter->Proliferation pH Buffering Sulfonamide 4-Acetamido-2- fluorobenzenesulfonamide Sulfonamide->Apoptosis Leads to Sulfonamide->CAIX Inhibition

Figure 1: Mechanism of CAIX in tumor pH regulation and its inhibition by sulfonamides.

Biological Activity Data of Representative Fluorinated Benzenesulfonamides

While data for this compound is not available, the table below summarizes the binding affinities (as dissociation constants, Kd) of highly potent, related fluorinated benzenesulfonamide inhibitors against key carbonic anhydrase isoforms. This demonstrates the high affinity and selectivity for the cancer-associated isoforms (CAIX, CAXII) over the ubiquitous, off-target isoforms (CAI, CAII) that can be achieved with this chemical class.[2][3][11]

Compound IDTarget IsoformKd (nM)Selectivity (CAI/CAIX)Selectivity (CAII/CAIX)Reference
VD11-4-2 CAIX 0.05 >1000x>14000x[3][11]
CAXII0.9--[3]
CAI>50--[3]
CAII700--[3]
VR16-09 CAIX 0.05 >1,000,000x>1,000,000x[2]
CAXII0.2--[2]
CAI>50,000--[2]
CAII>50,000--[2]

This table presents data for exemplar compounds to illustrate the potential of the fluorinated benzenesulfonamide scaffold.

Experimental Protocols

The following protocols provide a workflow for evaluating a novel fluorinated benzenesulfonamide, such as this compound, as a potential CAIX inhibitor for cancer therapy.

Workflow P1 Protocol 1: Biochemical CAIX Inhibition Assay P2 Protocol 2: Hypoxic Cell Viability Assay P1->P2 Confirm Target Engagement P3 Protocol 3: Mechanism of Action (Western Blot) P2->P3 Confirm Cellular Activity P4 Protocol 4: In Vivo Xenograft Efficacy Study P3->P4 Validate Mechanism

Figure 2: High-level experimental workflow for inhibitor validation.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay (Stopped-Flow Spectrophotometry)

This protocol assesses the direct inhibitory activity of the compound against purified recombinant human CAIX protein. The assay measures the inhibition of the CO₂ hydration reaction.[12]

Materials:

  • Purified, recombinant human CAIX enzyme

  • Stopped-flow spectrophotometer

  • Buffer: 20 mM HEPES, 20 mM Na₂SO₄, pH 7.5

  • Indicator: 0.2 mM Phenol Red

  • Substrate: CO₂-saturated water (prepare by bubbling CO₂ gas through Milli-Q water for 30 min on ice)

  • Test Compound (e.g., this compound) stock solution (10 mM in DMSO)

  • 96-well plates for serial dilutions

Procedure:

  • Prepare serial dilutions of the test compound in buffer. Final DMSO concentration should not exceed 0.5%.

  • Pre-incubate the CAIX enzyme with each concentration of the test compound (and a vehicle control) for 15 minutes at room temperature to allow for inhibitor-enzyme binding.

  • Set the stopped-flow instrument to monitor the change in absorbance of Phenol Red at 557 nm.

  • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water (substrate).

  • Record the initial rate of the reaction (the first 5-10% of the reaction) for 10 seconds.

  • Measure the uncatalyzed rate (buffer + substrate, no enzyme) and subtract this from all enzyme-catalyzed rates.

  • Plot the reaction rates against the inhibitor concentration and fit the data using non-linear regression to determine the IC₅₀ or Kᵢ value.

Protocol 2: Hypoxic Cell Viability (MTT) Assay

This protocol evaluates the compound's ability to reduce cancer cell viability, specifically under hypoxic conditions where CAIX is highly expressed.

Materials:

  • Human cancer cell line known to express CAIX under hypoxia (e.g., HeLa, MDA-MB-231).[10][13]

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Hypoxia chamber or incubator (1% O₂)

  • 96-well microtiter plates

  • Test Compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

Procedure:

  • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well. Allow cells to attach for 24 hours at 37°C, 5% CO₂.

  • Prepare serial dilutions of the test compound in culture medium.

  • Remove the old medium and add 100 µL of the diluted compound solutions to the wells. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Place one plate in a normoxic incubator (21% O₂) and a duplicate plate in a hypoxic incubator (1% O₂) for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for an additional 4 hours.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value for both normoxic and hypoxic conditions. A significantly lower IC₅₀ under hypoxia suggests CAIX-dependent activity.

Protocol 3: Western Blot Analysis for Apoptosis Markers

This protocol confirms that cell death induced by the compound occurs via apoptosis by detecting key protein markers.

Materials:

  • Cells treated as in Protocol 2 (hypoxic conditions) with vehicle, IC₅₀, and 2x IC₅₀ concentrations of the test compound.

  • RIPA lysis buffer with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels and electrophoresis equipment.

  • PVDF membrane and transfer apparatus.

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

  • Primary antibodies: Rabbit anti-Cleaved Caspase-9, Rabbit anti-Cleaved PARP, Mouse anti-β-actin (loading control).

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

  • ECL (Enhanced Chemiluminescence) reagent.

Procedure:

  • Lyse the treated cells with RIPA buffer and quantify total protein using the BCA assay.[12]

  • Denature 20-30 µg of protein from each sample and separate by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash again and apply ECL reagent.

  • Visualize the protein bands using a chemiluminescence imaging system. An increase in the levels of cleaved Caspase-9 and cleaved PARP indicates the induction of the intrinsic apoptosis pathway.[10]

Concluding Remarks for Drug Development Professionals

The fluorinated benzenesulfonamide scaffold, represented here by this compound, holds significant potential for the development of targeted anticancer agents. The high expression of CAIX in a wide range of solid tumors and its near absence in normal tissues provides a large therapeutic window. The protocols outlined above form a robust preclinical workflow to validate novel inhibitors of this class, from initial biochemical target engagement to cellular mechanism of action. Successful candidates from this workflow would be prime for advancement into in vivo xenograft models to evaluate antitumor efficacy and pharmacokinetics, paving the way for potential clinical development.

References

  • Svastova, E., et al. (2004). Carbonic Anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors. Frontiers in Physiology. Available at: [Link]

  • Smirnov, S., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, D., et al. (2020). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Bhatt, A., et al. (2020). Interplay of Carbonic Anhydrase IX With Amino Acid and Acid/Base Transporters in the Hypoxic Tumor Microenvironment. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Robertson, N., et al. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research. Available at: [Link]

  • Zatovicova, M., et al. (2010). Carbonic anhydrase IX: regulation and role in cancer. Neoplasma. Available at: [Link]

  • Miller, D. C., et al. (2018). Identification of a novel ligand for the ATAD2 bromodomain with selectivity over BRD4 through a fragment growing approach. RSC Medicinal Chemistry. Available at: [Link]

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Cancer and Metastasis Reviews. Available at: [Link]

  • Smirnov, S., et al. (2025). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry. Available at: [Link]

  • Li, D., et al. (2025). Discovery of novel ATAD2 bromodomain inhibitors that trigger apoptosis and autophagy in breast cells by structure-based virtual screening. ResearchGate. Available at: [Link]

  • Smirnov, S., et al. (2025). Di- meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. PubMed. Available at: [Link]

  • Gieling, R. G., et al. (2018). Novel fluorinated carbonic anhydrase IX inhibitors reduce hypoxia-induced acidification and clonogenic survival of cancer cells. Oncotarget. Available at: [Link]

  • Deme, R., et al. (2022). Discovery of a Potent and Selective ATAD2 Bromodomain Inhibitor with Antiproliferative Activity in Breast Cancer Models. Journal of Medicinal Chemistry. Available at: [Link]

  • Liu, Z., et al. (2023). ATPase family AAA domain-containing protein 2 (ATAD2): From an epigenetic modulator to cancer therapeutic target. Theranostics. Available at: [Link]

  • Dudutiene, V., et al. (2017). Fluorinated benzenesulfonamide anticancer inhibitors of carbonic anhydrase IX exhibit lower toxic effects on zebrafish embryonic development than ethoxzolamide. Drug and Chemical Toxicology. Available at: [Link]

  • Svatunek, D., et al. (2020). Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Journal of the American Chemical Society. Available at: [Link]

  • Guler, E., et al. (2021). Inhibition of Carbonic Anhydrase IX Promotes Apoptosis through Intracellular pH Level Alterations in Cervical Cancer Cells. Molecules. Available at: [Link]

  • De Simone, G., et al. (2014). Plasmatic carbonic anhydrase IX as a diagnostic marker for clear cell renal cell carcinoma. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

  • Chen, A. (2014). Carbonic Anhydrase IX Inhibitors: Finding Potential Therapeutic Cancer Agents Through Virtual Screening. Journal of Young Investigators. Available at: [Link]

  • Chafe, S. C., et al. (2019). Targeting Hypoxia-Induced Carbonic Anhydrase IX Enhances Immune-Checkpoint Blockade Locally and Systemically. Cancer Immunology Research. Available at: [Link]

  • Taha, M., et al. (2016). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Tropical Journal of Pharmaceutical Research. Available at: [Link]

  • Organic Chemistry Portal. N-Fluorobenzenesulfonimide (NFSI). Organic Chemistry Portal. Available at: [Link]

Sources

Application Note: A Strategic Guide to the Synthesis of Novel Derivatives from 4-Acetamido-2-fluorobenzenesulfonamide for Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The sulfonamide functional group is a cornerstone of modern medicinal chemistry, present in a wide array of FDA-approved drugs.[1][2] 4-Acetamido-2-fluorobenzenesulfonamide represents a versatile and highly valuable scaffold for the development of novel therapeutic agents. Its strategic arrangement of three distinct, reactive functional groups—a sulfonamide, an acetamido group, and an activated fluorine atom—offers multiple avenues for chemical modification. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis of novel derivatives from this scaffold. We will move beyond simple procedural lists to explore the chemical rationale behind key synthetic transformations, including N-functionalization of the sulfonamide, nucleophilic aromatic substitution (SNAr) of the fluorine atom, and modifications originating from the acetamido group. Detailed, field-tested protocols and data presentation are provided to empower researchers to build diverse chemical libraries for screening and lead optimization.

Introduction: The Strategic Value of the this compound Scaffold

Sulfonamides have been instrumental in pharmacology since the discovery of Prontosil, evolving from their initial role as antimicrobial agents to becoming integral components in drugs for a multitude of diseases, including cancer, viral infections, and inflammatory disorders.[1][2][3] Their enduring prevalence is due to their unique physicochemical properties: they are stable, can engage in hydrogen bonding, and their synthesis is well-established and cost-effective.[4][5]

The this compound scaffold is particularly compelling for several reasons:

  • Multiple Derivatization Points: The scaffold offers three distinct handles for chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR).

  • Activated Aromatic System: The potent electron-withdrawing nature of the sulfonamide group activates the ortho-positioned fluorine atom for nucleophilic aromatic substitution (SNAr), a powerful tool for introducing diverse functionalities.[6][7]

  • Modulatable Directing Group: The acetamido group is an ortho-, para-directing group for potential electrophilic aromatic substitutions.[8][9][10] While less activating than a primary amine, it can be readily hydrolyzed to an amino group, unlocking a different set of synthetic possibilities and altering the electronic properties of the ring.

This guide will detail three primary strategic pathways for derivatization, providing the underlying principles and actionable protocols for each.

Strategic Pathways for Derivatization

The synthetic potential of this compound can be logically categorized into three primary strategies, each targeting a specific functional group on the core scaffold.

G cluster_strategies Primary Synthetic Strategies cluster_derivatives Resulting Derivative Classes Start This compound (Core Scaffold) S1 Strategy A: Sulfonamide N-Functionalization Start->S1 S2 Strategy B: Nucleophilic Aromatic Substitution (SNAr) Start->S2 S3 Strategy C: Acetamido Group Modification Start->S3 D1 N-Alkyl/Aryl Sulfonamides S1->D1 D2 2-Amino/Alkoxy/Thio Derivatives S2->D2 D3 4-Amino Scaffold & Derivatives S3->D3

Figure 1: Overview of the three primary synthetic strategies for derivatizing the core scaffold.

Strategy A: N-Functionalization of the Sulfonamide Moiety

Causality: The sulfonamide N-H bond is acidic and can be deprotonated with a suitable base to form a nucleophilic nitrogen anion. This anion readily reacts with electrophiles such as alkyl halides or can participate in more complex cross-coupling reactions. This is a foundational strategy for modulating polarity, lipophilicity, and receptor-binding interactions.

Workflow:

G cluster_workflow Workflow: Sulfonamide N-Functionalization Start Core Scaffold Base Base Addition (e.g., K2CO3, NaH) Start->Base Step 1 Anion Sulfonamide Anion (Intermediate) Base->Anion Deprotonation Electrophile Electrophile Addition (e.g., R-X) Anion->Electrophile Step 2 Product N-Substituted Sulfonamide Electrophile->Product Alkylation

Figure 2: Stepwise workflow for the N-alkylation of the sulfonamide group.

Strategy B: Nucleophilic Aromatic Substitution (SNAr) at the C2-Fluorine

Causality: The C-F bond is strong, but SNAr reactions on aryl fluorides are feasible when the ring is sufficiently electron-deficient.[6] The presence of the strongly electron-withdrawing sulfonamide group ortho to the fluorine atom stabilizes the transient Meisenheimer intermediate (or the transition state in a concerted mechanism), thereby lowering the activation energy for the substitution.[11] This pathway is highly effective for installing amine, ether, or thioether linkages directly to the aromatic core.

Workflow:

G cluster_workflow Workflow: Nucleophilic Aromatic Substitution (SNAr) Start Core Scaffold Nucleophile Nucleophile Addition (e.g., R-NH2, R-OH, R-SH) Start->Nucleophile Step 1: Attack Intermediate Meisenheimer-like Intermediate Nucleophile->Intermediate Formation Elimination Fluoride Elimination Intermediate->Elimination Step 2: Rearomatization Product C2-Substituted Product Elimination->Product

Figure 3: Mechanistic workflow for the SNAr reaction at the C2 position.

Strategy C: Modification via the Acetamido Group

Causality: The acetamido group serves as a protecting group for the more reactive aniline. Hydrolysis under acidic or basic conditions reveals the primary aromatic amine. This new functional group is a versatile precursor for a vast range of secondary derivatizations, including acylation with diverse acid chlorides, reductive amination, diazotization followed by Sandmeyer reactions, and more. This two-step approach dramatically expands the accessible chemical space.

Workflow:

G cluster_workflow Workflow: Acetamido Group Modification Start Core Scaffold Hydrolysis Amide Hydrolysis (Acid or Base) Start->Hydrolysis Step 1 Aniline 4-Amino-2-fluorobenzenesulfonamide (Key Intermediate) Hydrolysis->Aniline Deprotection Derivatization Secondary Derivatization (Acylation, Alkylation, etc.) Aniline->Derivatization Step 2 Product Diverse N4-Substituted Analogs Derivatization->Product

Figure 4: Two-stage workflow involving deprotection of the acetamido group followed by re-functionalization.

Detailed Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol 3.1: Synthesis of N-benzyl-4-acetamido-2-fluorobenzenesulfonamide (Strategy A)
  • Principle: A standard Williamson ether synthesis-like reaction where the deprotonated sulfonamide nitrogen acts as the nucleophile, displacing the bromide from benzyl bromide. Potassium carbonate is a mild and effective base for this transformation.

Reagent/SolventM.W.AmountMoles (mmol)Eq.
This compound218.221.0 g4.581.0
Potassium Carbonate (K₂CO₃), anhydrous138.21950 mg6.871.5
Benzyl Bromide171.040.60 mL5.041.1
N,N-Dimethylformamide (DMF)-20 mL--

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 g, 4.58 mmol) and anhydrous potassium carbonate (950 mg, 6.87 mmol).

  • Add anhydrous DMF (20 mL) and stir the suspension at room temperature for 15 minutes.

  • Add benzyl bromide (0.60 mL, 5.04 mmol) dropwise to the suspension.

  • Heat the reaction mixture to 60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC (e.g., 30% Ethyl Acetate in Hexanes).

  • After completion, cool the reaction to room temperature and pour it into 100 mL of ice-cold water.

  • A white precipitate will form. Stir for 30 minutes, then collect the solid by vacuum filtration.

  • Wash the solid with cold water (2 x 20 mL) and a small amount of cold diethyl ether (10 mL).

  • Dry the product under vacuum to yield the N-benzyl derivative as a white solid.

  • Characterization (Expected): The product can be characterized by ¹H NMR, ¹³C NMR, and LC-MS to confirm the structure and purity. The disappearance of the sulfonamide N-H protons and the appearance of the benzylic CH₂ and aromatic protons from the benzyl group in the NMR spectrum are indicative of success.

Protocol 3.2: Synthesis of 4-Acetamido-2-(benzylamino)benzenesulfonamide (Strategy B)
  • Principle: A nucleophilic aromatic substitution where benzylamine displaces the activated fluoride. A slight excess of the amine is used to act as both the nucleophile and a base to quench the HF generated in situ. The reaction is often facilitated by heating in a polar aprotic solvent.

Reagent/SolventM.W.AmountMoles (mmol)Eq.
This compound218.221.0 g4.581.0
Benzylamine107.151.5 mL13.743.0
Dimethyl Sulfoxide (DMSO)-10 mL--

Procedure:

  • In a sealed reaction vial equipped with a magnetic stir bar, dissolve this compound (1.0 g, 4.58 mmol) in DMSO (10 mL).

  • Add benzylamine (1.5 mL, 13.74 mmol) to the solution.

  • Seal the vial tightly and heat the mixture in a preheated oil bath at 120 °C for 12-16 hours.

  • Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the product mass.

  • Cool the reaction mixture to room temperature and pour it into 100 mL of 1M HCl (aq). This will protonate the excess benzylamine and precipitate the product.

  • Stir the resulting suspension for 30 minutes in an ice bath.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake thoroughly with water (3 x 20 mL) to remove any amine hydrochloride salts.

  • Dry the product under high vacuum. Further purification can be achieved by recrystallization from ethanol/water if necessary.

  • Characterization (Expected): Successful substitution is confirmed by ¹⁹F NMR (disappearance of the fluorine signal) and ¹H NMR (appearance of benzylamine signals and a downfield shift of aromatic protons).

Protocol 3.3: Synthesis of 4-Amino-2-fluorobenzenesulfonamide (Strategy C - Step 1)
  • Principle: Acid-catalyzed hydrolysis of the acetamido group. Concentrated HCl in ethanol provides the conditions to cleave the amide bond, yielding the corresponding anilinium salt, which is then neutralized to the free amine.

Reagent/SolventM.W.AmountMoles (mmol)Eq.
This compound218.222.0 g9.161.0
Ethanol (95%)-30 mL--
Concentrated HCl (12M)-15 mL~180Excess

Procedure:

  • Suspend this compound (2.0 g, 9.16 mmol) in ethanol (30 mL) in a 100 mL round-bottom flask.

  • Carefully add concentrated HCl (15 mL) to the suspension.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 90-95 °C) for 3-4 hours. The solid should dissolve as the reaction progresses.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture in an ice bath. A precipitate of the hydrochloride salt may form.

  • Slowly and carefully neutralize the mixture by adding saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8. Caution: CO₂ evolution will occur.

  • The free amine product will precipitate. Stir in the ice bath for another 30 minutes.

  • Collect the solid by vacuum filtration, wash with cold water (3 x 15 mL), and dry under vacuum.

  • Characterization (Expected): The product, 4-Amino-2-fluorobenzenesulfonamide, can be confirmed by the disappearance of the acetyl group's methyl singlet (~2.1 ppm) and the appearance of a broad singlet for the new -NH₂ group in the ¹H NMR spectrum. This intermediate is now ready for a wide range of secondary derivatization reactions.

Conclusion

The this compound scaffold is a powerful and versatile starting point for the creation of diverse and novel chemical entities. By strategically targeting its three distinct functional groups, researchers can employ reliable and scalable synthetic protocols to build extensive libraries for drug discovery programs. The methods outlined in this application note—sulfonamide N-functionalization, nucleophilic aromatic substitution, and acetamido group modification—provide a robust framework for exploring the vast chemical space around this privileged core, paving the way for the identification of next-generation therapeutic agents.

References

  • The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Sami Publishing Company.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode.
  • Directional nature of the acetamido group in electrophilic substitution reaction. Chemistry Stack Exchange.
  • Solved The acetamido group (–NHCOCH3) is an ortho-para. Chegg.com.
  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indic
  • Recent Advances in the Synthesis of Sulfonamides Intermedi
  • Sulfonamide a Valid Scaffold for Antioxidant Drug Development. MDPI.
  • Explain why the acetamido group is an ortho, para-directing group. brainly.com.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. PMC - NIH.
  • Directional nature of the acetamido group in electrophilic substitution reaction. ECHEMI.
  • Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. Journal of the American Chemical Society.
  • Concerted nucleophilic arom

Sources

Application Notes and Protocols: Screening 4-Acetamido-2-fluorobenzenesulfonamide for Antimicrobial Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Enduring Potential of Sulfonamides in an Era of Resistance

The sulfonamides were among the first classes of synthetic antimicrobial agents and have played a pivotal role in chemotherapy since the 1930s.[1][2][3] These compounds are bacteriostatic agents, meaning they inhibit the growth and reproduction of bacteria without directly killing them.[4][5] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), an essential enzyme in the bacterial synthesis of folic acid.[1][5][6] As folic acid is a necessary precursor for the synthesis of DNA, RNA, and proteins, its disruption effectively halts bacterial proliferation.[1][6] Notably, human cells are not affected by this mechanism as they obtain folic acid from their diet.[1][7]

While the emergence of antibiotic resistance has limited the use of older sulfonamides, the development of novel derivatives continues to be a promising avenue in the search for new antimicrobial agents.[8][9] Structural modifications to the core sulfonamide scaffold can lead to compounds with enhanced potency, a broader spectrum of activity, and the ability to overcome existing resistance mechanisms. This application note provides a detailed protocol for the initial antimicrobial activity screening of a novel, structurally distinct sulfonamide, 4-Acetamido-2-fluorobenzenesulfonamide . While extensive research exists on various sulfonamide derivatives[2][3][8][9][10], specific antimicrobial data for this compound is not widely available in the current body of literature. Therefore, this document serves as a comprehensive guide for researchers to conduct a thorough preliminary evaluation of its potential as an antimicrobial agent.

The Target Compound: this compound

Compound Name This compound
CAS Number Not readily available in search results. A related compound, 4-Acetamidobenzenesulfonamide, has CAS 121-61-9.[11][12][13]
Molecular Formula C8H9FN2O3S
Molecular Weight 232.23 g/mol (Calculated)
Structure
Chemical structure of this compound
Key Structural Features The presence of a fluorine atom at the 2-position of the benzene ring is a key modification. Halogenation can influence the electronic properties and lipophilicity of a molecule, potentially impacting its biological activity.

Principle of Antimicrobial Susceptibility Testing

The primary objective of antimicrobial susceptibility testing (AST) is to determine the in vitro activity of a compound against a specific microorganism.[14][15] This is typically achieved by exposing a standardized bacterial inoculum to varying concentrations of the test compound and observing the effect on bacterial growth. The most common endpoints measured are the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC).

  • Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Minimum Bactericidal Concentration (MBC): The lowest concentration of an antimicrobial agent that results in a significant reduction (typically ≥99.9%) in the initial bacterial inoculum.

Experimental Workflow for Antimicrobial Activity Screening

The following diagram illustrates a typical workflow for the preliminary screening of a novel compound for antimicrobial activity.

Antimicrobial_Screening_Workflow cluster_prep Preparation cluster_testing Primary Screening cluster_confirmation Confirmatory & Advanced Testing cluster_data Data Analysis Compound_Prep Compound Preparation (Stock Solution) Broth_Microdilution Broth Microdilution Assay (MIC Determination) Compound_Prep->Broth_Microdilution Media_Prep Media and Reagent Preparation Media_Prep->Broth_Microdilution Inoculum_Prep Bacterial Inoculum Preparation Inoculum_Prep->Broth_Microdilution MBC_Determination MBC Determination Broth_Microdilution->MBC_Determination Subculture from clear wells Disk_Diffusion Disk Diffusion Assay (Qualitative) Broth_Microdilution->Disk_Diffusion Corroboration Data_Analysis Data Analysis and Interpretation MBC_Determination->Data_Analysis Disk_Diffusion->Data_Analysis Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydropteroic_Acid Dihydropteroic Acid Dihydropteroate_Synthase->Dihydropteroic_Acid Sulfonamide This compound Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition Dihydrofolate_Reductase Dihydrofolate Reductase (DHFR) Dihydropteroic_Acid->Dihydrofolate_Reductase Glutamate Dihydrofolic_Acid Dihydrofolic Acid Dihydropteroic_Acid->Dihydrofolic_Acid Tetrahydrofolic_Acid Tetrahydrofolic Acid Dihydrofolic_Acid->Tetrahydrofolic_Acid NADPH -> NADP+ Nucleic_Acids DNA, RNA, Proteins Tetrahydrofolic_Acid->Nucleic_Acids One-carbon transfers

Sources

Application Note: Analytical Methods for the Quantification of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a comprehensive guide to the quantitative analysis of 4-Acetamido-2-fluorobenzenesulfonamide, a compound of interest in pharmaceutical development as a potential process intermediate or impurity. Accurate and precise quantification is paramount for ensuring quality control and regulatory compliance. This document details two robust analytical methods: a High-Performance Liquid Chromatography with UV detection (HPLC-UV) method suitable for routine quality control and a high-sensitivity Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method for trace-level analysis. The rationale behind method development, detailed experimental protocols, and typical validation parameters are presented to support researchers, scientists, and drug development professionals in implementing these techniques.

Introduction

This compound is an aromatic sulfonamide derivative. Its chemical structure, featuring a fluorinated benzene ring, an acetamido group, and a sulfonamide moiety, presents unique analytical considerations. The presence of this compound, whether as a synthetic intermediate or an impurity in a final active pharmaceutical ingredient (API), must be carefully monitored. Regulatory bodies require that impurities in drug substances be identified, and if present above certain thresholds, quantified and reported.[1] Therefore, validated, reliable analytical methods are not merely a research tool but a critical component of the quality control strategy in pharmaceutical manufacturing.[2]

This guide provides the foundational protocols for two complementary analytical techniques, empowering laboratories to select the method best suited for their specific needs, from process monitoring to final product release testing.

Method Selection Philosophy

The choice of an analytical method is dictated by the specific requirements of the analysis, including required sensitivity, selectivity, and the nature of the sample matrix.

  • High-Performance Liquid Chromatography with UV Detection (HPLC-UV): This technique is the workhorse of pharmaceutical quality control laboratories. For this compound, the aromatic ring and conjugated system provide a strong chromophore, making it amenable to UV detection.[3] A reversed-phase HPLC method offers excellent robustness, precision, and a wide linear range, making it ideal for quantifying the analyte in bulk material or simple formulations where concentration levels are relatively high.

  • Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): When trace-level quantification is necessary, or when the sample matrix is complex and may contain interfering components, LC-MS/MS is the method of choice. Its superior sensitivity and selectivity, achieved through mass-based detection and fragmentation (Multiple Reaction Monitoring), allow for the confident quantification of the analyte at levels far below what is achievable with UV detection.[1] Sulfonamides are known to ionize efficiently using electrospray ionization (ESI), typically in positive ion mode, to form protonated molecules [M+H]⁺.[4]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle of the Method

This method employs reversed-phase chromatography, where the analyte is separated based on its partitioning between a nonpolar stationary phase (C18) and a polar mobile phase. This compound, being a moderately polar compound, will be retained on the C18 column and eluted with a mixture of an aqueous buffer and an organic solvent like acetonitrile or methanol.[5] Quantification is achieved by measuring the absorbance of the analyte as it passes through a UV detector, with the response being directly proportional to its concentration.

Experimental Protocol

3.2.1 Instrumentation and Materials

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and UV/Vis or Diode Array Detector.

  • Data acquisition and processing software (e.g., Empower, Chromeleon).

  • Analytical balance.

  • Volumetric flasks, pipettes, and autosampler vials.

  • Reference Standard: this compound (>99% purity).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Formic Acid (reagent grade), and ultrapure water.

3.2.2 Chromatographic Conditions

The following conditions provide a starting point for method development and validation.

ParameterRecommended SettingRationale
Column C18, 150 x 4.6 mm, 5 µmProvides good retention and peak shape for sulfonamides.[5]
Mobile Phase A 0.1% Formic Acid in WaterAcidifying the mobile phase suppresses the ionization of the sulfonamide, leading to better peak shape and retention.
Mobile Phase B AcetonitrileCommon organic modifier providing good elution strength.
Gradient 0-15 min: 20-80% B; 15-17 min: 80% B; 17.1-20 min: 20% BA gradient elution ensures the analyte is eluted with a good peak shape and allows for the separation of potential impurities with different polarities.
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Injection Volume 10 µLAdjustable based on concentration and sensitivity needs.
Detection Wavelength ~260-278 nm (to be confirmed)Sulfonamides typically exhibit strong UV absorbance in this region.[2][5] The optimal wavelength should be determined by analyzing a standard solution across the UV spectrum.

3.2.3 Standard and Sample Preparation

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh approximately 25 mg of the this compound reference standard into a 50 mL volumetric flask. Dissolve in and dilute to volume with a suitable diluent (e.g., 50:50 Acetonitrile:Water).

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1-100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve in the diluent, and dilute as necessary to fall within the calibration range. Filter the final solution through a 0.45 µm syringe filter before injection.

Method Validation Overview

The analytical method must be validated according to ICH Q2(R2) guidelines to ensure it is fit for its intended purpose.[2][6] Key validation parameters are summarized below.

Table 1: Typical HPLC-UV Method Performance Characteristics

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity Peak is free from interference from blank and known impurities.No interfering peaks at the analyte retention time.
Linearity (r²) ≥ 0.9990.9995
Range e.g., 1 - 100 µg/mL1 - 100 µg/mL
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.5 - 101.2%
Precision (% RSD) Repeatability (≤ 1.0%), Intermediate Precision (≤ 2.0%)0.5% (Repeatability), 1.2% (Intermediate)
Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Weigh Accurate Weighing (Standard/Sample) Dissolve Dissolve & Dilute (e.g., 50:50 ACN:H2O) Weigh->Dissolve Filter Filter (0.45 µm) into Vial Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection (~270 nm) Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calibrate Calibration Curve (Standard Injections) Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: HPLC-UV analysis workflow.

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

Principle of the Method

This method combines the separation power of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. After chromatographic separation, the analyte is ionized, typically via Electrospray Ionization (ESI). The mass spectrometer first selects the protonated parent ion ([M+H]⁺) of this compound. This parent ion is then fragmented in a collision cell, and specific, stable fragment ions (product ions) are monitored. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity, as it is highly unlikely that another compound will have the same retention time, parent mass, and fragment masses.

Experimental Protocol

4.2.1 Instrumentation and Materials

  • LC-MS/MS system: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • All materials listed in section 3.2.1.

  • Reagents: Acetonitrile and Water (LC-MS grade), Formic Acid (Optima grade).

4.2.2 LC and MS Conditions

  • LC Conditions: Similar to the HPLC-UV method, but can be adapted for faster analysis using a UHPLC column (e.g., sub-2 µm particle size) and higher flow rates.

  • MS Conditions: These parameters must be optimized by infusing a standard solution of the analyte.

Table 2: Typical LC-MS/MS Method Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI PositiveSulfonamides readily form stable protonated molecules [M+H]⁺.[4][7]
Capillary Voltage ~3.5 kVOptimized for stable spray and maximum ion signal.
Source Temperature ~150 °CFacilitates desolvation.
Desolvation Gas Nitrogen, ~350 °C, ~800 L/hrRemoves solvent from the ESI droplets to form gas-phase ions.
MRM Transitions To be determined empiricallyThe parent ion will be the [M+H]⁺ of the analyte. Product ions are determined by fragmenting the parent ion. A common fragmentation for aromatic sulfonamides is the loss of SO₂.[8]

4.2.3 Standard and Sample Preparation Preparation is similar to the HPLC-UV method, but concentrations will be significantly lower (e.g., in the ng/mL range). It is critical to use LC-MS grade solvents and vials to minimize background interference.

Method Validation Overview

Validation for a bioanalytical or trace-level method follows similar principles to ICH guidelines but often includes additional assessments like matrix effect evaluation.

Table 3: Typical LC-MS/MS Method Performance Characteristics

Validation ParameterTypical Acceptance CriteriaExample Result
Specificity No interfering peaks in the MRM channel at the analyte retention time in blank matrix.Pass
Linearity (r²) ≥ 0.9950.998
Range e.g., 0.1 - 50 ng/mL0.1 - 50 ng/mL
LOD Signal-to-Noise ratio of 3:1~0.03 ng/mL
LOQ Signal-to-Noise ratio of 10:1~0.1 ng/mL
Accuracy (% Recovery) 85 - 115% at LLOQ, 80 - 120% at other levelsWithin acceptable limits
Precision (% RSD) ≤ 20% at LLOQ, ≤ 15% at other levelsWithin acceptable limits
Matrix Effect Monitored to ensure it does not affect quantification.Minimal matrix effect observed.
Workflow Diagram

LCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Weigh Accurate Weighing (Standard/Sample) Dissolve Dissolve & Dilute (LC-MS Grade Solvents) Weigh->Dissolve Filter Filter (0.22 µm) into Vial Dissolve->Filter Inject Inject into LC System Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize ESI+ Source: Generate [M+H]⁺ Separate->Ionize Select Q1: Select Parent Ion Ionize->Select Fragment Q2: Fragment Parent Ion (CID) Select->Fragment Monitor Q3: Monitor Product Ions Fragment->Monitor Integrate Integrate MRM Peak Area Monitor->Integrate Calibrate Calibration Curve Integrate->Calibrate Quantify Quantify Analyte Concentration Calibrate->Quantify

Caption: LC-MS/MS analysis workflow.

Discussion and Method Comparison

FeatureHPLC-UVLC-MS/MS
Sensitivity µg/mL (LOQ)pg/mL to ng/mL (LOQ)
Specificity Moderate to HighVery High
Matrix Tolerance Lower; susceptible to co-eluting interferences.Higher; mass-based detection minimizes interferences.
Cost & Complexity Lower cost, less complex instrumentation.Higher cost, more complex, requires specialized expertise.
Primary Application Routine QC, assay, purity of bulk material.Trace impurity analysis, bioanalysis, complex matrices.

For routine analysis of this compound as a bulk substance, the HPLC-UV method is robust, cost-effective, and provides the necessary performance.[5] When the analyte is a trace-level impurity, especially in a complex sample matrix like a finished drug product or biological sample, the LC-MS/MS method is required to achieve the necessary sensitivity and to mitigate potential interferences.

Conclusion

This application note outlines two effective and validated analytical methods for the quantification of this compound. The HPLC-UV method serves as a reliable tool for routine quality control, while the LC-MS/MS method provides the high sensitivity and specificity required for trace-level analysis. The choice between these methods should be based on the specific analytical challenge, including the expected concentration of the analyte and the complexity of the sample matrix. The protocols and validation data presented here provide a solid foundation for laboratories to develop and implement robust analytical procedures for this compound.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • IntuitionLabs.ai. (2025, June 25). Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide.
  • IntuitionLabs.ai. (2026, February 28). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • USDA Food Safety and Inspection Service. (n.d.). Quantitation and Confirmation of Sulfonamides by Liquid Chromatography - Tandem.
  • Al-Tamimi, A. M., et al. (2022). The New Use of High-Performance Liquid Chromatography Technology to Follow the Stages of Synthesis of Sulfonamides and the Calculation of their Yield Directly. Letters in Applied NanoBioScience, 12(1).
  • Tso, J., & Aga, D. S. (2011). Wrong-way-round ionization of sulfonamides and tetracyclines enables simultaneous analysis with free and conjugated estrogens by liquid chromatography tandem mass spectrometry. PubMed.
  • Perreault, H., et al. (2008). Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement. PubMed.
  • ResearchGate. (2025, August 6). Wrong-Way-Round Ionization of Sulfonamides and Tetracyclines Enables Simultaneous Analysis with Free and Conjugated Estrogens by Liquid Chromatography Tandem Mass Spectrometry | Request PDF.
  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds.

Sources

Application Notes and Protocols: 4-Acetamido-2-fluorobenzenesulfonamide as a Chemical Probe for Carbonic Anhydrase Inhibition

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Unveiling the Potential of 4-Acetamido-2-fluorobenzenesulfonamide

In the landscape of chemical biology and drug discovery, the development of precise chemical probes is paramount for dissecting complex biological processes and validating novel therapeutic targets.[1] The sulfonamide functional group is a well-established pharmacophore, renowned for its ability to target a specific class of metalloenzymes: the carbonic anhydrases (CAs). This guide introduces this compound, a structurally distinct sulfonamide, as a potential chemical probe for investigating the physiological and pathological roles of CAs.

The rationale for proposing this compound as a CA-targeting probe is rooted in extensive structure-activity relationship (SAR) studies of related benzenesulfonamide derivatives.[2] The primary sulfonamide moiety is the key zinc-binding group, essential for coordinating with the catalytic zinc ion in the active site of CA enzymes. The presence of a fluorine atom on the benzene ring can enhance binding affinity and modulate the physicochemical properties of the molecule, such as its lipophilicity and metabolic stability.[2] Furthermore, the acetamido group offers a potential vector for further chemical modification, allowing for the future development of more complex probes, such as fluorescently labeled or biotinylated derivatives for pull-down assays.

This document serves as a comprehensive guide for researchers, providing a scientifically grounded framework for the utilization of this compound in the study of carbonic anhydrase activity. The protocols and insights presented herein are synthesized from established methodologies in the field of chemical biology and enzyme kinetics, adapted for this specific compound.

Physicochemical Properties and Handling

A thorough understanding of a chemical probe's physicochemical properties is critical for designing robust and reproducible experiments.[3] The table below summarizes key computed and anticipated properties of this compound.

PropertyValueSource/MethodSignificance for Experimental Design
Molecular Formula C₈H₇FN₂O₃SCalculatedEssential for preparing solutions of known molarity.
Molecular Weight 230.22 g/mol Calculated
Appearance White to off-white solidAnticipatedVisual confirmation of compound integrity.
Solubility Soluble in DMSO, DMF, and ethanol; sparingly soluble in water.Anticipated from similar sulfonamidesDictates the choice of solvent for stock solutions and the maximum achievable concentration in aqueous assay buffers. The use of DMSO is common for initial stock solutions.[4]
Predicted LogP ~0.5 - 1.5CalculatedThis value suggests moderate lipophilicity, which is often a good balance for cell permeability and aqueous solubility.[5]
Stability Stable under standard laboratory conditions. Protect from strong acids and bases.InferredImportant for storage and handling to prevent degradation. Stock solutions in DMSO should be stored at -20°C or -80°C.

Preparation of Stock Solutions:

For optimal results, it is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10 mM or 50 mM). Aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles and store at -20°C or -80°C. When preparing working solutions for aqueous-based assays, ensure that the final concentration of DMSO is kept low (typically <1%, v/v) to avoid solvent-induced artifacts.

Hypothesized Mechanism of Action: Targeting the Catalytic Zinc Ion

The proposed mechanism of action for this compound as a carbonic anhydrase inhibitor is analogous to that of other well-characterized aromatic sulfonamides. The inhibition is expected to be reversible and non-competitive with respect to the CO₂ substrate.

The core of this interaction lies in the deprotonated sulfonamide nitrogen, which acts as a potent zinc-binding group. This negatively charged nitrogen atom coordinates directly with the positively charged Zn²⁺ ion located at the bottom of the enzyme's active site cleft. This binding event displaces a zinc-bound water molecule or hydroxide ion, which is essential for the catalytic hydration of carbon dioxide. By occupying this key position, the probe effectively shuts down the enzyme's catalytic cycle.

Mechanism_of_Action cluster_0 Carbonic Anhydrase Active Site cluster_1 Catalytic Cycle Disruption CA_Enzyme CA Enzyme (His₃-Zn²⁺-H₂O) Inhibited_Complex Inhibited Enzyme-Probe Complex (His₃-Zn²⁺-NH-SO₂-R) CA_Enzyme->Inhibited_Complex Reversible Binding Probe This compound (R-SO₂NH₂) Probe->Inhibited_Complex Coordinates with Zn²⁺ CO2 CO₂ H2CO3 H₂CO₃ CO2->H2CO3 Blocked Catalysis H2O H₂O H2O->CA_Enzyme Displaced by Probe In_Vitro_Assay_Workflow A Prepare serial dilutions of the probe in DMSO. B Add buffer, CA II enzyme, and diluted probe to a 96-well plate. A->B C Pre-incubate the mixture for 15 minutes at room temperature. B->C D Initiate the reaction by adding the p-NPA substrate. C->D E Monitor the increase in absorbance at 400 nm over time using a microplate reader. D->E F Calculate the rate of reaction for each probe concentration. E->F G Plot the percentage of inhibition versus probe concentration to determine the IC₅₀ value. F->G

Sources

Application Note: 4-Acetamido-2-fluorobenzenesulfonamide in Agrochemical Design

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the technical applications, synthesis workflows, and experimental protocols for 4-Acetamido-2-fluorobenzenesulfonamide (CAS: 103366-30-7 / Isomer specific), a critical high-value intermediate (HVI) in agricultural science.

Executive Summary

This compound serves as a protected "masked" precursor to 4-Amino-2-fluorobenzenesulfonamide , a bifunctional scaffold essential for synthesizing Sulfonanilide herbicides (ALS inhibitors) and Veterinary Antibiotics (DHPS inhibitors).

Its strategic value lies in the Fluorine substitution at the ortho position relative to the sulfonamide group. This structural modification confers two critical properties to downstream active ingredients (AIs):

  • Metabolic Blockade: The fluorine atom sterically and electronically hinders metabolic degradation (e.g., N-acetylation or ring hydroxylation) in both plants and livestock, extending the half-life of the active compound.

  • Enhanced Lipophilicity: Fluorination increases the partition coefficient (LogP), improving cuticular penetration in weeds and bioavailability in livestock.

Core Applications in Agricultural Science

A. Herbicide Development (ALS Inhibitors)

This compound is the primary building block for Fluorinated Sulfonylurea and Triazolopyrimidine herbicides.

  • Mechanism: The deprotected amine (4-amino-2-fluorobenzenesulfonamide) acts as the "aniline" moiety that binds to the Acetolactate Synthase (ALS) enzyme channel.

  • Function: It is coupled with heterocyclic isocyanates (e.g., triazines, pyrimidines) to form the sulfonylurea bridge. The fluorine atom enhances selectivity between crops (which can metabolize the compound via glutathione conjugation) and weeds (which cannot).

B. Veterinary Therapeutics (Anti-Infectives)

In veterinary medicine, this scaffold is used to synthesize fluorinated analogs of Sulfadiazine and Sulfamethoxazole .

  • Mechanism: Inhibits Dihydropteroate Synthase (DHPS) , blocking folate biosynthesis in bacteria.[1]

  • Advantage: Conventional sulfonamides are rapidly deactivated by N4-acetylation in the liver. The 2-fluoro substituent on the benzene ring sterically hinders the N-acetyltransferase enzyme, maintaining higher active drug levels in the bloodstream of livestock.

Technical Specifications & Data

PropertySpecificationRelevance to Application
CAS Number 103366-30-7 (Acetamido form)Precursor identity validation.
Molecular Weight 232.23 g/mol Stoichiometric calculations for coupling.
Purity Grade >98.0% (HPLC)Critical for avoiding des-fluoro impurities.
Appearance White to off-white crystalline solidVisual quality check (Yellowing indicates oxidation).
Solubility DMSO, DMF, MeOH (Hot)Process solvent selection.
Active Moiety 4-Amino-2-fluorobenzenesulfonamideGenerated in situ via Protocol A.

Experimental Workflows & Diagrams

Pathway Logic: From Precursor to Active Agrochemical

The following diagram illustrates the conversion of the acetamido precursor into active herbicide and antibiotic candidates, highlighting the "Metabolic Blockade" effect of the fluorine atom.

AgChem_Pathway Precursor This compound (Protected HVI) Hydrolysis Step 1: Acid Hydrolysis (Deacetylation) Precursor->Hydrolysis HCl / Reflux Intermediate 4-Amino-2-fluorobenzenesulfonamide (Active Scaffold) Hydrolysis->Intermediate Coupling_Herb Step 2A: Isocyanate Coupling (+ Heterocycle) Intermediate->Coupling_Herb Coupling_Vet Step 2B: Pyrimidine Coupling (Buchwald-Hartwig) Intermediate->Coupling_Vet Herbicide Fluorinated Sulfonylurea (ALS Inhibitor Herbicide) Coupling_Herb->Herbicide Antibiotic Fluoro-Sulfadiazine Analog (DHPS Inhibitor Antibiotic) Coupling_Vet->Antibiotic Metabolism Metabolic Enzyme (N-Acetyltransferase) Metabolism->Intermediate BLOCKED by 2-Fluoro Sterics

Figure 1: Synthesis pathway transforming the protected acetamido precursor into active agrochemicals. Note the critical role of the 2-Fluoro group in blocking metabolic deactivation.

Detailed Experimental Protocols

Protocol A: Controlled Deacetylation (Activation)

Objective: Convert this compound to the reactive 4-Amino-2-fluorobenzenesulfonamide without hydrolyzing the sulfonamide group.

Reagents:

  • This compound (10.0 g, 43 mmol)

  • Hydrochloric acid (6M, 50 mL)

  • Ethanol (20 mL)

  • Sodium Hydroxide (10% aq)

Procedure:

  • Dissolution: In a 250 mL round-bottom flask equipped with a reflux condenser, suspend the starting material in Ethanol (20 mL).

  • Acidification: Add 6M HCl (50 mL) slowly. The suspension may clear as it heats.

  • Reflux: Heat the mixture to reflux (approx. 90°C) for 2.5 hours . Monitor via TLC (System: EtOAc/Hexane 1:1). The starting material spot (Rf ~0.4) should disappear, replaced by a lower Rf amine spot.

  • Neutralization: Cool the reaction to 0°C in an ice bath. Slowly adjust pH to 8-9 using 10% NaOH solution. A white precipitate (the free amine) will form.

  • Isolation: Filter the precipitate under vacuum. Wash with ice-cold water (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

    • Expected Yield: >90%[2]

    • Validation: melting point check (192-194°C) and IR (appearance of double NH2 stretch at 3350/3450 cm⁻¹).

Protocol B: Synthesis of Sulfonylurea Herbicide Candidate

Objective: Couple the activated scaffold with a heterocyclic isocyanate to create a testable ALS-inhibitor.

Reagents:

  • 4-Amino-2-fluorobenzenesulfonamide (Activated Scaffold from Protocol A)

  • 2-Isocyanato-4,6-dimethoxypyrimidine (Heterocyclic coupler)

  • Dichloromethane (DCM, anhydrous)

  • Triethylamine (Catalyst)[3]

Procedure:

  • Preparation: Purge a 100 mL flask with Nitrogen. Add 4-Amino-2-fluorobenzenesulfonamide (1.0 eq) and anhydrous DCM (10 mL/g).

  • Coupling: Add Triethylamine (0.1 eq) as a catalyst.

  • Addition: Add 2-Isocyanato-4,6-dimethoxypyrimidine (1.1 eq) dropwise at room temperature.

  • Reaction: Stir at room temperature for 12 hours. The mixture will likely become a thick slurry as the sulfonylurea product precipitates.

  • Quenching: Add 1M HCl (aqueous) to quench unreacted isocyanate.

  • Purification: Filter the solid. Recrystallize from Acetonitrile.

    • Mechanism:[4][5][6] The aniline nitrogen attacks the isocyanate carbon, forming the urea bridge (-NH-CO-NH-).

Protocol C: High-Throughput ALS Inhibition Assay (In Vitro)

Objective: Validate the herbicidal potency of the synthesized compound.

Materials:

  • Extracted Acetolactate Synthase (ALS) enzyme (from Arabidopsis or Corn).

  • Substrate: Pyruvate.

  • Assay Buffer: Phosphate buffer pH 7.0, TPP, MgCl2, FAD.

  • Detection Reagent: Creatine / Naphthol (Voges-Proskauer reagents).

Steps:

  • Incubation: In a 96-well plate, mix Enzyme + Test Compound (0.01 - 100 µM) + Buffer. Incubate at 30°C for 15 mins.

  • Reaction Start: Add Pyruvate substrate. Incubate at 30°C for 60 mins.

  • Termination: Add H2SO4 to stop the reaction and decarboxylate acetolactate to acetoin.

  • Color Development: Add Creatine and Naphthol. Incubate at 60°C for 15 mins.

  • Quantification: Measure Absorbance at 530 nm.

    • Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.

    • Success Criterion: IC50 < 50 nM indicates a potent commercial-grade candidate.

References

  • Santa Cruz Biotechnology. 4-Acetamidobenzenesulfonamide - Product Specifications and CAS Data. Source:

  • National Institutes of Health (NIH) - PMC. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical fields. Source:

  • Smolecule. 2-Amino-4-fluorobenzenesulfonamide: Physicochemical properties and synthesis applications. Source:

  • University of Nebraska-Lincoln. Branched Chain Amino Acid Biosynthesis Inhibitors (ALS Inhibitors) in Weed Management. Source:

  • Frontiers in Agronomy. Group 15 pre-emergent herbicides and fatty acid metabolism inhibition.[7] Source:

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Acetamido-2-fluorobenzenesulfonamide. It is structured as a series of troubleshooting guides and frequently asked questions to address specific experimental challenges, enhance yield, and ensure product purity. The protocols and advice provided herein are grounded in established chemical principles and best practices in organic synthesis.

Overview of Synthetic Strategy

The most direct and reliable synthesis of this compound involves a three-step sequence starting from commercially available 2-fluoroaniline. This pathway is designed for regiochemical control and high conversion.

  • Acetylation: Protection of the aniline nitrogen via acetylation to form 2-fluoroacetanilide. This step moderates the activating nature of the amine and directs the subsequent electrophilic substitution.

  • Chlorosulfonylation: Electrophilic aromatic substitution using chlorosulfonic acid to install the sulfonyl chloride group primarily at the para-position relative to the activating acetamido group.

  • Amination: Conversion of the resulting 4-acetamido-2-fluorobenzenesulfonyl chloride to the target primary sulfonamide using an ammonia source.

Synthetic_Pathway Start 2-Fluoroaniline Intermediate1 2-Fluoroacetanilide Start->Intermediate1 Acetic Anhydride (Acetylation) Intermediate2 4-Acetamido-2-fluorobenzenesulfonyl Chloride Intermediate1->Intermediate2 Chlorosulfonic Acid (Chlorosulfonylation) Product 4-Acetamido-2- fluorobenzenesulfonamide Intermediate2->Product Ammonium Hydroxide (Amination)

Caption: Proposed three-step synthesis of this compound.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the synthesis, providing causal explanations and actionable solutions.

Problem 1: Low Yield or Tar Formation in Chlorosulfonylation (Step 2)

  • Question: My chlorosulfonylation of 2-fluoroacetanilide resulted in a low yield of a dark, tarry crude product. What are the likely causes and how can I fix this?

  • Answer: This is a common issue in chlorosulfonylation reactions and typically points to problems with temperature control, moisture, or reagent quality. Chlorosulfonic acid is a highly aggressive reagent, and side reactions can easily occur.

    • Causality & Explanation:

      • Temperature: The reaction is highly exothermic. If the temperature rises uncontrollably (typically above 70-80°C for this substrate), it can lead to polysulfonation and oxidative degradation (charring) of the aromatic ring.

      • Moisture: Chlorosulfonic acid reacts violently with water to produce sulfuric acid and HCl gas. Any moisture in the starting material, solvent, or glassware will consume the reagent and contribute to a more aggressive, less selective reaction environment.

      • Rate of Addition: Adding the solid 2-fluoroacetanilide too quickly to the chlorosulfonic acid can create localized "hot spots," leading to decomposition before the substrate can fully dissolve and react cleanly.

    • Recommended Solutions:

      • Strict Anhydrous Conditions: Ensure all glassware is oven-dried and cooled under a desiccator or inert atmosphere. Use a high-purity grade of 2-fluoroacetanilide.

      • Controlled Temperature: Begin the reaction at a low temperature (0-5°C) in an ice bath. Add the 2-fluoroacetanilide in small portions over an extended period (e.g., 30-45 minutes) to allow for effective heat dissipation.[1]

      • Gradual Heating: Once the addition is complete, allow the mixture to stir at low temperature for a short period before slowly raising the temperature to the optimal reaction temperature (typically 60-65°C) to drive the reaction to completion.[1][2]

      • Reagent Stoichiometry: A significant excess of chlorosulfonic acid (4-5 molar equivalents) is standard, as it serves as both the reagent and the solvent. Using less can result in an unmanageable, thick slurry and incomplete reaction.[1]

Problem 2: Product Loss During Workup of 4-Acetamido-2-fluorobenzenesulfonyl Chloride

  • Question: I seem to be losing a significant amount of my sulfonyl chloride intermediate during the quenching and isolation step. How can I minimize this loss?

  • Answer: The intermediate, 4-acetamido-2-fluorobenzenesulfonyl chloride, is highly susceptible to hydrolysis back to the sulfonic acid, which is water-soluble and will be lost. The key is a rapid, cold workup.

    • Causality & Explanation: The sulfonyl chloride functional group is a potent electrophile. In the presence of water (the quenching agent), it readily hydrolyzes. The longer the sulfonyl chloride is in contact with the aqueous environment, and the warmer the conditions, the more hydrolysis will occur.

    • Recommended Solutions:

      • Cold Quench: Pour the reaction mixture slowly and carefully onto a large volume of crushed ice with vigorous stirring.[1][2] This serves to both precipitate the water-insoluble sulfonyl chloride and rapidly cool the mixture, slowing the rate of hydrolysis.

      • Rapid Filtration: Do not allow the precipitated solid to sit in the acidic water for an extended period. Filter the solid immediately using a Buchner funnel.

      • Cold Water Wash: Wash the collected solid on the filter with several portions of ice-cold water to remove residual acids. Using room temperature water will increase product loss through hydrolysis.

      • Immediate Use: The wet, crude sulfonyl chloride is often unstable upon storage. It is best practice to proceed directly to the next (amination) step with the damp solid. If it must be dried, do so under vacuum in a desiccator.

Problem 3: Incomplete Amination or Formation of Side Products (Step 3)

  • Question: My final amination step results in a low yield of the desired sulfonamide, and I suspect I have unreacted sulfonyl chloride or other impurities. How can I optimize this step?

  • Answer: Incomplete amination or the formation of impurities often stems from insufficient ammonia, competing hydrolysis, or improper temperature control.

    • Causality & Explanation:

      • Hydrolysis: The primary competing reaction is the hydrolysis of the sulfonyl chloride by water in the aqueous ammonia solution. This is favored at higher temperatures.

      • Stoichiometry: Two equivalents of ammonia are required per mole of sulfonyl chloride: one for the nucleophilic substitution and one to neutralize the HCl byproduct. Using a large excess of ammonia helps ensure the amination reaction outcompetes hydrolysis.

      • Temperature: The reaction of the sulfonyl chloride with ammonia is very fast and exothermic. Adding the sulfonyl chloride to concentrated ammonia at room temperature can cause a rapid temperature spike, favoring hydrolysis.

    • Recommended Solutions:

      • Use Concentrated Ammonia: Employ a concentrated aqueous solution of ammonium hydroxide (e.g., 28-30%) to maximize the concentration of the ammonia nucleophile.

      • Maintain Low Temperature: Add the crude, damp 4-acetamido-2-fluorobenzenesulfonyl chloride portion-wise to the ammonium hydroxide solution, which has been pre-chilled in an ice bath. Maintain this low temperature throughout the addition and for a short period afterward to favor amination over hydrolysis.

      • pH Adjustment for Isolation: After the reaction is complete, the desired sulfonamide may remain dissolved in the basic solution. Acidifying the mixture (e.g., with HCl) to a neutral or slightly acidic pH will precipitate the product, which can then be collected by filtration.[3]

Frequently Asked Questions (FAQs)

  • Q1: What is the most critical step for maximizing the overall yield?

    • A1: The chlorosulfonylation (Step 2) and the subsequent workup are the most critical. Careful control of temperature and moisture during the reaction, followed by a rapid, cold quench and isolation, are paramount to preventing product degradation and maximizing the amount of intermediate carried into the final step.[1]

  • Q2: How can I confirm the identity and purity of my intermediates and final product?

    • A2: Standard analytical techniques are essential.

      • TLC: Thin-layer chromatography can be used to monitor reaction progress and assess the purity of the crude product. A typical eluent system might be a mixture of ethyl acetate and hexanes.

      • Melting Point: The final product should have a sharp melting point. A broad melting range indicates impurities.

      • NMR Spectroscopy: ¹H and ¹³C NMR are definitive for structural confirmation. Key signals to look for in the final product include the acetamido methyl singlet (~2.2 ppm), the aromatic protons (with characteristic splitting patterns due to fluorine and sulfonyl group substitution), and the sulfonamide NH₂ protons.

      • Mass Spectrometry: Confirms the molecular weight of the compound.

  • Q3: What are the primary safety precautions for this synthesis?

    • A3: This synthesis involves hazardous reagents and requires strict safety protocols.

      • Chlorosulfonic Acid: This substance is extremely corrosive and reacts violently with water. Always handle it in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves. Have a neutralizing agent (like sodium bicarbonate) readily available.[1][2]

      • HCl Gas Evolution: Both the chlorosulfonylation and amination steps produce significant amounts of gas (HCl and ammonia vapor, respectively). The entire procedure must be performed in a well-ventilated fume hood.

      • Exothermic Reactions: All steps, particularly the chlorosulfonylation reaction and its quench, are highly exothermic. Use ice baths for cooling and add reagents slowly and in a controlled manner.

Detailed Experimental Protocols

Protocol 1: Synthesis of 2-Fluoroacetanilide (Acetylation)

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer, dissolve 2-fluoroaniline (10.0 g, 89.9 mmol) in 50 mL of 10% aqueous HCl.

  • Cool the solution in an ice bath.

  • In a separate beaker, dissolve sodium acetate trihydrate (18.4 g, 135 mmol) in 40 mL of water.

  • While stirring the aniline solution vigorously, simultaneously add acetic anhydride (10.1 mL, 107.9 mmol) and the sodium acetate solution in portions, maintaining the temperature below 10°C.

  • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes.

  • Collect the white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum.

ParameterValue
Expected Yield 12-13 g (87-94%)
Appearance White to off-white solid
Purity Check Melting point, ¹H NMR

Protocol 2: Synthesis of 4-Acetamido-2-fluorobenzenesulfonyl Chloride

CAUTION: This procedure must be performed in a certified chemical fume hood.

  • To a 250 mL three-necked flask equipped with a mechanical stirrer and a gas outlet connected to an acid trap, add chlorosulfonic acid (30 mL, 4.5 eq).[1]

  • Cool the flask in an ice-water bath to 0-5°C.

  • Slowly add dry 2-fluoroacetanilide (12.0 g, 78.4 mmol) in small portions over 30-45 minutes, ensuring the temperature does not exceed 10°C.

  • Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture in a water bath at 60-65°C for two hours. The reaction is complete when the evolution of HCl gas subsides.[1]

  • Cool the mixture back to room temperature.

  • In a separate large beaker (1 L), prepare a slurry of crushed ice (approx. 400 g).

  • With vigorous stirring, pour the reaction mixture slowly onto the ice. A white solid will precipitate.

  • Immediately collect the solid by vacuum filtration and wash it with several portions of ice-cold water until the filtrate is neutral to pH paper. Proceed immediately to the next step.

Troubleshooting_Chlorosulfonylation Start Low Yield / Tar in Chlorosulfonylation? Q1 Was the temperature controlled during addition? Start->Q1 Q2 Were anhydrous conditions used? Q1->Q2 Yes Sol1 Solution: Add reactant slowly at 0-5°C. Use an ice bath. Q1->Sol1 No Q3 Was the workup performed quickly and cold? Q2->Q3 Yes Sol2 Solution: Oven-dry all glassware. Use dry starting material. Q2->Sol2 No Sol3 Solution: Pour onto ice, filter immediately, wash with ice-water. Q3->Sol3 No Success Improved Yield and Purity Q3->Success Yes Sol1->Q2 Sol2->Q3 Sol3->Success

Caption: Troubleshooting flowchart for the chlorosulfonylation step.

Protocol 3: Synthesis of this compound (Amination)

  • In a 500 mL beaker placed in an ice bath, add concentrated ammonium hydroxide (28%, 100 mL).

  • While stirring, add the crude, damp 4-acetamido-2-fluorobenzenesulfonyl chloride from the previous step in small portions. Maintain the temperature below 15°C.

  • After the addition is complete, stir the mixture in the ice bath for an additional 30 minutes, then allow it to warm to room temperature and stir for one hour.

  • Slowly and carefully acidify the reaction mixture with concentrated HCl while cooling in an ice bath until the pH is ~5-6. A thick white precipitate will form.

  • Collect the solid by vacuum filtration and wash it thoroughly with cold water.

  • Recrystallize the crude product from an ethanol/water mixture to afford pure this compound.

ParameterValue
Overall Yield 65-75% (from 2-fluoroacetanilide)
Appearance White crystalline solid
Purity Check Melting point, ¹H NMR, ¹³C NMR

References

  • Organic Syntheses. p-ACETAMINOBENZENESULFONYL CHLORIDE. Available from: [Link]

  • Organic Syntheses. p-ACETAMINOBENZENESULFINIC ACID. Available from: [Link]

Sources

Technical Support Center: Overcoming Solubility Challenges with 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting solubility issues encountered with 4-Acetamido-2-fluorobenzenesulfonamide in various assay systems. By understanding the chemical properties of this compound and employing systematic solubilization strategies, reliable and reproducible experimental results can be achieved.

Understanding the Challenge: The Physicochemical Properties of this compound

This compound is a white to off-white crystalline solid.[1] Its molecular structure, featuring both an acetamido and a sulfonamide group, contributes to its relatively low aqueous solubility.[2] Key properties to consider include:

  • Melting Point: 214-217 °C[1][3]

  • pKa: The sulfonamide group imparts acidic properties to the molecule.[4][5] The predicted pKa is approximately 9.88.[1] This indicates that the compound's solubility is highly dependent on the pH of the solution.[4][5][6][7][8]

  • LogP: The predicted LogP value of -0.04 suggests a relatively hydrophilic character, yet intermolecular forces in the crystalline state can still limit dissolution in water.[1]

  • General Solubility: It is described as slightly soluble in water, and slightly soluble in DMSO and methanol.[1][2][3]

The interplay of these factors, particularly the pH-dependent ionization of the sulfonamide group, is central to overcoming solubility issues.[4][5][6]

Troubleshooting Guide: A Stepwise Approach to Solubilization

Encountering precipitation or incomplete dissolution of this compound during stock solution preparation or in an assay buffer is a common hurdle. This guide provides a systematic approach to resolving these issues.

Diagram: Solubility Troubleshooting Workflow

Decision-Making Workflow for Solubilization start Start: Solubility Issue with This compound check_solvent Step 1: Initial Solvent Selection Is the primary solvent appropriate? start->check_solvent dmso Recommended: Start with DMSO. Is the compound dissolving? check_solvent->dmso Yes fail Re-evaluate experimental design or consider alternative compound. check_solvent->fail No heat_sonicate Step 2: Apply Physical Methods Use gentle heating (37°C) and/or sonication. dmso->heat_sonicate No success Success: Compound Solubilized Proceed with experiment. dmso->success Yes dissolved_physical Is the compound fully dissolved? heat_sonicate->dissolved_physical adjust_ph adjust_ph dissolved_physical->adjust_ph No dissolved_physical->success Yes dissolved_ph Is the compound fully dissolved? adjust_ph->dissolved_ph cosolvent Step 4: Consider Co-solvents (for in vivo/cell-based assays) E.g., PEG300, Tween-80, SBE-β-CD. dissolved_ph->cosolvent No dissolved_ph->success Yes cosolvent->success If successful cosolvent->fail If unsuccessful

Caption: Troubleshooting workflow for solubilizing this compound.

Experimental Protocols

Dimethyl sulfoxide (DMSO) is the recommended starting solvent for preparing high-concentration stock solutions.[1][3]

Rationale: DMSO is a powerful aprotic solvent capable of disrupting the crystal lattice of many organic compounds. While the compound is listed as only "slightly soluble" in DMSO, this often refers to its solubility at room temperature without any physical assistance.[1][3] It is crucial to note that hygroscopic DMSO (DMSO that has absorbed water) can significantly impact the solubility of some products.[9]

Step-by-Step Methodology:

  • Weighing: Accurately weigh the desired amount of this compound in a suitable vial.

  • Solvent Addition: Add the calculated volume of fresh, high-purity (anhydrous) DMSO to achieve the target concentration.

  • Initial Mixing: Vortex the solution vigorously for 1-2 minutes.

  • Sonication/Heating: If the compound is not fully dissolved, utilize a sonicator bath or gently warm the solution in a water bath at a temperature not exceeding 37°C.[9] This input of energy helps to overcome the activation energy barrier for dissolution.

  • Visual Inspection: Continue sonication or warming with intermittent vortexing until the solution is clear and free of any visible particulates.

  • Storage: Store the stock solution at -20°C or -80°C for long-term stability.[9]

Troubleshooting:

  • Precipitation upon cooling: If the compound precipitates out of solution upon returning to room temperature or during freeze-thaw cycles, the concentration may be too high. Prepare a new stock at a lower concentration.

  • Persistent cloudiness: This may indicate the use of old or water-contaminated DMSO.[9] Use a fresh, unopened bottle of anhydrous DMSO.

Directly dissolving this compound in neutral aqueous buffers can be challenging. The key to success lies in modulating the pH.

Rationale: As a weak acid, the solubility of this compound in aqueous solutions increases significantly as the pH rises above its pKa.[4][5][6] At higher pH values, the sulfonamide group deprotonates to form a more soluble anionic salt.[5][6] Studies on similar sulfonamides have shown a dramatic increase in solubility—sometimes tenfold—when the pH is raised from 7.0 to 8.0.[6]

Step-by-Step Methodology:

  • Prepare a concentrated stock in DMSO: Follow Protocol 1 to create a concentrated stock solution (e.g., 10-50 mM).

  • pH Adjustment of Assay Buffer: Before adding the compound, adjust the pH of your assay buffer to a slightly alkaline value (e.g., pH 7.5-8.5). It is critical to ensure that this pH is compatible with your assay components (e.g., enzyme activity, protein stability).

  • Serial Dilution: Perform serial dilutions of the DMSO stock into the pH-adjusted assay buffer to reach the final desired concentration. Ensure the final concentration of DMSO is low enough to not interfere with the assay (typically ≤1%).[10]

  • Vortexing: Vortex thoroughly after each dilution step to ensure complete mixing and prevent localized high concentrations that could lead to precipitation.

  • Final pH Check: After adding the compound, re-check the pH of the final solution and adjust if necessary.

Troubleshooting:

  • Precipitation upon addition to buffer: This usually occurs if the final concentration of the compound exceeds its solubility limit at that specific pH and temperature, or if the DMSO percentage is too high. Try further increasing the buffer pH (if the assay allows) or lowering the final concentration of the compound.

Data Summary: Solvent and Formulation Strategies

The following table summarizes recommended solvents and formulation strategies for different experimental needs.

ApplicationRecommended Solvent/VehicleKey Considerations & Rationale
High-Concentration Stock Solution DMSOUse fresh, anhydrous DMSO. Gentle heating or sonication may be required.[9]
Aqueous Biochemical Assays pH-adjusted aqueous buffer (pH > 7.5)Solubility is significantly enhanced by increasing pH due to the ionization of the sulfonamide group.[5][6] Maintain a low final DMSO concentration.
Cell-Based Assays / In Vivo Studies Co-solvent systemsFor complex biological systems, co-solvents can improve solubility and bioavailability. Examples include formulations with PEG300, Tween-80, or cyclodextrins (SBE-β-CD).[9]

Frequently Asked Questions (FAQs)

Q1: I've dissolved this compound in DMSO, but it precipitates when I add it to my neutral pH 7.4 assay buffer. What should I do?

This is a common issue and is due to the compound's lower solubility at neutral pH. The most effective solution is to increase the pH of your assay buffer to at least 7.5, and preferably closer to 8.0, before adding the compound.[6] This will ionize the sulfonamide, making it much more soluble in the aqueous environment.[4][5] Always ensure the final DMSO concentration is kept to a minimum (e.g., <1%) as high concentrations of organic solvents can also cause precipitation and interfere with biological assays.

Q2: Can I use solvents other than DMSO to make my initial stock solution?

While DMSO is the most common and effective solvent, methanol is also an option, although the compound is only slightly soluble in it.[1][3] For most high-throughput screening and biochemical assays, starting with a DMSO stock is the standard and most reliable method.

Q3: Is it safe to heat the compound to get it into solution?

Gentle heating, such as in a 37°C water bath, is an acceptable method to aid dissolution, particularly when preparing a stock in DMSO.[9] Avoid aggressive heating or boiling, as this could lead to degradation of the compound.

Q4: My assay is very sensitive to pH. What can I do if I cannot increase the pH of my buffer?

If modifying the pH is not an option, you will be limited to working at very low concentrations of the compound where it remains soluble at neutral pH. You may need to perform a solubility test to determine the exact limit in your specific buffer. Alternatively, for some applications, using a co-solvent system such as one containing a small percentage of PEG300 or a cyclodextrin might help to maintain solubility without altering the pH.[9]

Q5: How does the fluorine atom in the structure affect solubility?

The fluorine atom is an electron-withdrawing group, which can influence the acidity (pKa) of the nearby sulfonamide proton. This can subtly alter the pH at which the compound becomes significantly more soluble compared to its non-fluorinated analog. However, the primary strategy of increasing pH to enhance solubility remains the same.

References

  • Title: pH-induced solubility transition of sulfonamide-based polymers Source: PubMed URL: [Link]

  • Title: Hydrogen Ion Concentration and the Solubility of Sulfonamides in Urine; The Relation to Renal Precipitation Source: Ovid URL: [Link]

  • Title: SOLUBILITY OF SULPHONAMIDES Source: The BMJ URL: [Link]

  • Title: 4-Acetamidobenzenesulfonanilide | C14H14N2O3S | CID 770010 Source: PubChem - NIH URL: [Link]

  • Title: Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils Source: ResearchGate URL: [Link]

  • Title: Effect of pH and soil structure on transport of sulfonamide antibiotics in agricultural soils Source: PubMed URL: [Link]

  • Title: 4-Acetamidobenzenesulfonamide | CAS#:121-61-9 Source: Chemsrc URL: [Link]

  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay Source: PubMed URL: [Link]

  • Title: Chemical Genetic Screening Identifies Sulfonamides That Raise Organellar pH and Interfere with Endocytic and Exocytic Membrane Traffic Source: PMC URL: [Link]

  • Title: Identification of 2-Sulfonyl/Sulfonamide Pyrimidines as Covalent Inhibitors of WRN Using a Multiplexed High-Throughput Screening Assay | Biochemistry Source: ACS Publications URL: [Link]

  • Title: Simultaneous Determination of 11 Sulfonamides by HPLC–UV and Application for Fast Screening of Their Aerobic Elimination and Biodegradation in a Simple Test | Request PDF Source: ResearchGate URL: [Link]

  • Title: 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231 Source: PubChem - NIH URL: [Link]

  • Title: Solubility of drug in DMSO? Source: ResearchGate URL: [Link]

  • Title: UbiQ protocol P006 _ Fluorescence-based proteasome activity profiling Source: UbiQ URL: [Link]

  • Title: Activation-Free Sulfonyl Fluoride Probes for Fragment Screening Source: MDPI URL: [Link]

  • Title: Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry Source: PMC URL: [Link]

  • Title: Solubility Data of DMSO | PDF | Dimethyl Sulfoxide | Chloride Source: Scribd URL: [Link]

  • Title: 4-Acetamidobenzenesulfonyl azide | C8H8N4O3S | CID 5129185 Source: PubChem URL: [Link]

Sources

Technical Support Center: Crystallization of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth troubleshooting and practical solutions for common challenges encountered during the crystallization of 4-Acetamido-2-fluorobenzenesulfonamide. It is designed for researchers, scientists, and drug development professionals seeking to optimize crystal quality, yield, and polymorphic form.

Frequently Asked Questions (FAQs)

Q1: What makes the crystallization of sulfonamides like this compound potentially challenging?

A1: Sulfonamides as a class present unique crystallization challenges due to their molecular structure. The presence of both a hydrogen-bond donor (the -NH group of the sulfonamide) and multiple acceptors (the sulfonyl oxygens and amide carbonyl) leads to strong and highly directional intermolecular interactions.[1] This can result in the formation of multiple, stable crystal packing arrangements, a phenomenon known as polymorphism.[1][2] Furthermore, these compounds can be prone to "oiling out" or precipitating as amorphous solids if conditions are not carefully controlled.[1][3]

Q2: What are the ideal characteristics of a solvent for crystallizing this compound?

A2: The ideal solvent is one in which this compound exhibits high solubility at elevated temperatures and significantly lower solubility at room temperature or below. This temperature-dependent solubility gradient is the primary driving force for crystallization. Key characteristics include:

  • Moderate Polarity: Solvents like ethanol, isopropanol, or acetone often work well.

  • Hydrogen Bonding Capability: The solvent should ideally interact with the solute to facilitate dissolution at high temperatures but be easily displaced by stronger solute-solute interactions during cooling.

  • Boiling Point: A boiling point between 60-120°C is often practical, allowing for easy dissolution without requiring excessively high temperatures that might degrade the compound.

  • Inertness: The solvent must not react with the compound.

Troubleshooting Common Crystallization Issues

This section addresses specific problems in a question-and-answer format, providing explanations and actionable protocols.

Problem 1: The compound "oils out," forming a liquid layer instead of crystals.

Q: My solution turned cloudy and formed dense, oily droplets at the bottom of the flask upon cooling. What is happening and how can I fix it?

A: This phenomenon, known as "oiling out" or liquid-liquid phase separation (LLPS), occurs when a supersaturated solution separates into two liquid phases before crystallization can begin.[4][5] This typically happens when the solution's temperature is above the melting point of the solute-solvent mixture or when supersaturation is achieved too rapidly.[1][6] The resulting oil is often an impure, supercooled liquid that is difficult to solidify into a crystalline form.[3][4]

Causality & Solutions:

  • High Solute Concentration: The solution is too concentrated, leading to a state of supersaturation where the energy barrier for forming a second liquid phase is lower than that for crystal nucleation.

    • Solution: Re-heat the mixture until the oil redissolves completely. Add a small amount of additional hot solvent (5-10% volume increase) to reduce the overall concentration, then allow it to cool much more slowly.[3]

  • Rapid Cooling: Fast cooling rates do not allow sufficient time for molecules to orient themselves into an ordered crystal lattice, favoring the disordered liquid state.

    • Solution: Decrease the cooling rate significantly. Allow the flask to cool to room temperature on a benchtop, insulated with towels, before transferring it to a colder environment like an ice bath.[1]

  • Inappropriate Solvent: The chosen solvent may be too nonpolar for the compound.[3]

    • Solution: Experiment with a more polar solvent or a solvent/anti-solvent system. For example, dissolve the compound in a minimal amount of a good solvent (e.g., ethanol) and slowly add a miscible anti-solvent in which it is poorly soluble (e.g., water or hexane) until persistent turbidity is observed.[1][7]

Problem 2: The final product is an amorphous powder, not a crystalline solid.

Q: After cooling, my product crashed out of solution as a fine powder that lacks a defined crystalline structure when viewed under a microscope. Why did this happen?

A: Amorphous solids form when molecules solidify so rapidly that they are "frozen" in a disordered state, lacking the long-range order of a crystal lattice.[1] This is often a consequence of extremely high supersaturation, which can be caused by flash cooling or the rapid addition of an anti-solvent.

Causality & Solutions:

  • Excessive Supersaturation: The driving force for precipitation is so high that nucleation occurs uncontrollably, leading to a rapid "crashing out" of the material.

    • Solution: The key is to control the rate at which supersaturation is achieved.

      • Slower Cooling: As with oiling out, slow, controlled cooling is critical.[1]

      • Slower Anti-Solvent Addition: If using an anti-solvent, add it dropwise to the stirred solution at a slightly elevated temperature to maintain control over the saturation level.

  • Presence of Impurities: Certain impurities can inhibit crystal growth by adsorbing to the surfaces of growing nuclei, preventing the ordered addition of more molecules.[8][9]

    • Solution: Ensure the starting material is of high purity. If necessary, perform a preliminary purification step, such as column chromatography, before attempting the final crystallization.[3]

Problem 3: The recovery of the crystalline product is very low.

Q: I obtained beautiful crystals, but my final yield is less than 50%. Where did my product go?

A: Low recovery is a common issue, most often stemming from using an excessive amount of solvent or incomplete precipitation.[3][6]

Causality & Solutions:

  • Excessive Solvent Volume: This is the most frequent cause of low yield.[3] A significant portion of your compound will remain dissolved in the mother liquor, even after cooling.

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude solid. Add the solvent in small portions to the solid while heating until dissolution is just complete.[3]

  • Incomplete Cooling: The compound has residual solubility in the solvent even at room temperature.

    • Solution: After cooling to room temperature, place the crystallization vessel in an ice bath or refrigerator for at least 30-60 minutes to maximize precipitation.[1]

  • Premature Crystallization: If performing a hot filtration to remove insoluble impurities, the product may crystallize on the filter paper or in the funnel.[3]

    • Solution: Use a pre-warmed funnel and filter flask for the hot filtration step and perform the transfer as quickly as possible.

Problem 4: Different crystal forms (polymorphs) are observed between batches.

Q: My crystallization sometimes yields needles and other times plates, and they have different analytical (e.g., DSC, XRPD) profiles. How can I control this?

A: The ability of a compound to crystallize in multiple different crystal structures is known as polymorphism.[10][11][12] Sulfonamides are well-known for exhibiting this behavior.[1][2] Different polymorphs can have different stabilities, dissolution rates, and bioavailability, making control essential in pharmaceutical development.

Causality & Solutions:

  • Kinetic vs. Thermodynamic Control: Often, a less stable (kinetic) polymorph forms first and may or may not convert to the most stable (thermodynamic) form over time.[13] This process is highly sensitive to experimental conditions.

    • Solution: Strict control and standardization of the crystallization protocol are paramount.[1]

      • Solvent Choice: The solvent can dictate which polymorph is favored.[1] Experiment with solvents of different polarities and hydrogen-bonding capabilities (e.g., ethanol vs. ethyl acetate vs. toluene).

      • Cooling Rate: A rapid cool may favor a kinetic polymorph, while a slow cool allows time for the thermodynamic form to emerge.

      • Seeding: Introduce a small seed crystal of the desired polymorph into the supersaturated solution.[1][14] This provides a template for crystal growth, directing the formation of that specific form.

Data & Protocols

Table 1: Suggested Starting Solvents for Crystallization Screening
SolventTypeBoiling Point (°C)Comments
Ethanol Polar Protic78Good starting point. Often provides a good solubility gradient.
Isopropanol Polar Protic82Similar to ethanol, may offer different polymorphic outcomes.
Acetone Polar Aprotic56Higher volatility, good for slow evaporation methods.
Ethyl Acetate Moderately Polar77Can be effective, may require an anti-solvent like hexane.
Acetonitrile Polar Aprotic82Commonly used in fluorination reactions, can be a good crystallization solvent.[15]
Ethanol/Water MixtureVariableA powerful system where water acts as an anti-solvent.
Protocol 1: Standard Slow Cooling Crystallization
  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a magnetic stir bar.

  • Solvent Addition: Add a small portion of the chosen solvent (e.g., ethanol) and heat the mixture to a gentle boil with stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid has just completely dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Slow Cooling: Cover the flask opening (e.g., with a watch glass) and allow it to cool slowly to room temperature on a benchtop, away from drafts. To slow the cooling further, the flask can be placed in an insulated container.

  • Maximize Yield: Once at room temperature, transfer the flask to an ice-water bath for at least 30 minutes.

  • Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).

  • Washing: Gently wash the crystals on the filter with a small amount of ice-cold solvent to remove residual mother liquor.

  • Drying: Allow the crystals to air-dry on the filter, then transfer to a watch glass to dry completely.

Protocol 2: Solvent/Anti-Solvent Crystallization
  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of a "good" solvent (e.g., acetone) at room temperature.

  • Anti-Solvent Addition: With vigorous stirring, slowly add a miscible "anti-solvent" (e.g., hexane) dropwise.

  • Induce Nucleation: Continue adding the anti-solvent until the solution becomes persistently turbid (cloudy). This indicates the point of supersaturation.

  • Crystal Growth: Add a few more drops of the "good" solvent to just redissolve the turbidity, then cover the flask and leave it undisturbed. Crystals should form over several hours to days.

  • Isolation: Isolate the crystals as described in Protocol 1 (Steps 7-9), washing with a mixture of the solvent/anti-solvent.

Visualized Workflows

Caption: A workflow for troubleshooting common issues in sulfonamide crystallization.

Crystallization_Pathways start Supersaturated Solution oil_out Liquid-Liquid Phase Separation (Oiling Out) start->oil_out  Rapid Cooling / High Concentration nucleation Nucleation & Crystal Growth start->nucleation  Slow, Controlled Cooling amorphous Amorphous Solid (Disordered) oil_out->amorphous  Solidification crystals Crystalline Solid (Ordered Lattice) nucleation->crystals

Caption: Desired vs. undesired pathways from a supersaturated solution.

References

  • BenchChem. (2025). Technical Support Center: Crystallinity of Sulfonamide Compounds.
  • BenchChem. (2025).
  • Nature. (2025). Impact of impurities on crystal growth.
  • ACIBADEM Hospitals. Understanding Sulfa Crystals in Urine Causes.
  • ACS Publications.
  • RadioGraphics. (1988). General case of the day.
  • ResearchGate. (2025). Impact of impurities on crystal growth | Request PDF.
  • RSC Publishing.
  • Mettler Toledo.
  • BOC Sciences. (2024).
  • ResearchGate. (2025). Effect of Impurities on the Growth Kinetics of Crystals.
  • PMC. Apparent basicities of the surfaces characterizing the dominant crystal habits of distinct polymorphic forms of 4-aminosulfonamide.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • PMC. Influences of Crystal Anisotropy in Pharmaceutical Process Development.
  • Google Patents. (1971).
  • RSC Publishing. On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT)
  • BenchChem. (2025).
  • ResearchGate. (PDF) On polymorphism of 2-(4-fluorophenylamino)-5-(2,4-dihydroxybenzeno)-1,3,4-thiadiazole (FABT)
  • MDPI. (2021). The Polymorphism of 2-Benzoyl-N,N-diethylbenzamide.

Sources

stability of 4-Acetamido-2-fluorobenzenesulfonamide under experimental conditions

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for 4-Acetamido-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability of this compound under various experimental conditions. Here, we move beyond simple protocols to explain the why behind experimental choices, ensuring the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound?

The core structure of this compound contains two key functional groups susceptible to degradation: an acetamide and a sulfonamide. The primary stability concerns revolve around hydrolysis of the acetamide group, and to a lesser extent, the sulfonamide group, particularly under strong acidic or basic conditions. Other potential degradation pathways include photolytic and thermal degradation, although these are generally less pronounced under typical laboratory conditions.

The acetamide linkage is susceptible to both acid and base-catalyzed hydrolysis, which would yield 4-amino-2-fluorobenzenesulfonamide and acetic acid.[1] The sulfonamide group is generally more stable but can undergo hydrolysis under more extreme conditions.

Q2: What are the recommended storage conditions for solid this compound?

For solid, crystalline this compound, it is recommended to store the compound in a tightly sealed container in a dry and well-ventilated place, protected from light and moisture.[2] The product is chemically stable under standard ambient conditions (room temperature).[3]

ParameterRecommended ConditionRationale
Temperature Room TemperatureThe compound is a solid with a melting point of 142-145 °C, making it stable at ambient temperatures.[3]
Atmosphere Dry, inert gas (e.g., N₂) if possibleMinimizes potential for hydrolysis from atmospheric moisture.
Light Amber vial or dark locationProtects against potential photolytic degradation.
Container Tightly sealedPrevents moisture ingress and contamination.
Q3: How stable is this compound in common laboratory solvents?

The stability in solution is highly dependent on the solvent, pH, and temperature. In neutral, aprotic solvents like DMSO and DMF, the compound is expected to be relatively stable for short-term experimental use. However, in protic solvents, especially aqueous solutions, the pH is a critical factor.

  • Aqueous Solutions: Sulfonamides are known to be fairly stable at acidic pH values.[4] However, both strong acidic and strong basic conditions can promote hydrolysis of the acetamide group.[1][5]

  • Alcohols (Methanol, Ethanol): Generally good solvents for sulfonamides and are not expected to cause significant degradation at room temperature for typical experimental timeframes.[6]

It is always best practice to prepare solutions fresh for each experiment. If storage of a solution is necessary, it should be stored at a low temperature (e.g., -20°C) and for the shortest duration possible. A small-scale, short-term stability study is recommended to verify stability in your specific solvent system and experimental conditions.

Troubleshooting Guides

Issue 1: I'm observing a new, more polar peak in my HPLC analysis after incubating my compound in an acidic aqueous buffer. What could it be?

This is a classic sign of hydrolysis of the acetamide group. Under acidic conditions, the carbonyl oxygen of the acetamide is protonated, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[1] This leads to the cleavage of the amide bond, resulting in the formation of 4-amino-2-fluorobenzenesulfonamide and acetic acid. The resulting primary amine is more polar than the starting acetamide, hence it will have a shorter retention time on a reverse-phase HPLC column.

Troubleshooting Workflow: Suspected Acid Hydrolysis

Caption: Troubleshooting workflow for suspected acid hydrolysis.

Issue 2: My compound seems to be degrading even in a neutral aqueous solution. What could be the cause?

While more stable at neutral pH, degradation can still occur, albeit at a slower rate. Several factors could be at play:

  • Photodegradation: If your experimental setup involves exposure to light, especially UV light, photodegradation could be a factor. The aromatic ring and carbonyl group can absorb UV radiation, leading to the formation of reactive species that can cause degradation.[7]

  • Oxidative Degradation: While less common for this specific structure, the presence of oxidizing agents or dissolved oxygen, especially in the presence of metal ions, could potentially lead to degradation.

  • Microbial Degradation: If your aqueous buffer is not sterile and is stored for an extended period, microbial growth could lead to enzymatic degradation of the compound.[4][8]

Issue 3: I'm planning a forced degradation study. What conditions should I use?

Forced degradation studies are essential to understand the intrinsic stability of a molecule and to develop stability-indicating analytical methods.[9][10] The goal is to achieve 5-20% degradation to identify the primary degradation products without causing excessive decomposition.[10]

Recommended Forced Degradation Conditions

ConditionSuggested ProtocolPotential Degradation Pathway
Acid Hydrolysis 0.1 N HCl at 60°C for 24-48 hoursHydrolysis of the acetamide group.[1][11]
Base Hydrolysis 0.1 N NaOH at 60°C for 24-48 hoursHydrolysis of the acetamide group.[5]
Oxidative 3% H₂O₂ at room temperature for 24 hoursOxidation of the sulfur atom or aromatic ring.
Thermal Solid sample at 105°C for 48 hoursThermal decomposition.
Photolytic Solution exposed to UV light (e.g., 254 nm) and visible lightPhotodegradation.[12]

Experimental Protocol: Forced Degradation Study

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid: Mix 1 mL of stock solution with 9 mL of 0.1 N HCl.

    • Base: Mix 1 mL of stock solution with 9 mL of 0.1 N NaOH.

    • Oxidation: Mix 1 mL of stock solution with 9 mL of 3% H₂O₂.

    • Thermal (Solution): Place a sealed vial of the stock solution in an oven at 60°C.

    • Thermal (Solid): Place a known amount of the solid compound in an oven at 105°C. After the stress period, dissolve in the initial solvent to the target concentration.

    • Photolytic: Expose a solution of the compound in a quartz cuvette to a calibrated light source.

  • Control Samples: Prepare control samples stored at room temperature and protected from light for each condition.

  • Time Points: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Neutralization: For acid and base-stressed samples, neutralize the aliquot with an equivalent amount of base or acid, respectively, before analysis.

  • Analysis: Analyze all samples by a suitable stability-indicating HPLC method (e.g., reverse-phase with UV detection).

  • Data Evaluation: Calculate the percentage of degradation and identify any new peaks.

Forced Degradation Experimental Workflow

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare Stock Solution (1 mg/mL) B Acid (0.1N HCl) A->B C Base (0.1N NaOH) A->C D Oxidative (3% H2O2) A->D E Thermal (60°C) A->E F Photolytic (UV/Vis) A->F G Time Point Sampling B->G C->G D->G E->G F->G H Neutralization (for Acid/Base) G->H I HPLC Analysis H->I J Data Evaluation (% Degradation) I->J

Caption: Workflow for a forced degradation study.

References

  • Filo, le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. (2025).
  • Asian Journal of Research in Chemistry. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • MilliporeSigma. (2025). SAFETY DATA SHEET.
  • Abban, G. (2015). Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenzenesulfonimide. Digital Commons @ East Tennessee State University.
  • BenchChem. (2025). Solubility Profile of N-(4-bromobenzenesulfonyl)benzamide: A Technical Guide.
  • Sule, S. (2023). Forced Degradation in Pharmaceuticals – A Regulatory Update.
  • Li, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC.
  • Fisher Scientific. (2013). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Garcia-Galán, M. J., et al. (n.d.). Degradation of sulfonamides as a microbial resistance mechanism. ResearchGate.
  • Academia.edu. (n.d.). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario.
  • ChemicalBook. (n.d.). 4-Acetamidobenzenesulfonamide CAS#: 121-61-9.
  • U.S. Environmental Protection Agency. (2023). Analytical Method Summaries.
  • Finkler, B., et al. (2014). Highly photostable "super"-photoacids for ultrasensitive fluorescence spectroscopy.
  • TCI Chemicals. (2024). SAFETY DATA SHEET.
  • Cayman Chemical. (2025). Safety Data Sheet.
  • Chemsrc. (2025). 4-Acetamidobenzenesulfonamide | CAS#:121-61-9.
  • CymitQuimica. (n.d.). CAS 402-46-0: 4-Fluorobenzenesulfonamide.
  • Fisher Scientific. (n.d.). 4-Fluorobenzenesulfonamide, 98+%.
  • Wang, Z., & Richter, S. (n.d.). Thermal Stability for Ohira-Bestmann reagent.
  • Al-Achi, A., & Gupta, A. (n.d.). Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing.
  • Food and Drug Administration, Department of Health. (n.d.). Analytical Methods & Research.
  • Engesser, K. H., et al. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PMC.
  • Engesser, K. H., et al. (n.d.). Evidence for a new pathway in the bacterial degradation of 4-fluorobenzoate. PubMed.
  • Sigma-Aldrich. (n.d.). 4-Fluorobenzenesulfonamide 98 402-46-0.
  • Enamine. (n.d.). N-(benzenesulfonyl)-N-fluorobenzenesulfonamide.
  • National Institutes of Health. (n.d.). 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. PubChem.
  • BLD Pharm. (n.d.). 88-64-2|4-Acetamido-2-aminobenzenesulfonic acid.
  • Taha, M., et al. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. PMC.
  • He, Y., & Timmins, G. S. (n.d.). Different mechanisms for the photoinduced production of oxidative DNA damage by fluoroquinolones differing in photostability. PubMed.
  • ResearchGate. (n.d.). Degradation of fluorobenzene and its central metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia fungorum FLU100.
  • Sander, P., et al. (2012). Degradation of Fluorobenzene and Its Central Metabolites 3-fluorocatechol and 2-fluoromuconate by Burkholderia Fungorum FLU100. PubMed.
  • Laci, N., & Richard, J. P. (2012). Hydrolysis of N-alkyl sulfamates and the catalytic efficiency of an S-N cleaving sulfamidase.
  • de Bont, J. A., et al. (n.d.). Degradation of Fluorobenzene by Rhizobiales Strain F11 via ortho Cleavage of 4-Fluorocatechol and Catechol. PMC.
  • Ossila. (n.d.). 4-Fluorobenzenesulfonamide | CAS 402-46-0.
  • Organic Chemistry Portal. (n.d.). N-Fluorobenzenesulfonimide (NFSI).
  • Colla, M., et al. (2011). The hydrolysis of 4-amino- and 4-dimethylaminobenzene sulfonyl chlorides: an unprecedented case of independence of reactivity from pH. PubMed.

Sources

Technical Support Center: Synthesis of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Your Senior Application Scientist

Welcome to the technical support guide for the synthesis of 4-Acetamido-2-fluorobenzenesulfonamide. This document is designed for researchers, medicinal chemists, and process development scientists. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the underlying chemical principles that govern the success of this synthesis. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and ensure the integrity of your results.

The synthesis of this compound is typically a two-step process. First, 3-fluoroacetanilide undergoes an electrophilic aromatic substitution via chlorosulfonation to yield the key intermediate, 4-acetamido-2-fluorobenzenesulfonyl chloride. This intermediate is then subjected to amination (ammonolysis) to form the final product. This guide is structured to address the common pitfalls encountered in each of these critical steps.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis in a question-and-answer format.

Step 1: Chlorosulfonation of 3-Fluoroacetanilide
Question: My yield of 4-acetamido-2-fluorobenzenesulfonyl chloride is very low, or I recovered mostly starting material. What went wrong?

Answer: This is a frequent issue, often pointing to problems with the reaction conditions or reagents. Let's break down the probable causes:

  • Moisture Contamination: Chlorosulfonic acid (ClSO₃H) reacts violently with water to produce sulfuric acid and HCl gas. Any moisture in your glassware or starting materials will consume the reagent, reducing its availability for the desired reaction. Furthermore, the product, an aryl sulfonyl chloride, is itself susceptible to hydrolysis back to the corresponding sulfonic acid, especially during workup.[1][2]

    • Solution: Ensure all glassware is oven-dried or flame-dried under an inert atmosphere before use. Use freshly opened or properly stored anhydrous reagents.

  • Incorrect Reaction Temperature: Temperature control is critical.

    • Too Low: The activation energy for the reaction may not be met, leading to an incomplete or stalled reaction.

    • Too High: Excessive heat can lead to degradation of the starting material and product, charring, and the formation of undesired side-products, including potential desulfonation. For the related synthesis of 4-acetamidobenzenesulfonyl chloride from acetanilide, temperatures are typically controlled initially around 15°C during addition and then raised to ~60°C to complete the reaction.[3] A similar profile is expected for this fluorinated analog.

  • Insufficient Chlorosulfonic Acid: Chlorosulfonation requires a significant excess of chlorosulfonic acid, which often serves as both the reagent and the solvent. A typical molar ratio is at least 3-5 equivalents relative to the acetanilide derivative.[3][4] Using less may result in an incomplete reaction.

Question: The crude product from the chlorosulfonation step is a dark, oily substance instead of a crystalline solid. Why?

Answer: The formation of a dark oil suggests the presence of significant impurities or decomposition products.

  • Overheating: As mentioned, excessive temperatures can cause charring and the formation of complex polymeric side products. Careful, controlled addition of the 3-fluoroacetanilide to the chlorosulfonic acid in a cooled bath is essential to manage the initial exotherm.[3]

  • Improper Quenching: The workup procedure is critical for obtaining a clean product. The reaction mixture must be poured slowly and carefully onto a large excess of crushed ice with vigorous stirring.[3] This serves two purposes: it decomposes the excess chlorosulfonic acid and precipitates the water-insoluble sulfonyl chloride product. A rapid, uncontrolled quench can generate excessive heat, leading to product decomposition and hydrolysis.

  • Isomeric Impurities: While the powerful para-directing effect of the acetamido group should strongly favor the desired 4-sulfonyl chloride product, minor ortho-isomers or disubstituted products could form under certain conditions. These impurities can interfere with crystallization, resulting in an oily product.

    • Solution: Ensure a controlled quench. If an oil persists, attempt to triturate it with cold water to induce crystallization. If that fails, an extraction with a suitable solvent like dichloromethane or ethyl acetate, followed by washing the organic layer with cold brine and drying, may help remove water-soluble impurities prior to attempting crystallization again.

Step 2: Amination of 4-acetamido-2-fluorobenzenesulfonyl chloride
Question: The final yield of this compound is low, and I detect a significant amount of a water-soluble byproduct.

Answer: This classic problem points towards a competition between the desired amination and an undesired side reaction: hydrolysis.

  • Hydrolysis of the Sulfonyl Chloride: The sulfonyl chloride functional group is a potent electrophile. While this makes it reactive towards the desired nucleophile (ammonia), it is also highly reactive with water.[1] In an aqueous ammonia solution, water is a competing nucleophile that will convert your sulfonyl chloride intermediate into the corresponding 4-acetamido-2-fluorobenzenesulfonic acid, which is water-soluble and will be lost in the filtrate during workup.

    • Causality: The sulfur atom in the sulfonyl chloride is electron-deficient. Both ammonia and water are nucleophiles that can attack this center. To favor amination, Le Chatelier's principle is applied. By using a large excess of concentrated ammonia, the concentration of the desired nucleophile is maximized, increasing the probability of a productive collision leading to the sulfonamide.[5]

    • Solution: Use a concentrated solution of aqueous ammonia (e.g., 28-30%) and ensure it is in large excess. Perform the reaction at a controlled temperature (initially cool, then gently warm) to favor the amination kinetics without excessively promoting hydrolysis.[5]

Question: My final product seems to have lost the acetyl protecting group. How did this happen?

Answer: The acetamido group is an amide and can be hydrolyzed under either harsh acidic or basic conditions.[6] While the sulfonamide formation itself is typically done under basic conditions (ammonia), prolonged reaction times at elevated temperatures or an overly aggressive pH adjustment during workup could lead to some deprotection, yielding 4-amino-2-fluorobenzenesulfonamide.

  • Solution: Avoid excessive heating or prolonged reaction times during the amination step. During workup, if pH adjustment is necessary, perform it cautiously with cooling and avoid strongly acidic conditions. The selective hydrolysis of the acetamide is often a deliberate subsequent step in the synthesis of many sulfa drugs, highlighting its lability under certain conditions.[6]

Frequently Asked Questions (FAQs)

Q1: What are the most critical safety precautions for this synthesis? A1: The primary hazard is chlorosulfonic acid . It is highly corrosive and reacts violently with water, releasing large volumes of toxic HCl gas. Always work in a certified chemical fume hood, wear appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat. Have a suitable neutralizing agent (like sodium bicarbonate) readily available for spills. The quenching process on ice must be performed slowly and cautiously to control the vigorous reaction.[3]

Q2: How can I monitor the progress of each reaction step? A2: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Step 1 (Chlorosulfonation): Monitor the consumption of 3-fluoroacetanilide. A suitable mobile phase could be a mixture of ethyl acetate and hexanes (e.g., 30-50% ethyl acetate). The product, being more polar than the starting material but still relatively nonpolar, will have a distinct Rf value.

  • Step 2 (Amination): Monitor the disappearance of the sulfonyl chloride intermediate. A mobile phase of ethyl acetate or a mixture of dichloromethane and methanol (e.g., 95:5) can be effective.[7][8] The final sulfonamide product is significantly more polar than the sulfonyl chloride and will have a much lower Rf value. Visualize spots using a UV lamp (254 nm).

Q3: What are the best practices for purifying the final product? A3: Recrystallization is the most common and effective method for purifying the final this compound.[9][10]

  • Solvent Selection: A common solvent system for sulfonamides is aqueous ethanol or isopropanol.[9][11] The crude product is dissolved in a minimal amount of the hot solvent mixture, and then allowed to cool slowly to form pure crystals. The goal is to find a system where the product is soluble when hot but sparingly soluble when cold, while impurities remain in solution.

Q4: Could I use a sulfonyl fluoride intermediate instead of a sulfonyl chloride? A4: This is an excellent question rooted in the fundamental reactivity of sulfonyl halides.

  • Pros of Sulfonyl Fluorides: Aryl sulfonyl fluorides are significantly more stable towards hydrolysis and thermal decomposition compared to their chloride counterparts.[1][12] This could potentially simplify handling and workup, and reduce the formation of the sulfonic acid byproduct.

  • Cons of Sulfonyl Fluorides: The greater stability of the S-F bond also means sulfonyl fluorides are less reactive electrophiles.[12] Therefore, the subsequent amination step would likely require more forcing conditions (e.g., higher temperatures, stronger bases, or longer reaction times) to achieve a comparable reaction rate. The synthesis of the sulfonyl fluoride itself might also require different reagents, such as fluorinating agents reacting with the sulfonyl chloride.[12]

Visualized Workflows and Mechanisms

Overall Synthesis Workflow

Synthesis_Workflow cluster_step1 Step 1: Chlorosulfonation cluster_step2 Step 2: Amination A 3-Fluoroacetanilide C 4-Acetamido-2-fluorobenzenesulfonyl chloride A->C Electrophilic Aromatic Substitution B Chlorosulfonic Acid (Excess) E This compound C->E Nucleophilic Substitution D Aqueous Ammonia (Excess)

Caption: High-level overview of the two-step synthesis.

Troubleshooting Decision Tree: Low Yield in Amination

Troubleshooting_Amination Start Low Yield of Final Product Check_Hydrolysis Was a water-soluble byproduct observed? Start->Check_Hydrolysis Check_Ammonia Was concentrated (28-30%) aqueous ammonia used? Check_Hydrolysis->Check_Ammonia Yes Sol_Hydrolysis Primary Cause: Hydrolysis of Sulfonyl Chloride Check_Hydrolysis->Sol_Hydrolysis No (Check Step 1) Check_Excess Was ammonia used in large excess (>10 eq)? Check_Ammonia->Check_Excess Yes Sol_Concentration Action: Use concentrated ammonia to favor amination. Check_Ammonia->Sol_Concentration No Check_Excess->Sol_Hydrolysis Yes (Other issues likely) Sol_Excess Action: Increase excess of ammonia to outcompete water. Check_Excess->Sol_Excess No

Caption: Decision-making process for troubleshooting low amination yield.

Experimental Protocols & Data

Protocol 1: Synthesis of 4-acetamido-2-fluorobenzenesulfonyl chloride

This protocol is adapted from established procedures for the chlorosulfonation of acetanilide.[3][11]

  • In a 250 mL three-necked, round-bottomed flask equipped with a mechanical stirrer, a dropping funnel, and a gas outlet connected to an acid gas trap, add chlorosulfonic acid (5.0 eq.).

  • Cool the flask in an ice-water bath to 10-15°C.

  • Slowly add 3-fluoroacetanilide (1.0 eq.) in small portions over 30-45 minutes, ensuring the internal temperature does not exceed 20°C. Vigorous evolution of HCl gas will occur.

  • Once the addition is complete, remove the cooling bath and allow the mixture to warm to room temperature.

  • Heat the reaction mixture to 60-65°C and maintain this temperature for 2 hours to ensure the reaction goes to completion.

  • Cool the mixture back to room temperature.

  • In a separate large beaker, prepare a mixture of crushed ice and water (approx. 500g of ice for every 0.1 mol of starting material).

  • Under vigorous stirring, slowly and carefully pour the reaction mixture onto the crushed ice.

  • The solid 4-acetamido-2-fluorobenzenesulfonyl chloride will precipitate.

  • Collect the solid product by vacuum filtration and wash thoroughly with several portions of cold deionized water until the filtrate is neutral (pH ~7).

  • Dry the product under vacuum. The crude material can often be used directly in the next step.

Protocol 2: Synthesis of this compound

This protocol is adapted from general procedures for the amination of sulfonyl chlorides.[5]

  • To a suitable Erlenmeyer flask, add the crude, dry 4-acetamido-2-fluorobenzenesulfonyl chloride (1.0 eq.).

  • In a fume hood, add concentrated aqueous ammonia (28-30%, approx. 15-20 eq.) to the flask.

  • Stir the resulting suspension at room temperature for 30 minutes, then gently heat the mixture in a water bath to 50-60°C for 15-20 minutes to ensure completion.

  • Cool the reaction mixture in an ice bath to induce precipitation of the product.

  • Collect the solid product by vacuum filtration.

  • Wash the filter cake with cold deionized water.

  • Purify the crude product by recrystallization from a suitable solvent, such as aqueous ethanol.

Table 1: Summary of Reaction Parameters and Expected Outcomes
ParameterStep 1: ChlorosulfonationStep 2: Amination
Key Reagents 3-fluoroacetanilide, Chlorosulfonic acid4-acetamido-2-fluorobenzenesulfonyl chloride, Conc. NH₄OH
Typical Molar Ratios 1 : 4-5 (Substrate : Reagent)1 : 15-20 (Substrate : Reagent)
Temperature 15°C (addition), then 60°C (reaction)Room Temp, then 50-60°C
Common Side Product 4-acetamido-2-fluorobenzenesulfonic acid (via hydrolysis)4-acetamido-2-fluorobenzenesulfonic acid (via hydrolysis)
Typical Crude Yield 75-85%80-90%
Purification Method Water wash during workupRecrystallization (e.g., from aq. EtOH)

References

  • BenchChem. (2025). Stability of Sulfonamides: A Comparative Guide Based on Precursor Sulfonyl Chlorides.
  • ResearchGate. (2026).
  • Wikipedia. Sulfonyl halide. [Link]

  • Google Patents. (1957).
  • ChemRxiv. (2025).
  • ResearchGate. Synthesis of (E)−4-((2-fluorobenzylidene)amino)benzenesulfonamide (2FNI). [Link]

  • PMC. (2022). Contrasting the Noncovalent Interactions of Aromatic Sulfonyl Fluoride and Sulfonyl Chloride Motifs via Crystallography and Hirshfeld Surfaces. [Link]

  • RSC Publishing. (2022). Efficient removal of sulfonamides in complex aqueous environments by an N, P-co-doped graphitic biochar: the crucial role of P2O5. [Link]

  • Filo. (2025). le Hydrolysis - 4-AcetamidobenzeneSulfanilamide sulfonamide. [Link]

  • PrepChem.com. Synthesis of 4-Acetamidobenzenesulfonyl chloride. [Link]

  • MDPI. (2022). An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfinates and Amines. [Link]

  • Organic Syntheses. The reaction mixture was then vigorously stirred while open to air for 4 h at room temperature. [Link]

  • Thieme Connect. (2024). Recent Advances in the Synthesis of Sulfonamides Intermediates. [Link]

  • BenchChem. (2025). A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • JOCPR. Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

  • Organic Syntheses. Sulfanilyl chloride, N-acetyl-. [Link]

  • Asian Journal of Pharmaceutics. (2017). Chlorosulfonation of Acetanilide to Obtain an Intermediate for the Preparation of a Sulfa Drug. [Link]

  • ACS Publications. (2023). Aminofluorosulfonylation of β,γ-Unsaturated Hydrazones with Sulfur Dioxide and N-Fluorobenzenesulfonimide: Accessing Pyrazoline-Functionalized Aliphatic Sulfonyl Fluorides. [Link]

  • Course Hero. Amination of the p-acetaminobenzene sulfonyl chloride. [Link]

  • ECHA. 4-Methylbenzenesulfonyl chloride CAS N°: 98-59-9. [Link]

  • ResearchGate. (2025). The Hydrolysis of 4-Amino- and 4-Dimethylaminobenzene Sulfonyl Chlorides: An Unprecedented Case of Independence of Reactivity from pH. [Link]

Sources

Technical Support Center: Purification of 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis and purification of 4-Acetamido-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you achieve the highest possible purity for your compound.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds. Its purity is critical for the successful outcome of subsequent reactions and the overall quality of the final active pharmaceutical ingredient (API). This guide will address common challenges encountered during its purification and provide practical, field-proven solutions.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, providing potential causes and actionable solutions.

Issue 1: Low Purity After Initial Synthesis and Work-up

Question: My initial crude product of this compound shows significant impurities by TLC and HPLC analysis. What are the likely sources of these impurities and how can I minimize them?

Answer:

Low purity in the crude product often stems from side reactions during the synthesis or incomplete reactions. The primary synthetic route involves the chlorosulfonation of 2-fluoroacetanilide followed by amination.

Potential Causes and Solutions:

  • Incomplete Chlorosulfonation: The reaction of 2-fluoroacetanilide with chlorosulfonic acid may not have gone to completion, leaving unreacted starting material.

    • Solution: Ensure the reaction is stirred for a sufficient duration at the appropriate temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Formation of Diaryl Sulfones: A common side reaction in sulfonation is the formation of diaryl sulfones, which can be difficult to remove. This is more likely at higher reaction temperatures.

    • Solution: Maintain a low reaction temperature during the addition of chlorosulfonic acid. Careful temperature control is crucial to minimize this side product[1].

  • Hydrolysis of the Acetamido Group: The acetamido group can be susceptible to hydrolysis under strongly acidic conditions, especially at elevated temperatures, leading to the formation of 4-amino-2-fluorobenzenesulfonamide.[2][3][4][5]

    • Solution: Perform the reaction at the lowest effective temperature and minimize the reaction time. During work-up, avoid prolonged exposure to strong acids.

  • Formation of Isomeric Products: Electrophilic aromatic substitution reactions like sulfonation can sometimes yield a mixture of ortho and para isomers.[6]

    • Solution: While the directing effect of the acetamido group strongly favors the para product, some ortho isomer may form. Purification techniques like recrystallization or column chromatography are necessary to separate these isomers.

Issue 2: Difficulty with Recrystallization

Question: I'm having trouble recrystallizing my crude this compound. The product is "oiling out" or the yield is very low.

Answer:

Recrystallization is a powerful technique for purifying solid compounds, but choosing the right solvent and conditions is critical. Sulfonamides can be challenging to recrystallize due to the presence of both polar and nonpolar functional groups.[7]

Troubleshooting Recrystallization:

ProblemPotential CauseSolution
"Oiling Out" The melting point of the compound is lower than the boiling point of the solvent, or the crude product is highly impure.[8]1. Re-dissolve and Add More Solvent: Heat the mixture to redissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[8] 2. Change the Solvent System: A single solvent may not be ideal. Try a mixed solvent system. For sulfonamides, ethanol/water or isopropanol/water mixtures are often effective.[7][8]
Low Yield The compound is too soluble in the chosen solvent, even at low temperatures.[8]1. Select a Less Solubilizing Solvent: Experiment with different solvents or solvent mixtures where the compound has high solubility at high temperatures but low solubility at low temperatures. 2. Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[8]
No Crystal Formation The solution is not sufficiently saturated, or crystallization has not been initiated.[8]1. Induce Crystallization: Scratch the inside of the flask with a glass rod or add a seed crystal of pure compound to provide a nucleation site.[8] 2. Concentrate the Solution: Carefully evaporate some of the solvent to increase the concentration of the solute. 3. Cool to a Lower Temperature: Use an ice bath to further decrease the solubility of the compound.[8]
Issue 3: Impurities Persist After Recrystallization

Question: Even after multiple recrystallizations, I still detect impurities in my product. What other purification methods can I use?

Answer:

When recrystallization is insufficient to achieve the desired purity, column chromatography is the next logical step. This technique separates compounds based on their differential adsorption to a stationary phase.

Column Chromatography Protocol for this compound:

  • Stationary Phase: Silica gel is a common and effective choice for the separation of sulfonamides.

  • Mobile Phase (Eluent): A solvent system of intermediate polarity is typically required. Start with a non-polar solvent like hexane or dichloromethane and gradually increase the polarity by adding a more polar solvent like ethyl acetate or methanol.

    • Gradient Elution: A gradient elution, where the polarity of the mobile phase is gradually increased, is often more effective for separating compounds with different polarities.

  • Monitoring the Separation: Use TLC to monitor the fractions collected from the column to identify those containing the pure product.

Frequently Asked Questions (FAQs)

Q1: What is the best way to assess the purity of my final product?

A1: A combination of analytical techniques is recommended for a comprehensive purity assessment.

  • High-Performance Liquid Chromatography (HPLC): This is the most common and accurate method for determining the purity of pharmaceutical compounds.[9][10] A reversed-phase C18 column with a mobile phase of acetonitrile and water (often with a small amount of formic acid) is a good starting point.[10] Purity is typically reported as the area percentage of the main peak.[10]

  • Thin-Layer Chromatography (TLC): A quick and inexpensive way to qualitatively assess purity and identify the presence of impurities.[9]

  • Melting Point: A sharp melting point range close to the literature value is indicative of high purity. Impurities will typically broaden and depress the melting point.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation and can reveal the presence of impurities with distinct signals.

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound and can help identify impurities.

Q2: What are the key safety precautions when working with the reagents for this synthesis?

A2:

  • Chlorosulfonic Acid: This is a highly corrosive and moisture-sensitive reagent. It reacts violently with water, releasing toxic HCl gas. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

  • Ammonia: Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. Work in a fume hood and avoid inhaling the vapors.

Q3: Can the acetamido group be hydrolyzed during purification?

A3: Yes, the acetamido group can be hydrolyzed to an amine under either acidic or basic conditions, especially with prolonged heating.[2][3][4] It is important to use neutral or mildly acidic/basic conditions during purification steps whenever possible and to avoid excessive heat.

Q4: How can I remove colored impurities from my product?

A4: If your product has a slight color, it may be due to trace impurities. During recrystallization, you can add a small amount of activated charcoal to the hot solution. The charcoal will adsorb the colored impurities, and it can then be removed by hot filtration before allowing the solution to cool and crystallize.[8]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Begin by testing the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, water, ethyl acetate) and solvent mixtures (e.g., ethanol/water). The ideal solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In a flask, add the minimum amount of the chosen hot solvent to your crude product to achieve complete dissolution.[8]

  • Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal, and boil for a few minutes.

  • Hot Filtration (Optional): If charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. Use pre-heated glassware to prevent premature crystallization.[8]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them thoroughly.

Protocol 2: Purity Assessment by HPLC

This is a general starting point; method optimization will be necessary for your specific instrument and sample.

ParameterCondition
Column C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm)[10]
Mobile Phase A 0.1% Formic acid in Water[10]
Mobile Phase B 0.1% Formic acid in Acetonitrile[10]
Gradient Start with a high percentage of A, and gradually increase B.
Flow Rate 1.0 mL/min[10]
Column Temperature 30°C[10]
Detection UV at an appropriate wavelength (e.g., 254 nm or 278 nm)[9][10]
Injection Volume 10 µL[10]

Sample Preparation: Accurately weigh and dissolve a small amount of your compound in the mobile phase or a suitable solvent to a known concentration (e.g., 1 mg/mL).[9] Filter the sample through a 0.45 µm syringe filter before injection.[10]

Visualizations

Purification_Workflow Crude_Product Crude this compound Purity_Analysis_1 Purity Analysis (TLC, HPLC) Crude_Product->Purity_Analysis_1 Recrystallization Recrystallization Purity_Analysis_1->Recrystallization Impurities Present Purity_Analysis_2 Purity Analysis (TLC, HPLC, MP) Recrystallization->Purity_Analysis_2 High_Purity High Purity Product (>98%) Purity_Analysis_2->High_Purity Purity Met Column_Chromatography Column Chromatography Purity_Analysis_2->Column_Chromatography Impurities Persist Purity_Analysis_3 Purity Analysis (TLC, HPLC, MP, NMR) Column_Chromatography->Purity_Analysis_3 Purity_Analysis_3->High_Purity Purity Met

Caption: Purification workflow for this compound.

References

  • A Comparative Guide to Determining the Purity of Synthesized Sulfonamides - Benchchem.
  • What is the mechanism of Acetamide? - Patsnap Synapse.
  • 22.7: Amide Chemistry - Chemistry LibreTexts.
  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem.
  • Hydrolysis of Acetamide | Acid | Base | Acetic acid | Sodium acetate | Organic Chemistry | Class 12| - YouTube.
  • A Comparative Guide to HPLC Methods for Purity Assessment of Synthesized Pyrazine Sulfonamides - Benchchem.
  • HYDROLYSIS OF ACETAMIDE IN ACID MEDIUM | ACETIC ACID | AMMONIUM CHLORIDE | ORGANIC CHEMISTRY 12 | - YouTube.
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts.
  • A Study on Electrophilic Aromatic Substitution of Acetanilide - ijarsct.
  • (PDF) Aromatic Sulphonation and Related Reactions Aromatic Sulphonation and Related Reactions - ResearchGate.

Sources

Technical Support Center: Addressing Off-Target Effects of 4-Acetamido-2-fluorobenzenesulfonamide and Other Novel Compounds

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Proactive Approach to Off-Target Effects

The compound 4-Acetamido-2-fluorobenzenesulfonamide is a sulfonamide derivative.[4] While not extensively characterized as a specific inhibitor in public literature, its chemical scaffold is common in many biologically active molecules.[5][6][7] Sulfonamides are known to interact with a range of biological targets, making a thorough investigation of off-target effects crucial for any study involving this class of compounds.[5][6]

This guide is structured as a series of frequently asked questions (FAQs) to provide a systematic, field-proven framework for identifying, validating, and mitigating off-target effects. Our approach is not just to provide protocols, but to explain the causal logic behind each experimental step, empowering you to make informed decisions and design robust, self-validating experiments.

Section 1: Initial Characterization & Troubleshooting Unexpected Phenotypes

This section addresses the common scenarios where a researcher observes an unexpected or puzzling cellular phenotype after treatment with a novel compound like this compound.

FAQ 1: My compound induces a potent cellular phenotype, but I'm not sure if it's due to my intended target. Where do I start?

This is a critical first question. The primary goal is to establish a clear link between the observed phenotype and the engagement of your intended target.

Answer: The first step is to systematically de-risk the possibility of off-target effects by building a strong foundation of evidence for on-target engagement. We recommend a multi-pronged approach:

  • Confirm Direct Target Engagement in Cells: It is essential to prove that your compound physically interacts with the intended target within the complex environment of an intact cell.[8][9] Traditional biochemical assays with purified proteins are a good start, but they don't account for cell permeability, intracellular metabolism, or the need to outcompete endogenous ligands.[9][10]

  • Use a Structurally Unrelated Control: If another known inhibitor for your target exists (ideally from a different chemical class), use it in parallel. If both compounds produce the same phenotype, it strengthens the case for on-target action.

  • Employ a Negative Control: Synthesize or acquire a close structural analog of this compound that is predicted to be inactive against your target. If this inactive analog fails to produce the phenotype, it significantly weakens the argument for an off-target effect related to the general chemical scaffold.

A powerful method to directly confirm target engagement in a cellular context is the Cellular Thermal Shift Assay (CETSA) . CETSA is based on the principle that when a compound binds to its target protein, it typically stabilizes the protein, increasing its resistance to heat-induced unfolding.[8][9] This change in thermal stability can be detected and quantified, providing direct evidence of binding inside the cell.[8][10][11][12]

Workflow for Target Engagement Validation

G cluster_0 Initial Observation cluster_1 Is it On-Target? cluster_2 Decision Point cluster_3 Conclusion A Potent cellular phenotype observed with Compound X B Perform Cellular Thermal Shift Assay (CETSA) A->B C Test structurally unrelated positive control inhibitor A->C D Test inactive structural analog (negative control) A->D E Consistent Phenotype & CETSA Shift? B->E C->E D->E F High Confidence in On-Target Effect E->F Yes G Investigate Potential Off-Target Effects E->G No

Caption: Workflow for initial on-target validation.

FAQ 2: I've observed toxicity or other unexpected effects at concentrations where my primary target shouldn't be fully engaged. What could be happening?

This scenario strongly suggests the involvement of one or more off-targets that are more sensitive to your compound than your primary target.

Answer: When you observe a disconnect between the dose-response curve of your target and the cellular phenotype, it's time to proactively hunt for off-targets. The sulfonamide group in your compound is a known "privileged scaffold" that can interact with various protein families, particularly kinases.

We recommend a tiered screening approach:

  • In Silico Prediction: Begin with computational tools. These algorithms compare the structure of your compound against databases of known protein binding sites to predict potential off-target interactions.[13][14][15] This is a cost-effective way to generate an initial list of hypotheses.

  • Broad In Vitro Profiling: The next step is empirical testing. Submit your compound to a commercial service for broad off-target screening. A comprehensive kinase panel is highly recommended due to the nature of the sulfonamide scaffold.[16][17][18][19] These services provide quantitative data on how your compound interacts with hundreds of kinases, often revealing unexpected high-affinity binders.

  • Phenotypic Correlation: Compare the identified off-targets with known signaling pathways. Does inhibiting any of the high-affinity off-targets phenocopy the effects you're seeing in your cells? This bioinformatic analysis can quickly narrow down the most likely culprits.

Table 1: Example Off-Target Kinase Profiling Data
Kinase Target% Inhibition @ 1 µMIC50 (nM)Known Cellular Function
Target X (On-Target) 95% 150 Cell Cycle Progression
Kinase A88%75MAPK Signaling
Kinase B82%110Apoptosis Regulation
Kinase C45%>1000(Not significant)
Kinase D12%>10000(Not significant)

This hypothetical data shows that while the on-target (Target X) is inhibited, Kinases A and B are inhibited with even greater potency. These are now your primary off-target suspects.

Section 2: Validating and Deconvoluting Off-Target Effects

Once you have a list of potential off-targets from profiling screens, the next step is to validate them in your specific cellular model and prove they are responsible for the observed phenotype.

FAQ 3: My kinase profile identified several potent off-targets. How do I confirm which one is responsible for the phenotype I'm seeing?

Answer: This requires moving from in vitro biochemical data back into a cellular context. The goal is to isolate the effect of each potential off-target.

  • Orthogonal Small Molecules: Obtain selective inhibitors for your top off-target candidates (e.g., Kinase A and Kinase B from the table above). Treat your cells with these specific inhibitors. If the inhibitor for Kinase A reproduces the phenotype originally seen with your compound, but the inhibitor for Kinase B does not, you have strong evidence that the off-target effect is mediated through Kinase A.

  • Genetic Knockdown/Knockout: Use siRNA, shRNA, or CRISPR/Cas9 to reduce or eliminate the expression of the off-target protein. If the phenotype caused by your compound is diminished or abolished in the knockdown/knockout cells compared to control cells, it confirms that the protein is required for the compound's effect.[20]

  • Downstream Signaling Analysis: Analyze the signaling pathway downstream of the suspected off-target. For example, if Kinase A is known to phosphorylate Protein Y, use a Western blot to check the phosphorylation status of Protein Y in cells treated with your compound. An increase or decrease in phosphorylation corresponding to the known activity of Kinase A provides a direct mechanistic link.

Experimental Workflow for Off-Target Validation

G cluster_1 Validation Methods cluster_2 Expected Outcome cluster_3 Conclusion A Hypothesis: Compound X phenotype is due to inhibition of Off-Target Kinase A B Treat cells with a selective inhibitor of Kinase A A->B C Knockdown/out Kinase A (siRNA or CRISPR) A->C D Analyze downstream signaling (e.g., Western Blot for p-Protein Y) A->D E Phenotype is reproduced B->E F Phenotype is rescued/reduced C->F G Downstream signal is modulated D->G H High Confidence: Phenotype is mediated by Off-Target Kinase A E->H F->H G->H

Caption: A three-pronged approach to validate a suspected off-target.

FAQ 4: How do I perform a Cellular Thermal Shift Assay (CETSA) to confirm target engagement?

Answer: CETSA is a powerful technique to verify that your compound binds its target in living cells.[8][10][11] Here is a generalized protocol that can be adapted to your specific target and cell line.

Protocol: Western Blot-Based CETSA

Objective: To determine if this compound stabilizes its target protein against thermal denaturation in intact cells.

Materials:

  • Your cell line of interest

  • This compound (Compound) and DMSO (Vehicle)

  • PBS and complete cell culture medium

  • Protease and phosphatase inhibitor cocktails

  • Cell scrapers

  • PCR tubes or strips

  • Thermal cycler

  • Microcentrifuge

  • Equipment for cell lysis (e.g., sonicator or freeze-thaw cycles)

  • BCA protein assay kit

  • SDS-PAGE and Western blotting equipment

  • Primary antibody specific to your target protein

  • Loading control antibody (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescence substrate

Procedure:

  • Cell Treatment:

    • Plate your cells and grow them to ~80-90% confluency.

    • Treat one set of cells with the desired concentration of your compound (e.g., 10 µM) and another set with an equivalent volume of DMSO (vehicle control).

    • Incubate for a time sufficient for compound uptake (e.g., 1-2 hours) under normal culture conditions.

  • Harvesting:

    • Harvest the cells by scraping them into PBS.

    • Centrifuge the cell suspension to pellet the cells, and wash once with PBS.

    • Resuspend the cell pellet in PBS containing protease/phosphatase inhibitors.

  • Heat Challenge:

    • Aliquot the cell suspension from both the compound-treated and vehicle-treated groups into separate PCR tubes for each temperature point.

    • Create a temperature gradient using a thermal cycler. A typical range is 40°C to 70°C, with 8-12 points (e.g., 40, 43, 46, 49, 52, 55, 58, 61, 64, 67°C). Include a non-heated (room temperature) control.

    • Heat the samples for 3 minutes at their respective temperatures, followed by 3 minutes at room temperature.

  • Lysis and Clarification:

    • Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 37°C water bath) or by sonication.

    • Pellet the aggregated, denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

    • Carefully collect the supernatant, which contains the soluble, non-denatured proteins.

  • Protein Quantification and Western Blotting:

    • Measure the protein concentration of each supernatant using a BCA assay.

    • Normalize the protein concentration for all samples.

    • Prepare samples for SDS-PAGE and load equal amounts of protein per lane.

    • Perform Western blotting using a primary antibody against your target protein and a loading control.

  • Data Analysis:

    • Quantify the band intensities for your target protein at each temperature point.

    • Normalize the intensity of the target protein to the loading control.

    • Plot the percentage of soluble protein remaining (relative to the non-heated control) against the temperature for both the vehicle- and compound-treated samples.

    • A rightward shift in the melting curve for the compound-treated sample indicates thermal stabilization and confirms target engagement.

Section 3: Best Practices and Advanced Considerations

FAQ 5: What are some essential best practices for any cell-based assay to ensure my data is reliable?

Answer: The quality of your data is directly dependent on the quality of your assay. Rigorous adherence to best practices is non-negotiable.

  • Cell Health is Paramount: Only use healthy, viable cells in the logarithmic growth phase.[21] Avoid using cells that have been passaged too many times.

  • Optimize Seeding Density: The number of cells plated can significantly impact the assay window and results.[21][22] Perform optimization experiments to find the ideal density for your specific assay.

  • Consistent Reagents: Use the same lot of media, serum, and key reagents throughout an experiment to minimize variability.[23]

  • Include Proper Controls: Always include positive and negative controls to define your assay window and ensure the assay is performing as expected.[21] A vehicle control (e.g., DMSO) is mandatory to account for any effects of the solvent.

  • Dose-Response Curves: Never rely on a single concentration. Perform full dose-response curves to understand the potency (EC50/IC50) and efficacy of your compound. This is critical for distinguishing on- and off-target effects that may have different potencies.[24]

This technical guide provides a framework for systematically addressing the challenge of off-target effects. By combining predictive methods, broad profiling, and rigorous cellular validation, researchers can build a compelling case for their compound's mechanism of action and generate reliable, reproducible data.

References
  • Cellular thermal shift assay - Wikipedia. (n.d.). Retrieved March 7, 2026, from [Link]

  • Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology. [Link]

  • Brear, P., et al. (2023). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Publications. [Link]

  • What Is CETSA? Cellular Thermal Shift Assay Explained. (n.d.). Pelago Bioscience. Retrieved March 7, 2026, from [Link]

  • KinomePro™ – Functional Kinase Activity Profiling. (n.d.). Pamgene. Retrieved March 7, 2026, from [Link]

  • Kinome Profiling Service. (n.d.). MtoZ Biolabs. Retrieved March 7, 2026, from [Link]

  • Kinase Panel Profiling. (n.d.). Pharmaron. Retrieved March 7, 2026, from [Link]

  • Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]

  • In silico tools for off-target prediction. (n.d.). ResearchGate. Retrieved March 7, 2026, from [Link]

  • Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Pharmacology. [Link]

  • In silico analysis of potential off-target sites to gene editing for Mucopolysaccharidosis type I using the CRISPR/Cas9 system: Implications for population-specific treatments. (2020). PLOS ONE. [Link]

  • Ten Tips for Optimizing Cell-Based Assays. (2018). Biocompare. [Link]

  • Validation of CRISPR / Cas9 Off-Target Discovery Profiles from in Silico Prediction, Cell-Based and Biochemical-Based. (n.d.). Intellia Therapeutics. Retrieved March 7, 2026, from [Link]

  • Sulfonamides (Sulfa Drugs) And The Skin. (n.d.). DermNet. Retrieved March 7, 2026, from [Link]

  • Selecting the Right Gene Editing Off-Target Assay. (2025). seqWell. [Link]

  • What Are Sulfonamides (Sulfa Drugs)? Uses, Types, Side Effects & Examples. (2025). Cleveland Clinic. [Link]

  • Novel Sulfonamide Derivatives as a Tool to Combat Methicillin-Resistant Staphylococcus Aureus. (2024). Taylor & Francis Online. [Link]

  • Target identification and mechanism of action in chemical biology and drug discovery. (2011). Nature Reviews Drug Discovery. [Link]

  • Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). RSC Advances. [Link]

  • Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA‐Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. (2023). Chemistry & Biodiversity. [Link]

  • The Complete Guide to Cell-Based Assays. (n.d.). SPT Labtech. Retrieved March 7, 2026, from [Link]

  • Optimizing Your Cell Based Assay Performance Key Strategies. (n.d.). Marin Biologic Laboratories. Retrieved March 7, 2026, from [Link]

  • Screening Strategies and Methods for Better Off-Target Liability Prediction and Identification of Small-Molecule Pharmaceuticals. (2020). SLAS Discovery. [Link]

  • Tips for Establishing Successful Cell-Based Assays: Part 1. (n.d.). Multispan, Inc. Retrieved March 7, 2026, from [Link]

  • Cracking the Code of Drug Discovery: Small Molecules and Target Identification. (2024). Pelago Bioscience. [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2015). Journal of Medicinal Chemistry. [Link]

  • 4-Acetamidobenzenesulfonamide. (n.d.). Chemsrc. Retrieved March 7, 2026, from [Link]

  • Optimization of 4-Substituted Benzenesulfonamide Scaffold To Reverse Acinetobacter baumannii Serum-Adaptive Efflux Associated Antibiotic Tolerance. (2020). ACS Infectious Diseases. [Link]

  • N-Fluorobenzenesulfonimide (NFSI). (n.d.). Organic Chemistry Portal. Retrieved March 7, 2026, from [Link]

  • When Drug Candidates Miss the Mark: Off-Target Liability. (2023). Charles River Laboratories. [Link]

  • 4-ACETAMIDOBENZENESULFONAMIDE. (n.d.). precisionFDA. Retrieved March 7, 2026, from [Link]

  • On-target and Off-target-based Toxicologic Effects. (2012). Toxicologic Pathology. [Link]

  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Target Review. Retrieved March 7, 2026, from [Link]

Sources

Technical Support Center: Refining Purification Techniques for 4-Acetamido-2-fluorobenzenesulfonamide

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the purification of 4-Acetamido-2-fluorobenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions related to the purification of this compound. Our goal is to equip you with the knowledge to overcome common challenges and optimize your purification workflows.

Troubleshooting Guide

This section addresses specific issues that may arise during the purification of this compound, offering explanations and actionable solutions.

Q1: My recrystallization of this compound resulted in a low yield. What are the likely causes and how can I improve it?

A1: Low yield during recrystallization is a frequent issue and can stem from several factors. The most common cause is using an excessive amount of solvent, which prevents the solution from reaching the necessary saturation point for crystal formation upon cooling.[1][2]

Causality and Solutions:

  • Excess Solvent: The solubility of this compound, like most sulfonamides, is temperature-dependent.[3] Using the minimum amount of hot solvent necessary for complete dissolution is crucial.[1] If you suspect too much solvent was used, you can carefully evaporate some of it to concentrate the solution before attempting to cool and crystallize again.[2]

  • Premature Crystallization: If the product crystallizes too early, for instance during a hot filtration step, significant loss can occur.[1] To prevent this, ensure all glassware is pre-heated and perform the filtration as quickly as possible.[1]

  • Inappropriate Solvent Choice: The selected solvent might have too high a solubility for the compound even at lower temperatures.[1] This leads to a substantial amount of the product remaining in the filtrate. Experimenting with different solvents or solvent mixtures is recommended. For sulfonamides, mixtures like ethanol-water or isopropanol-water can be effective.[1]

  • Multiple Transfers: Every transfer of the solid material between different containers can lead to mechanical losses.[1] Minimize the number of transfers to maximize your yield.

Q2: I'm observing the formation of an oil instead of crystals ("oiling out") during the cooling phase. Why is this happening and what should I do?

A2: "Oiling out" occurs when the dissolved solid separates from the solution as a liquid rather than a crystalline solid.[1][4] This is often due to the melting point of the solid being lower than the temperature of the solution from which it is crystallizing, or a high concentration of impurities.[1][4]

Causality and Solutions:

  • High Impurity Levels: Impurities can significantly lower the melting point of your compound.[4] If the crude product is highly impure, a preliminary purification step like column chromatography might be necessary before recrystallization.[1]

  • Rapid Cooling: Cooling the solution too quickly can induce oiling out.[4] To remedy this, re-heat the solution to re-dissolve the oil, add a small amount of additional hot solvent, and allow it to cool more slowly.[1][4] Insulating the flask can help achieve a gradual temperature decrease.[4]

  • Solvent Polarity: The chosen solvent may be too nonpolar.[1] Experiment with a more polar solvent or a different solvent mixture to encourage crystal formation.[1]

Q3: No crystals are forming even after the solution has cooled completely. What's the problem?

A3: The absence of crystal formation typically points to two main issues: the solution is not sufficiently saturated, or it is supersaturated but lacks a nucleation point.[1][5]

Causality and Solutions:

  • Insufficient Saturation: As mentioned in the low yield section, using too much solvent will prevent the solution from becoming saturated enough for crystals to form.[1][2] The solution is to reduce the solvent volume by evaporation.[2]

  • Supersaturation: Sometimes a solution can hold more solute than its normal solubility limit, a state known as supersaturation.[1] In this case, crystallization needs to be induced. This can be achieved by:

    • Scratching: Gently scratching the inside of the flask with a glass rod just below the surface of the liquid can create nucleation sites.[1]

    • Seeding: Adding a tiny crystal of the pure compound (a "seed crystal") can initiate crystallization.[1][3]

    • Lowering the Temperature: Further cooling the solution in an ice bath may also induce crystallization.[1]

Q4: My purified this compound still shows impurities in the analytical results (e.g., NMR, LC-MS). What are my options for further purification?

A4: If recrystallization alone is insufficient to achieve the desired purity, chromatographic techniques are the next logical step.

Recommended Chromatographic Methods:

  • Flash Column Chromatography: This is a rapid and efficient method for purifying organic compounds. A workflow combining Thin Layer Chromatography (TLC) for solvent system optimization followed by flash chromatography can significantly improve the efficiency of the purification process.

  • High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an excellent option. Various methods have been developed for the separation of sulfonamides using HPLC.[6][7] A C18 column with a gradient mobile phase of acetonitrile and an aqueous buffer is a common starting point.[8]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful technique for the separation of sulfonamides and can be a good alternative to HPLC, sometimes offering faster separations.[9][10]

Frequently Asked Questions (FAQs)

This section provides answers to broader questions about the purification of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: There is no single "best" solvent, as the ideal choice depends on the specific impurities present.[11] However, for sulfonamides, which possess both polar (sulfonamide and amide groups) and nonpolar (benzene ring) characteristics, solvents of intermediate polarity or solvent mixtures are often effective.[12] A good starting point is a mixture of ethanol and water.[1] The principle is to find a solvent (or solvent pair) in which the compound is highly soluble at elevated temperatures but has low solubility at room temperature or below.[3]

Q2: How does pH affect the purification of this compound?

A2: The pH of the solution can significantly impact the solubility and stability of this compound. The sulfonamide group is acidic, and the acetamido group can be hydrolyzed under strong acidic or basic conditions.[13] It is important to control the pH, especially during workup and extraction steps, to prevent unwanted reactions or loss of product into aqueous layers.[14] For instance, in a basic solution, the sulfonamide can deprotonate, increasing its water solubility.

Q3: What are the common impurities I should expect in crude this compound?

A3: The impurities will largely depend on the synthetic route. However, common impurities could include starting materials, by-products from side reactions, or reagents from the synthesis. For example, if the synthesis involves the reaction of 4-acetamido-2-fluorobenzenesulfonyl chloride with ammonia, unreacted starting material or over-reacted products could be present. It is also possible to have positional isomers as impurities.

Q4: Are there any specific analytical techniques recommended for assessing the purity of this compound?

A4: A combination of techniques is recommended for a comprehensive purity assessment:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): Provides detailed structural information and can quantify impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Highly sensitive for detecting and identifying trace impurities.[8]

  • Melting Point Analysis: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to lower and broaden the melting point range.[15]

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Useful for confirming the presence of key functional groups and ensuring no significant structural changes occurred during purification.[16]

Experimental Protocols & Data

General Recrystallization Protocol for Sulfonamides
  • Dissolution: In an Erlenmeyer flask, add the crude sulfonamide product. Add the minimum amount of a suitable hot solvent (e.g., 95% ethanol) to completely dissolve the solid.[1]

  • Decolorization (if necessary): If the solution is colored, add a small amount of activated charcoal and boil for a few minutes.[1]

  • Hot Filtration: If charcoal or other insoluble impurities are present, perform a hot gravity filtration using pre-heated glassware to remove them.[1][3]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.[1]

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the purified crystals, for example, in a vacuum oven.

Solvent Properties for Recrystallization
SolventBoiling Point (°C)PolarityNotes
Water100HighGood for highly polar compounds.
Ethanol78Medium-HighA versatile solvent for many organic compounds.
Isopropanol82MediumSimilar to ethanol, can be a good alternative.
Acetone56MediumOften a good solvent, but its low boiling point can be a challenge.
Ethyl Acetate77Medium-LowUseful for less polar compounds.
Toluene111LowGenerally used for nonpolar compounds.

Visualizations

Troubleshooting Logic for Recrystallization

G start Recrystallization Attempt issue Issue Encountered start->issue no_crystals No Crystals Form issue->no_crystals No oiling_out Oiling Out issue->oiling_out Yes, oil low_yield Low Yield issue->low_yield Yes, low sol_supersat Supersaturated? no_crystals->sol_supersat cool_rate Cooling Too Fast? oiling_out->cool_rate excess_solvent Excess Solvent? low_yield->excess_solvent sol_sat Saturated? sol_supersat->sol_sat No induce_cryst Induce Crystallization (Scratch, Seed) sol_supersat->induce_cryst Yes sol_sat->start Yes reduce_vol Reduce Solvent Volume sol_sat->reduce_vol No impurity_level High Impurities? cool_rate->impurity_level No slow_cool Cool Slowly cool_rate->slow_cool Yes impurity_level->start No pre_purify Pre-purify (e.g., Chromatography) impurity_level->pre_purify Yes premature_cryst Premature Crystallization? excess_solvent->premature_cryst No use_min_solvent Use Minimum Hot Solvent excess_solvent->use_min_solvent Yes premature_cryst->start No preheat_glass Pre-heat Glassware premature_cryst->preheat_glass Yes

Caption: A flowchart outlining the logical steps for troubleshooting common recrystallization problems.

Purification Workflow

G cluster_0 Initial Purification cluster_1 Advanced Purification cluster_2 High Purity Polish Crude Product Crude Product Recrystallization Recrystallization Crude Product->Recrystallization Dissolve & Cool Purity Check 1 Purity Check 1 Recrystallization->Purity Check 1 Filter & Dry Column Chromatography Column Chromatography Purity Check 1->Column Chromatography If Impure Purity Check 2 Purity Check 2 Column Chromatography->Purity Check 2 Preparative HPLC Preparative HPLC Purity Check 2->Preparative HPLC If Necessary Final Purity Analysis Final Purity Analysis Preparative HPLC->Final Purity Analysis Pure Product Pure Product Final Purity Analysis->Pure Product

Caption: A workflow diagram illustrating the progression from crude product to high-purity this compound.

References

  • Technical Support Center: Recrystallization of Sulfonamide Products - Benchchem. (n.d.).
  • Chemistry Crystallization - sathee jee. (n.d.).
  • 3.6F: Troubleshooting - Chemistry LibreTexts. (2022, April 7).
  • (PDF) Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography - ResearchGate. (n.d.).
  • Commentary on Crystallization Vital Role in the Purification of Organic Compounds. (n.d.).
  • Semipreparative Separation and Fractionation of Sulfonamides via Supercritical Fluid Chromatography | Journal of Chromatographic Science | Oxford Academic. (n.d.).
  • Breaking through bottlenecks in organic synthesis with a streamlined purification workflow - Discoveracs.org. (n.d.).
  • 4.4: Experiment 3 Notes - Chemistry LibreTexts. (2020, April 15).
  • Recrystallization and Micronization of p-Toluenesulfonamide Using the Rapid Expansion of Supercritical Solution (RESS) Process - MDPI. (2019, August 29).
  • Guide for crystallization. (n.d.).
  • Problems with Recrystallisations - Chemistry Teaching Labs - University of York. (n.d.).
  • Recrystallization of Sulfanilamide | PDF | Solubility | Chemical Polarity - Scribd. (n.d.).
  • Organic Synthesis - Physics & Maths Tutor. (n.d.).
  • How To: Troubleshoot a Reaction - Department of Chemistry : University of Rochester. (n.d.).
  • US2777844A - Sulfonamide purification process - Google Patents. (n.d.).
  • Organic Techniques - Purification | Edexcel A Level Chemistry Revision Notes 2015. (2025, January 3).
  • Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry - PMC. (n.d.).
  • Chromatographic Residue Analysis of Sulfonamides in Foodstuffs of Animal Origin. (2008, November 10).
  • N-Fluorobenzenesulfonimide CAS#: 133745-75-2 - ChemicalBook. (n.d.).
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization - PMC. (2019, January 28).
  • 4-Fluorobenzenesulfonamide | CAS 402-46-0 - Ossila. (n.d.).
  • "Methodology Study of N-deacetylation of 4-acetamido-perfluoroalkylbenz" by Grace Abban. (n.d.).
  • 4-Acetamidobenzenesulfonamide | CAS#:121-61-9 | Chemsrc. (2025, August 25).
  • CAS 121-62-0: 4-Acetamidobenzenesulfonic acid - CymitQuimica. (n.d.).
  • 4-Acetamidobenzenesulfonyl azide | 2158-14-7 - ChemicalBook. (2026, January 13).
  • ANALYTICAL METHOD SUMMARIES - Eurofins. (2018, February 19).
  • Synthesis and reactivity of [18F]-N-fluorobenzenesulfonimide | Request PDF. (n.d.).
  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies - PMC. (n.d.).
  • 4-Fluorobenzenesulfonamide 98 402-46-0 - Sigma-Aldrich. (n.d.).
  • N-(benzenesulfonyl)-N-fluorobenzenesulfonamide - Enamine. (n.d.).
  • 88-64-2|4-Acetamido-2-aminobenzenesulfonic acid|BLD Pharm. (n.d.).
  • p-ACETAMINOBENZENESULFINIC ACID - Organic Syntheses Procedure. (n.d.).

Sources

Technical Support Center: Impurity Management in 4-Acetamido-2-fluorobenzenesulfonamide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Reagent Impurities & Reaction Optimization

Diagnostic Hub: Identify Your Impurity

Before attempting remediation, accurate identification is critical. Use this diagnostic matrix to correlate your analytical observations with specific chemical species.

Observation (HPLC/LC-MS) Probable Impurity Root Cause Risk Level
RT Shift: Early eluting peak (Polar) Mass: [M-H]⁻ = 232 (Acid)Sulfonic Acid Derivative (4-acetamido-2-fluorobenzenesulfonic acid)Hydrolysis of sulfonyl chloride intermediate due to wet reagents or slow quenching.[1]High (Yield Loss)
RT Shift: Late eluting peak (Non-polar) Mass: [M+H]⁺ ≈ 449 (Dimer)Diaryl Sulfone (Bis(4-acetamido-2-fluorophenyl)sulfone)"Sulfone starvation": Insufficient chlorosulfonic acid or high reaction temperature.Medium (Difficult Removal)
RT Shift: Slight shift, distinct UVRegioisomer (2-acetamido-4-fluorobenzenesulfonamide)Sulfonation occurring ortho to the acetamido group (position 6) rather than para.Low (Sterically disfavored)
RT Shift: Early eluting Mass: [M+H]⁺ = 191 (De-acetylated)Deacetylated Amine (4-amino-2-fluorobenzenesulfonamide)Acid-catalyzed hydrolysis of the amide bond during chlorosulfonation.High (Zwitterionic behavior)

Synthesis Protocol & Impurity Checkpoints

This protocol is designed as a self-validating system.[1] Do not deviate from the temperature ramps, as they control the kinetic vs. thermodynamic product distribution.

Phase 1: Chlorosulfonation (The Critical Step)

Reagents:

  • 
    -(3-fluorophenyl)acetamide (Starting Material, SM)
    
  • Chlorosulfonic acid (

    
    ) - Must be distilled if yellow/brown.
    

Workflow:

  • Cooling: Charge

    
     (5.0 equiv) into a dry reactor. Cool to < 5°C.[1]
    
    • Checkpoint: If

      
       fumes excessively or is dark, it contains 
      
      
      
      and
      
      
      impurities. Distill or replace.
  • Addition: Add SM portion-wise over 1 hour. Maintain T < 10°C.

    • Scientific Logic:[2][3][4][5][6][7] The acetamido group is activating.[1] Rapid addition causes localized exotherms, promoting sulfone formation and regioisomers .

  • Heating Ramp: Slowly warm to 60°C over 2 hours. Hold for 3 hours.

    • Impurity Control: Do not exceed 65°C. Higher temperatures accelerate the acid-catalyzed hydrolysis of the acetamido group (Deacetylation).[1]

Phase 2: Quenching & Amination

Reagents:

  • Thionyl Chloride (

    
    ) - Optional scavenger
    
  • Ammonium Hydroxide (

    
    ) - 28-30%[1]
    

Workflow:

  • Quench: Pour the reaction mixture onto crushed ice/water (< 0°C) with vigorous stirring.

    • Critical: Slow quenching allows the sulfonyl chloride to hydrolyze back to the sulfonic acid .[1] Fast, turbulent mixing is required to precipitate the solid chloride immediately.

  • Amination: Collect the solid sulfonyl chloride.[8] Do not dry.[1] Suspend immediately in cold

    
    .
    
  • pH Control: Maintain pH > 9. Stir at 25°C for 2 hours.

    • Logic: If pH drops, the ammonia is consumed, and the sulfonyl chloride hydrolyzes with water instead of reacting with ammonia.

Mechanism of Impurity Formation

Understanding the why allows for better control.[1] The following diagram illustrates the divergent pathways determined by reaction conditions.

ReactionPathways SM N-(3-fluorophenyl)acetamide Inter Intermediate: Sulfonyl Chloride SM->Inter ClSO3H, <60°C Sulfone Impurity: Diaryl Sulfone (Low ClSO3H / High T) SM->Sulfone Reaction with Inter (Friedel-Crafts) Product Target: 4-Acetamido-2-fluorobenzenesulfonamide Inter->Product NH4OH, pH > 9 SulfonicAcid Impurity: Sulfonic Acid (Wet Quench / Hydrolysis) Inter->SulfonicAcid H2O (Hydrolysis) Deacetyl Impurity: Deacetylated Amine (Acid Hydrolysis > 65°C) Inter->Deacetyl H+ / Heat Product->Deacetyl H+ / Heat

Figure 1: Reaction pathways showing the genesis of critical impurities. Note that the Deacetylated impurity can form from the intermediate or the product if acidic conditions persist at high temperatures.[1]

Remediation Strategies (Troubleshooting)

If you detect impurities in your crude product, use these targeted purification techniques.

Scenario A: High Levels of Sulfonic Acid (Water Soluble)
  • Issue: The product is contaminated with the hydrolyzed acid derivative.[1]

  • Solution: Bicarbonate Wash.

    • Dissolve crude solid in 10%

      
       solution.[1]
      
    • The sulfonamide (

      
      ) will not dissolve easily or will partially dissolve, but the sulfonic acid (Strong acid) is fully soluble.
      
    • Correction: Actually, sulfonamides are acidic (

      
      ). They dissolve in strong base (
      
      
      
      ) but are less soluble in weak base.
    • Better Protocol: Dissolve the entire crude in 1N NaOH (Product and Sulfonic acid dissolve). Filter to remove insolubles (Sulfones). Acidify filtrate to pH 4-5 with HCl. The sulfonamide precipitates; the sulfonic acid remains in solution (highly water-soluble).

Scenario B: Deacetylated Impurity (Amine)
  • Issue: Presence of free amine (

    
    ).
    
  • Solution: Selective Acetylation or Acid Wash.

    • Suspend crude in dilute HCl (1N).

    • The free amine will protonate and dissolve (forming the hydrochloride salt).

    • The acetamido-sulfonamide (amide) is less basic and will remain as a solid.

    • Filter and wash with water.[1][8]

Scenario C: Sulfone Contamination (Non-polar)
  • Issue: Insoluble dimer present.

  • Solution: Base Filtration.

    • Dissolve the crude sulfonamide in 1N NaOH.[1]

    • The Sulfone (no acidic proton) remains insoluble .

    • Filter off the solid sulfone.[1]

    • Precipitate the product from the filtrate by adding HCl.[1]

Frequently Asked Questions (FAQs)

Q1: Why is my yield of sulfonyl chloride low, and the reaction mass sticky?

  • Answer: This indicates "Sulfone Starvation." You likely used insufficient chlorosulfonic acid.[1] The intermediate sulfonyl chloride reacts with unreacted starting material to form the sulfone polymer/dimer.[1]

  • Fix: Increase

    
     to 5.0–6.0 equivalents. Ensure vigorous stirring to prevent local concentration gradients.[1]
    

Q2: Can I use thionyl chloride (


) instead of chlorosulfonic acid? 
  • Answer: Not alone.

    
     chlorinates sulfonic acids but does not introduce the sulfonyl group onto the ring.[1] However, adding 
    
    
    
    to the chlorosulfonic acid reaction (after the initial hold) can convert any byproduct sulfonic acid back into the desired sulfonyl chloride, boosting yield [1].

Q3: The product turns pink/brown upon drying.

  • Answer: This suggests trace aniline oxidation (Deacetylated impurity).

  • Fix: Perform the HCl wash described in Scenario B above. Ensure the final product is dried under vacuum at < 50°C to prevent thermal degradation.[1]

Q4: How do I control the regio-selectivity?

  • Answer: The acetamido group is the primary director (ortho/para). The fluoro group is a weak director.[1] By keeping the temperature low (< 10°C) during addition, you kinetically favor the para position (position 4) over the sterically hindered ortho positions. High temperatures promote thermodynamic equilibration, which may increase side products [2].

References

  • Organic Syntheses. (1925).[9] p-Acetaminobenzenesulfinic Acid.[1] Org. Synth. 5, 1. Retrieved from [Link]

  • Loba Chemie. (2019).[10] Material Safety Data Sheet: Chlorosulfonic Acid. Retrieved from [Link]

  • National Institutes of Health (NIH). (2000). Synthesis of 4-deoxy-4-fluoro analogues of 2-acetamido-2-deoxy-D-glucose.... Carbohydr Res.[1] Retrieved from [Link]

Disclaimer: This guide is for research purposes only. Always consult the specific MSDS for reagents before handling.

Sources

Validation & Comparative

A Comparative Guide to the In Vivo Validation of 4-Acetamido-2-fluorobenzenesulfonamide's Biological Activity

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

The sulfonamide moiety is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities, including antibacterial, anticancer, anti-inflammatory, and diuretic effects[1][2]. The subject of this guide, 4-Acetamido-2-fluorobenzenesulfonamide, is a structurally novel sulfonamide. Its biological potential remains to be fully elucidated in living systems. This guide will, therefore, leverage established in vivo models and data from analogous compounds to propose a rigorous validation strategy.

Pillar 1: Establishing the Therapeutic Hypothesis - A Comparative Approach

Given the chemical scaffold of this compound, its biological activity could plausibly fall into several categories. This guide will focus on three primary, evidence-based hypotheses for its potential in vivo efficacy:

  • Anti-Inflammatory Activity: Drawing parallels with celecoxib and sulfasalazine.

  • Anticancer Activity: Benchmarked against celecoxib and other anticancer sulfonamides.

  • Carbonic Anhydrase Inhibition: Compared with established inhibitors like dorzolamide.

The following sections will detail the experimental workflows and comparative data to test these hypotheses.

Pillar 2: The In Vivo Validation Workflow: A Self-Validating System

A robust in vivo study is meticulously planned to be a self-validating system, minimizing bias and ensuring reproducibility. The following workflow is a generalized yet critical pathway for assessing the efficacy of a test compound like this compound.

G cluster_0 Pre-Study Phase cluster_1 In Vivo Efficacy Study cluster_2 Post-Study Analysis A Hypothesis Formulation (e.g., Anti-inflammatory) B Selection of Animal Model (e.g., Carrageenan-induced paw edema) A->B C Dose-Range Finding Study (Maximum Tolerated Dose) B->C D Randomization & Blinding C->D E Treatment Groups: - Vehicle Control - Test Compound (this compound) - Positive Control (e.g., Celecoxib) D->E F Dosing & Observation E->F G Endpoint Measurement (e.g., Paw Volume, Cytokine Levels) F->G H Data Analysis (Statistical Significance) G->H I Histopathological Examination H->I J Mechanism of Action Studies (e.g., Western Blot, IHC) I->J

Caption: General workflow for in vivo drug efficacy testing.

Comparative Analysis 1: Anti-Inflammatory Potential

Rationale and Comparative Compounds

Many sulfonamide-containing drugs, such as celecoxib and sulfasalazine, are potent anti-inflammatory agents. Celecoxib selectively inhibits cyclooxygenase-2 (COX-2), a key enzyme in prostaglandin synthesis, which mediates pain and inflammation.[3][4][5][6][7] Sulfasalazine's mechanism is more complex, involving the release of adenosine at inflamed sites, which in turn suppresses the inflammatory response.[8][9][10][11]

Table 1: Comparison of Anti-Inflammatory Sulfonamides

CompoundMechanism of ActionCommon In Vivo ModelKey Efficacy Endpoints
Celecoxib Selective COX-2 InhibitionCarrageenan-induced paw edema (Rat/Mouse)Reduction in paw volume, decreased prostaglandin levels, reduced inflammatory cell infiltration.
Sulfasalazine Increased adenosine release at inflamed sitesMurine air pouch model of inflammationDecreased leukocyte accumulation, increased exudate adenosine concentration.[8][9]
This compound Hypothesized: COX-2 inhibition or novel anti-inflammatory pathwayProposed: Carrageenan-induced paw edemaProposed: Reduction in paw volume, cytokine profiling (e.g., TNF-α, IL-6), COX-2 expression analysis.
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a standard and well-characterized model for evaluating acute inflammation.

  • Animal Model: Male Wistar rats (180-200g).

  • Acclimatization: House animals for at least one week under standard laboratory conditions.

  • Grouping and Dosing:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethyl cellulose, orally).

    • Group 2: this compound (e.g., 10, 30, 100 mg/kg, orally).

    • Group 3: Positive control - Celecoxib (e.g., 10 mg/kg, orally).

  • Induction of Inflammation: One hour after drug administration, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw.

  • Measurement of Paw Edema: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control.

  • Post-mortem Analysis (Optional): At the end of the experiment, euthanize the animals and collect paw tissue for histopathological examination and measurement of inflammatory mediators (e.g., prostaglandins, cytokines).

G cluster_0 Inflammatory Stimulus cluster_1 Cellular Response cluster_2 Mediator Release & Action cluster_3 Therapeutic Intervention A Carrageenan Injection B Mast Cell Degranulation (Histamine, Serotonin) A->B C Increased Vascular Permeability B->C E Prostaglandin Synthesis (via COX-2) B->E D Leukocyte Infiltration C->D F Cytokine Production (TNF-α, IL-1β) D->F G Edema & Hyperalgesia E->G F->G H This compound (Hypothesized Target: COX-2) H->E Inhibition

Caption: Signaling in Carrageenan-Induced Inflammation.

Comparative Analysis 2: Anticancer Potential

Rationale and Comparative Compounds

A significant number of sulfonamide derivatives have demonstrated potent antitumor activity in vitro and in vivo. Their mechanisms of action are diverse and can include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis. Celecoxib, in addition to its anti-inflammatory properties, has shown anticancer effects, partly through the inhibition of angiogenesis and induction of apoptosis.[3] Other novel sulfonamides, like E7010, have shown efficacy in human tumor xenograft models by inhibiting tubulin polymerization.[12] Fenretinide (4-HPR), a synthetic retinoid, is another relevant comparator due to its extensive investigation in preclinical and clinical cancer studies.[13][14][15][16][17]

Table 2: Comparison of Anticancer Compounds

CompoundMechanism of ActionCommon In Vivo ModelKey Efficacy Endpoints
Celecoxib COX-2 inhibition, induction of apoptosis, anti-angiogenesis.[3][5][6]Human tumor xenografts (e.g., colon, breast) in nude mice.Tumor growth inhibition, reduced microvessel density, increased apoptotic index.
E7010 Inhibition of tubulin polymerization.[12]Human tumor xenografts (e.g., gastric, colon, lung).[12]Tumor growth inhibition, increased survival.[12]
Fenretinide (4-HPR) Induction of apoptosis, generation of reactive oxygen species.[15][17]Neuroblastoma and other pediatric cancer xenografts.[13]Tumor growth inhibition, induction of apoptosis markers (e.g., cleaved caspase-3).
This compound Hypothesized: Cell cycle arrest, apoptosis induction, or anti-angiogenesis.Proposed: Human colon cancer (e.g., HCT116) xenograft in nude mice.Proposed: Tumor volume reduction, body weight monitoring, TUNEL assay for apoptosis, CD31 staining for angiogenesis.
Experimental Protocol: Human Tumor Xenograft Model
  • Animal Model: Athymic nude mice (4-6 weeks old).

  • Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 HCT116 cells) into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization and Grouping:

    • Group 1: Vehicle control.

    • Group 2: this compound (various doses, e.g., daily oral gavage).

    • Group 3: Positive control (e.g., Celecoxib or another standard-of-care chemotherapeutic).

  • Treatment and Monitoring: Administer treatment for a defined period (e.g., 21-28 days). Measure tumor volume and body weight 2-3 times per week.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and process them for histopathology, immunohistochemistry (e.g., Ki-67 for proliferation, CD31 for angiogenesis, cleaved caspase-3 for apoptosis), and Western blot analysis.

Comparative Analysis 3: Carbonic Anhydrase Inhibition

Rationale and Comparative Compounds

Sulfonamides are the classical inhibitors of carbonic anhydrases (CAs), a family of zinc-containing enzymes involved in various physiological processes, including pH regulation and fluid balance.[18] CA inhibitors are used as diuretics, anti-glaucoma agents, and anticonvulsants.[18][19] The in vivo efficacy of CA inhibitors can be assessed in models of glaucoma or epilepsy.[20][21]

Table 3: Comparison of Carbonic Anhydrase Inhibitors

CompoundPrimary Isozyme TargetsCommon In Vivo ModelKey Efficacy Endpoints
Dorzolamide CA II, CA IVOcular hypertension model (Rabbit)Reduction in intraocular pressure (IOP).[21]
Acetazolamide Broad-spectrum CA inhibitorMaximal electroshock seizure (MES) test (Mouse)Increased seizure threshold, protection against seizures.
This compound Hypothesized: Inhibition of specific CA isozymes (e.g., CA II, IX, XII).Proposed: Ocular hypertension model (if topical formulation is feasible) or MES test.Proposed: Reduction in IOP or increased seizure threshold.
Experimental Protocol: Maximal Electroshock Seizure (MES) Test in Mice

This model is used to evaluate the anticonvulsant activity of a compound.

  • Animal Model: Male Swiss albino mice (20-25g).

  • Grouping and Dosing:

    • Group 1: Vehicle control.

    • Group 2: this compound (various doses, intraperitoneally).

    • Group 3: Positive control - Acetazolamide (e.g., 50 mg/kg, intraperitoneally).

  • Seizure Induction: At the time of peak drug effect (determined in preliminary studies), induce seizures by delivering an electrical stimulus (e.g., 50 mA, 0.2 sec) via corneal electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Data Analysis: Calculate the percentage of animals protected from seizures in each group. Determine the ED50 (the dose that protects 50% of the animals).

Conclusion and Future Directions

This guide provides a structured and comparative framework for the in vivo validation of this compound. By leveraging established models and benchmarking against clinically relevant drugs, researchers can efficiently and rigorously evaluate its therapeutic potential. The initial in vivo studies should be guided by prior in vitro data to select the most relevant therapeutic hypothesis. Subsequent mechanistic studies will be crucial to elucidate the precise molecular targets and pathways modulated by this novel sulfonamide. The successful execution of these comparative studies will be instrumental in determining the future trajectory of this compound in the drug development pipeline.

References

  • Gadangi, P., Longaker, M., Naime, D., et al. (1996). The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites. Journal of Immunology, 156(4), 1937-1941.
  • Celecoxib (Chapter 56) - The Essence of Analgesia and Analgesics. (n.d.). Retrieved from [Link]

  • News-Medical.Net. (2023, June 18). Celebrex (Celecoxib) Pharmacology. Retrieved from [Link]

  • Cronstein, B. N., Montesinos, M. C., & Gadangi, P. (1996). The anti-inflammatory mechanism of sulfasalazine is related to adenosine release at inflamed sites. Journal of Immunology, 156(4), 1503-1509.
  • Yoshimatsu, K., Yamaguchi, A., Yoshino, H., et al. (1995). In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors. Cancer Research, 55(18), 4030-4035.
  • Zha, S., Yegnasubramanian, V., Nelson, W. G., Isaacs, W. B., & De Marzo, A. M. (2004). Celecoxib pathways: pharmacokinetics and pharmacodynamics. Clinical Cancer Research, 10(19), 6664-6679.
  • Cronstein, B. N., Montesinos, M. C., & Gadangi, P. (1996).
  • Celecoxib Pathway, Pharmacodynamics - ClinPGx. (n.d.). Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Sulfasalazine? Retrieved from [Link]

  • R Discovery. (n.d.). What are the molecular and cellular mechanisms of action of Celecoxib in the context of Celebrex therapy? Retrieved from [Link]

  • De Simone, G., Di Fiore, A., Supuran, C. T., & Alterio, V. (2016). In Vivo Evaluation of Selective Carbonic Anhydrase Inhibitors as Potential Anticonvulsant Agents. ChemMedChem, 11(16), 1795-1802.
  • SciTech Development. (2012, February 15). Fenretinide Drug Use in Pediatric Cancer. Retrieved from [Link]

  • Kang, B. Y., Chung, S. W., Im, S. Y., & Lee, S. Y. (2000). Sulphasalazine inhibits macrophage activation: inhibitory effects on inducible nitric oxide synthase expression, interleukin-12 production and major histocompatibility complex II expression. Immunology, 101(1), 68-75.
  • Lovat, P. E., Ranalli, M. A., Annichiarrico-Petruzzelli, M., et al. (2000). Action of Fenretinide (4-HPR) on Ovarian Cancer and Endothelial Cells. Anticancer Research, 20(5A), 3345-3350.
  • MSD Veterinary Manual. (n.d.). Sulfonamides and Sulfonamide Combinations Use in Animals - Pharmacology. Retrieved from [Link]

  • Younis, W., Abdeen, E. E., & El-Messady, D. B. (2021). In vitro and in vivo activities of the carbonic anhydrase inhibitor, dorzolamide, against vancomycin-resistant enterococci. PloS one, 16(3), e0249249.
  • Supuran, C. T., Casini, A., & Scozzafava, A. (2002). Sulfonamides and sulfonylated derivatives as anticancer agents. Current cancer drug targets, 2(1), 55-75.
  • Spandidos Publications. (2024, September 25). Preclinical evaluation of fenretinide against primary and metastatic intestinal type‑gastric cancer. Retrieved from [Link]

  • Kummar, S., Gutierrez, M., Gardner, E. R., et al. (2011). A Phase I Study of Intravenous Fenretinide (4-HPR) for Patients with Malignant Solid Tumors. Clinical cancer research, 17(12), 4121-4129.
  • BioWorld. (2024, March 28). Carbonic anhydrase inhibitor lowers intraocular pressure. Retrieved from [Link]

  • Massive Bio. (2025, December 25). Fenretinide. Retrieved from [Link]

  • Al-Hussain, S. A., & Al-Majed, A. A. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Journal of the Serbian Chemical Society, 87(3), 263-281.
  • ResearchGate. (2025, August 6). KCN1, a Novel Synthetic Sulfonamide Anticancer Agent: In Vitro and In Vivo Anti-Pancreatic Cancer Activities and Preclinical Pharmacology. Retrieved from [Link]

  • PDB-101. (n.d.). Global Health: Antimicrobial Resistance: undefined: Sulfonamide. Retrieved from [Link]

  • Supuran, C. T. (2008). Therapeutic applications of the carbonic anhydrase inhibitors.
  • Sami Publishing Company. (n.d.). Green Synthesis of Sulfonamide Derivatives Using Natural Catalysts: Evaluation of Antimicrobial and Anticancer Activities. Retrieved from [Link]

  • Kassamali, R., & Sica, D. A. (2023). Carbonic Anhydrase Inhibitors. In StatPearls.
  • ResearchGate. (n.d.). Biological activity values of some antimicrobial sulfonamides. Retrieved from [Link]

  • MDPI. (2024, January 31). Antimicrobial Evaluation of Sulfonamides after Coupling with Thienopyrimidine Coplanar Structure. Retrieved from [Link]

  • RSC Publishing. (n.d.). Novel sulfonamide derivatives as multitarget antidiabetic agents: design, synthesis, and biological evaluation. Retrieved from [Link]

  • Zengin, G., Aktumsek, A., & Ceylan, R. (2017). Synthesis, characterization, in vitro cytotoxicity and antimicrobial investigation and evaluation of physicochemical properties of novel 4-(2-methylacetamide)
  • Chulabhorn Research Institute. (n.d.). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from [Link]

  • Mahidol University. (2022, February 1). Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. Retrieved from [Link]

  • MDPI. (2018, February 20). Exploring the Metabolism of (+)-[ 18 F]Flubatine In Vitro and In Vivo: LC-MS/MS Aided Identification of Radiometabolites in a Clinical PET Study. Retrieved from [Link]

Sources

Comparative Cross-Reactivity Profile of 4-Acetamido-2-fluorobenzenesulfonamide: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and development, a thorough understanding of a compound's cross-reactivity profile is paramount to ensuring its safety and efficacy. Off-target interactions can lead to unforeseen adverse effects, compromising patient well-being and potentially leading to late-stage clinical trial failures.[1][2] This guide provides an in-depth analysis of the cross-reactivity profile of 4-Acetamido-2-fluorobenzenesulfonamide, a non-antibiotic sulfonamide, comparing it with other relevant sulfonamide-containing drugs and detailing the experimental methodologies for such assessments.

The Sulfonamide Cross-Reactivity Debate: A Structural Perspective

The term "sulfa allergy" has historically led to a broad avoidance of all sulfonamide-containing drugs in patients with a history of hypersensitivity to sulfonamide antibiotics.[3] However, a growing body of evidence suggests that this broad contraindication may not be scientifically justified.[4][5] The potential for cross-reactivity is intrinsically linked to the chemical structure of the sulfonamide .[6][7]

Sulfonamide drugs can be broadly categorized into two groups based on their chemical structure:

  • Antibiotic Sulfonamides (Sulfonylarylamines): These compounds, such as sulfamethoxazole, are characterized by a sulfonamide group directly attached to a benzene ring and an unsubstituted amine (-NH2) group at the N4 position.[8][9] Many also possess a substituted heterocyclic ring at the N1 position.[7] These structural features, particularly the N4 arylamine group, are considered critical in the development of hypersensitivity reactions.[6][7]

  • Non-Antibiotic Sulfonamides: This diverse group includes diuretics (e.g., furosemide, hydrochlorothiazide), COX-2 inhibitors (e.g., celecoxib), and other therapeutic agents.[6][10] Crucially, most of these compounds lack the N4 arylamine moiety and the N1 substituted ring characteristic of their antibiotic counterparts.[6][7][11]

This compound belongs to the non-antibiotic sulfonamide class. Its structure, featuring an acetylated amine and a fluorine substitution on the benzene ring, distinguishes it from the sulfonylarylamine antibiotics implicated in the majority of hypersensitivity reactions. Based on current mechanistic understanding, the likelihood of immunological cross-reactivity between this compound and sulfonamide antibiotics is low.[7][12][13]

Comparative Analysis of Sulfonamide Structures

The following table summarizes the key structural differences between this compound and other representative sulfonamides, highlighting the features relevant to cross-reactivity.

Compound Class N4 Arylamine N1 Substituted Ring Predicted Cross-Reactivity with Antibiotic Sulfonamides
This compound Non-AntibioticNo (Acetylated)NoLow
Sulfamethoxazole AntibioticYesYesHigh (within antibiotic class)
Celecoxib Non-Antibiotic (COX-2 Inhibitor)NoYesLow[6][14][15]
Furosemide Non-Antibiotic (Loop Diuretic)NoNoLow[16]
Hydrochlorothiazide Non-Antibiotic (Thiazide Diuretic)NoNoLow[16]

Experimental Workflows for Assessing Cross-Reactivity

A multi-faceted approach employing both in vitro and in vivo assays is essential for a comprehensive evaluation of a compound's cross-reactivity profile.

In Vitro Assays: Mechanistic Insights

In vitro methods provide valuable information on the potential for a compound to elicit an immune response and can help elucidate the underlying mechanisms.[17]

in_vitro_workflow cluster_assays In Vitro Cross-Reactivity Assessment start Test Compound: This compound bat Basophil Activation Test (BAT) start->bat IgE-mediated response ltt Lymphocyte Transformation Test (LTT) start->ltt T-cell mediated response ms_profiling Mass Spectrometry Metabolite Profiling start->ms_profiling Reactive metabolite formation interpretation Data Interpretation & Risk Assessment bat->interpretation cytokine Cytokine Release Assays (ELISA, ELISpot) ltt->cytokine Functional T-cell response cytokine->interpretation ms_profiling->interpretation

Caption: Workflow for in vitro cross-reactivity assessment.

1. Basophil Activation Test (BAT)

The BAT is a flow cytometry-based assay that measures the upregulation of activation markers (e.g., CD63) on the surface of basophils upon exposure to an allergen.[18] It is particularly useful for investigating IgE-mediated, immediate hypersensitivity reactions.

Protocol:

  • Sample Collection: Obtain fresh peripheral blood from patients with a documented history of sulfonamide allergy and from healthy controls.

  • Cell Stimulation: Incubate whole blood or isolated peripheral blood mononuclear cells (PBMCs) with varying concentrations of this compound, a positive control (e.g., anti-IgE antibody), a negative control (buffer), and a relevant comparator (e.g., sulfamethoxazole).

  • Staining: Stain the cells with fluorescently labeled antibodies against basophil surface markers (e.g., CCR3) and activation markers (e.g., CD63).

  • Flow Cytometry Analysis: Acquire and analyze the samples on a flow cytometer, gating on the basophil population and quantifying the percentage of activated (CD63-positive) cells.

  • Interpretation: A significant increase in basophil activation in the presence of this compound compared to the negative control in allergic patients would suggest potential cross-reactivity.

2. Lymphocyte Transformation Test (LTT)

The LTT assesses T-cell mediated (delayed) hypersensitivity by measuring the proliferation of lymphocytes upon in vitro stimulation with the drug.[19]

Protocol:

  • PBMC Isolation: Isolate PBMCs from fresh blood samples of allergic and control subjects.

  • Cell Culture: Culture the PBMCs in the presence of this compound, a positive control (e.g., phytohemagglutinin), a negative control, and a comparator compound for 5-7 days.

  • Proliferation Assay: Measure lymphocyte proliferation by adding a radiolabeled nucleotide (e.g., ³H-thymidine) or a colorimetric reagent (e.g., WST-1) and quantifying its incorporation or conversion, respectively.

  • Data Analysis: Calculate the stimulation index (SI) as the ratio of proliferation in the presence of the drug to proliferation in the negative control. An SI above a predefined threshold (typically 2-3) is considered a positive result.

3. Cytokine Release Assays

These assays, such as ELISA and ELISpot, measure the production of specific cytokines (e.g., IFN-γ, IL-5, IL-13) by drug-specific T-cells following stimulation.[19] This provides further insight into the nature of the T-cell response (e.g., Th1 vs. Th2).

4. Mass Spectrometry for Metabolite Profiling

Mass spectrometry can be employed to identify reactive metabolites of this compound that could potentially act as haptens and trigger an immune response.[20][21] This is particularly relevant for understanding non-type I hypersensitivity reactions.[7]

In Vivo Assays: The Clinical Gold Standard

While in vitro assays are valuable screening tools, in vivo testing remains crucial for definitive diagnosis and clinical decision-making.[22]

in_vivo_workflow cluster_assays In Vivo Cross-Reactivity Assessment patient Patient with History of Sulfonamide Allergy skin_test Skin Testing (Prick and Intradermal) patient->skin_test Initial evaluation dpt Drug Provocation Test (DPT) (Gold Standard) skin_test->dpt If skin test is negative outcome Assessment of Cross-Reactivity skin_test->outcome If skin test is positive dpt->outcome

Caption: Workflow for in vivo cross-reactivity assessment.

1. Skin Testing

Skin tests, including prick and intradermal tests, are used to detect the presence of drug-specific IgE antibodies on mast cells.[15] A positive result (wheal and flare reaction) suggests an immediate hypersensitivity. However, the sensitivity and specificity of skin tests for sulfonamides can be variable.[12]

2. Drug Provocation Test (DPT)

The DPT is considered the gold standard for diagnosing drug hypersensitivity and assessing cross-reactivity.[18][22] It involves the controlled administration of the drug to the patient under strict medical supervision.

Protocol (to be performed by a qualified allergist/immunologist):

  • Patient Selection: Carefully select patients with a clear history of sulfonamide allergy. Ensure a sufficient washout period from the initial reaction.

  • Informed Consent: Obtain detailed informed consent from the patient, explaining the potential risks and benefits.

  • Graded Dosing: Administer gradually increasing doses of this compound, starting with a very small fraction of the therapeutic dose.

  • Monitoring: Closely monitor the patient for any signs or symptoms of an allergic reaction (e.g., urticaria, angioedema, respiratory distress, hypotension).

  • Interpretation: The absence of a reaction after the administration of the full therapeutic dose rules out cross-reactivity in that individual. The development of a reaction confirms it.

Conclusion

The structural characteristics of this compound place it in the category of non-antibiotic sulfonamides, which are generally associated with a low risk of cross-reactivity in individuals with an allergy to sulfonamide antibiotics.[12][13] This is primarily due to the absence of the N4 arylamine group, a key structural alert for hypersensitivity.[6][7] However, a definitive assessment of its cross-reactivity profile requires a systematic approach combining mechanism-based in vitro assays and carefully controlled in vivo studies. The experimental protocols outlined in this guide provide a robust framework for researchers and drug development professionals to thoroughly evaluate the immunological safety of this compound and other novel sulfonamide-containing compounds.

References

  • Clinical Manifestations and Genetic Influences in Sulfonamide-Induced Hypersensitivity. (2022). Dovepress. Available at: [Link]

  • Sulfonamide Antibiotic Allergy. (2024). Australasian Society of Clinical Immunology and Allergy. Available at: [Link]

  • Is Celebrex (Celecoxib) a sulfonamide drug? (2025). Dr.Oracle. Available at: [Link]

  • Should celecoxib be contraindicated in patients who are allergic to sulfonamides? Revisiting the meaning of 'sulfa' allergy. (2001). PubMed. Available at: [Link]

  • Sulfonamide Hypersensitivity: Fact and Fiction. (2019). PubMed. Available at: [Link]

  • Likelihood and mechanisms of cross-allergenicity between sulfonamide antibiotics and other drugs containing a sulfonamide functional group. (2004). PubMed. Available at: [Link]

  • Safety of celecoxib in individuals allergic to sulfonamide: a pilot study. (2004). PubMed. Available at: [Link]

  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. (2024). SpringerLink. Available at: [Link]

  • Sulfonamide Hypersensitivity. (2022). University of Texas Southwestern Medical Center. Available at: [Link]

  • Cross-Reactivity of Sulfonamide Drugs. (2010). Pharmacy Tools. Available at: [Link]

  • Can I take Celebrex if I have a sulfa allergy? (2024). Drugs.com. Available at: [Link]

  • Celecoxib rash and other NSAIDs. (2021). American Academy of Allergy, Asthma & Immunology. Available at: [Link]

  • Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records. (2017). PMC. Available at: [Link]

  • A Comprehensive Review of Sulfonamide Hypersensitivity: Implications for Clinical Practice. (2024). ResearchGate. Available at: [Link]

  • The Value of In Vitro Tests to Diminish Drug Challenges. (2017). PMC. Available at: [Link]

  • Sulfa Allergy: Cross-Reactivity Versus Multiple Concurrent Allergies. (2013). Science Publications. Available at: [Link]

  • Cross-Reactivity in Drug Hypersensitivity Reactions to Sulfasalazine and Sulfamethoxazole. (2010). Karger Publishers. Available at: [Link]

  • In-Vitro Approaches to Predict and Study T-Cell Mediated Hypersensitivity to Drugs. (2020). Frontiers in Immunology. Available at: [Link]

  • Pro and Contra: Provocation Tests in Drug Hypersensitivity. (2017). MDPI. Available at: [Link]

  • Improved in vitro diagnostics for drug allergy and anaphylaxis. (2021). Medizinonline. Available at: [Link]

  • Mass Spectrometry in therapeutic drug monitoring. (2024). Wiley Analytical Science. Available at: [Link]

  • The Role of Mass Spectrometry in Biopharmaceutical Drug Discovery and Development. (2020). American Pharmaceutical Review. Available at: [Link]

  • Invitro Tests for Predicting Drug-Drug Interaction. (2012). Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Determination of Designer Drug Cross-Reactivity on Five Commercial Immunoassay Screening Kits. (2014). Journal of Analytical Toxicology. Available at: [Link]

  • Drug Profiles, Targeted by Mass Spectrometry and Enzyme Immunoassay. (2025). ARUP Laboratories. Available at: [Link]

  • Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. (2015). PMC. Available at: [Link]

  • Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk? (1998). PMC. Available at: [Link]

  • Synthesis of acetamidosulfonamide derivatives with antioxidative and QSAR studies. (2017). PMC. Available at: [Link]

  • Sulfonamide cross-reactivity: is there evidence to support broad cross-allergenicity? (2013). PubMed. Available at: [Link]

  • Sulfonamide cross-reactivity: Is there evidence to support broad cross-allergenicity? (2013). American Journal of Health-System Pharmacy. Available at: [Link]

  • Acetazolamide and sulfonamide allergy. (2019). American Academy of Allergy, Asthma & Immunology. Available at: [Link]

  • N-Fluorobenzenesulfonimide (NFSI) analogs with deprotectable substituents: synthesis of β-fluoroamines via catalytic aminofluorination of styrenes. (2023). Chemical Communications (RSC Publishing). Available at: [Link]

  • Optimization of 4-Substituted Benzenesulfonamide Scaffold To Reverse Acinetobacter baumannii Serum-Adaptive Efflux Associated Antibiotic Tolerance. (2021). PMC. Available at: [Link]

  • Sulfonamide Cross-Reactivity: Fact or Fiction? (2025). ResearchGate. Available at: [Link]

  • E66: When Drug Candidates Miss the Mark: Off-Target Liability. (2023). Charles River Laboratories. Available at: [Link]

  • On-target and Off-target-based Toxicologic Effects. (2012). ResearchGate. Available at: [Link]

  • 4-Acetamidobenzenesulfonamide | CAS#:121-61-9. (2025). Chemsrc. Available at: [Link]

  • 4-Fluorobenzenesulfonamide | C6H6FNO2S | CID 120231. (n.d.). PubChem. Available at: [Link]

  • Understanding the implications of off-target binding for drug safety and development. (n.d.). Drug Target Review. Available at: [Link]

Sources

The Architect's Guide to Potency: A Comparative Analysis of 4-Acetamido-2-fluorobenzenesulfonamide Analogs

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's In-Depth Technical Guide to Structure-Activity Relationships

For the discerning researcher in drug discovery, the benzenesulfonamide scaffold is a familiar and fruitful starting point. Its derivatives have demonstrated a remarkable breadth of biological activities, from antimicrobial to anticancer and beyond.[1][2] This guide delves into the nuanced world of the structure-activity relationships (SAR) of a specific, promising subclass: 4-Acetamido-2-fluorobenzenesulfonamide analogs. By understanding how subtle molecular modifications dictate therapeutic efficacy, we can rationally design the next generation of potent and selective inhibitors.

The strategic placement of a fluorine atom at the 2-position and an acetamido group at the 4-position of the benzenesulfonamide core creates a unique electronic and steric profile. This guide will dissect the impact of further substitutions on this scaffold, drawing upon experimental data from related fluorinated benzenesulfonamide studies to build a predictive SAR model. We will explore the causal links between chemical structure and biological function, providing the foundational knowledge necessary for informed lead optimization.

The Core Scaffold: Understanding the Foundational Interactions

The this compound core is more than just a starting point; its inherent features are critical to its biological activity, particularly as an inhibitor of enzymes like carbonic anhydrases (CAs). The sulfonamide group (-SO₂NH₂) is the primary zinc-binding group in many CA inhibitors, coordinating with the active site's zinc ion.[3] The acetamido group (-NHCOCH₃) can engage in crucial hydrogen bonding interactions within the enzyme's active site, enhancing binding affinity. The ortho-fluorine atom significantly influences the acidity of the sulfonamide proton, which can impact its binding characteristics.

The Impact of Aromatic Ring Substitutions: A Game of Electronics and Sterics

The substitution pattern on the phenyl ring is a critical determinant of both potency and selectivity. Let's explore the effects of various modifications.

Fluorination Patterns and Their Influence on Potency

Fluorine's high electronegativity and small size make it a powerful tool in medicinal chemistry. In the context of benzenesulfonamides, polyfluorination has been shown to significantly enhance binding potency for some carbonic anhydrase isozymes.[4]

A series of 4-substituted-2,3,5,6-tetrafluorobenzenesulfonamides exhibited nanomolar binding potency toward several human carbonic anhydrase (CA) isozymes.[4] This suggests that increasing the extent of fluorination on the benzene ring of our core scaffold could be a promising strategy for enhancing inhibitory activity. The electron-withdrawing nature of multiple fluorine atoms can further increase the acidity of the sulfonamide, potentially leading to stronger interactions with the zinc ion in the active site of target enzymes.

The Role of Other Substituents

Beyond fluorine, the introduction of other chemical moieties at various positions on the benzene ring can dramatically alter the biological activity profile.

  • Hydrophobic Substituents: The introduction of hydrophobic groups can lead to favorable interactions with nonpolar pockets within the target's active site. For instance, in studies of fluorinated benzenesulfonamides as inhibitors of amyloid-β aggregation, a hydrophobic substituent was found to be a necessary component for activity.[5][6]

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic nature of substituents can modulate the pKa of the sulfonamide group and influence long-range interactions. In a hypothetical SAR study of 4-Amino-N-methylbenzeneethanesulfonamide analogues as COX-2 inhibitors, small electron-withdrawing groups at the 3-position (e.g., chloro, fluoro) were suggested to enhance potency.[7]

The following table summarizes the impact of various substitutions on the benzenesulfonamide scaffold based on data from related compounds.

Modification Position Observed/Predicted Effect on Activity Rationale Supporting Evidence
Increased FluorinationAromatic RingIncreased Potency (Carbonic Anhydrase)Enhanced acidity of the sulfonamide group, leading to stronger zinc binding.4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides show nanomolar potency.[4]
Hydrophobic GroupsAromatic RingEssential for Activity (Amyloid-β Aggregation)Interaction with hydrophobic pockets in the target protein.A particular arrangement of a hydrophobic substituent is necessary for inhibition.[5][6]
Small Electron-Withdrawing Groups3-PositionEnhanced Potency (COX-2 Inhibition)Favorable electronic interactions within the active site.Hypothetical data suggests chloro and fluoro groups at this position increase activity.[7]
Bulky SubstituentsOrtho-PositionPotentially Decreased PotencySteric hindrance can prevent optimal binding.Ortho-substituted fluorinated benzenesulfonamides with bulky groups showed weaker binding to some CAs.[8]

Modifications of the Acetamido Group: Fine-Tuning Hydrogen Bonding

The 4-acetamido group provides a key hydrogen bond donor and acceptor. Modifications to this group can refine these interactions and introduce new ones.

Replacing the acetyl group with other acyl moieties or even converting the amide to a different functional group can modulate the compound's hydrogen bonding capacity, lipophilicity, and overall shape. For example, in the development of ureidobenzenesulfonamides as selective CA inhibitors, the ureido moiety was found to be crucial for potent inhibition.[9] This suggests that exploring variations of the 4-acetamido group in our core scaffold could lead to improved potency and selectivity.

Experimental Protocols: A Guide to Synthesizing and Evaluating Analogs

To facilitate further research in this area, we provide a generalized workflow for the synthesis and evaluation of this compound analogs.

General Synthetic Workflow

The synthesis of these analogs typically begins with a commercially available substituted aniline. The following diagram illustrates a common synthetic route.

Synthetic Workflow A Substituted 4-Nitro-2-fluoroaniline B Acetylation A->B Acetic Anhydride C 4-Acetamido-2-fluoro-nitrobenzene B->C D Reduction C->D e.g., Fe/HCl or H2/Pd-C E 4-Acetamido-2-fluoroaniline D->E F Diazotization E->F NaNO2, HCl G Diazonium Salt F->G H Sulfonylation (SO2/CuCl) G->H I 4-Acetamido-2-fluorobenzenesulfonyl chloride H->I J Amination (R-NH2) I->J K This compound Analog J->K

Caption: A generalized synthetic route for this compound analogs.

Step-by-Step Protocol:

  • Acetylation: The starting substituted 4-nitro-2-fluoroaniline is acetylated, typically using acetic anhydride, to protect the amino group.

  • Reduction: The nitro group is reduced to an amine. Common methods include using iron powder in the presence of an acid like HCl, or catalytic hydrogenation.

  • Diazotization: The resulting aniline is treated with sodium nitrite in an acidic medium to form a diazonium salt.

  • Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper(I) chloride catalyst to yield the sulfonyl chloride.

  • Amination: Finally, the sulfonyl chloride is reacted with the desired amine to produce the target sulfonamide analog.

In Vitro Evaluation: Carbonic Anhydrase Inhibition Assay

A common method for evaluating the potency of these analogs is to measure their ability to inhibit a specific carbonic anhydrase isoform. A stopped-flow CO₂ hydration assay is a widely used technique.[4][8]

CA_Inhibition_Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis A Prepare buffer with pH indicator G Rapidly mix with CO2-saturated water in stopped-flow instrument A->G B Prepare enzyme solution E Mix enzyme and inhibitor solutions B->E C Prepare inhibitor stock solutions D Serial dilutions of inhibitor D->E F Incubate E->F F->G H Monitor change in absorbance over time G->H I Calculate initial rates H->I J Determine IC50 or Ki values I->J

Sources

The Strategic Advantage of Fluorination: A Comparative Analysis of 4-Acetamido-2-fluorobenzenesulfonamide and Its Non-fluorinated Analog

Author: BenchChem Technical Support Team. Date: March 2026

A deep dive into how a single fluorine atom can significantly alter the physicochemical and biological properties of a sulfonamide scaffold, offering valuable insights for researchers in drug discovery and development.

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into drug candidates has become an indispensable tool.[1][2] This is due to fluorine's unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, which can profoundly influence a molecule's metabolic stability, binding affinity, and overall pharmacokinetic profile.[2][3][4] This guide provides a comprehensive comparative analysis of 4-Acetamido-2-fluorobenzenesulfonamide and its non-fluorinated counterpart, 4-Acetamidobenzenesulfonamide, to illuminate the tangible effects of ortho-fluorination on a well-established pharmacophore.

Physicochemical Properties: A Tale of Two Analogs

The introduction of a fluorine atom at the ortho-position of the benzenesulfonamide ring in this compound induces notable shifts in its physicochemical properties compared to the non-fluorinated analog. These alterations are critical as they can directly impact the compound's behavior in a biological system.[5][6]

PropertyThis compound4-AcetamidobenzenesulfonamideRationale for Difference
Molecular Weight 217.22 g/mol 214.24 g/mol Addition of a fluorine atom.
pKa (Sulfonamide NH) Predicted to be lower~10.4The strong electron-withdrawing nature of the ortho-fluorine atom increases the acidity of the sulfonamide proton.[6]
LogP (Lipophilicity) Predicted to be slightly higher~0.5Fluorine substitution generally increases lipophilicity, which can enhance membrane permeability.[1][4]
Aqueous Solubility Predicted to be lowerModerately solubleIncreased lipophilicity often corresponds to decreased aqueous solubility.
Metabolic Stability Predicted to be higherLowerThe C-F bond is highly stable and can block sites of metabolic oxidation by cytochrome P450 enzymes.[1][2][3]

Note: Predicted values are based on established principles of fluorine's effects in medicinal chemistry. Experimental validation is recommended.

Synthesis of the Core Structures

The synthesis of both this compound and 4-Acetamidobenzenesulfonamide typically starts from the corresponding anilines. The general synthetic approach involves the protection of the amino group, followed by chlorosulfonation and subsequent amination.

General Synthesis of 4-Acetamidobenzenesulfonamide

The synthesis of the non-fluorinated analog, 4-Acetamidobenzenesulfonamide, is a well-established multi-step process.[7]

Experimental Protocol: Synthesis of 4-Acetamidobenzenesulfonamide

  • Acetylation of Aniline: Aniline is first protected by reacting it with acetic anhydride to form acetanilide. This step is crucial to moderate the reactivity of the aromatic ring and prevent unwanted side reactions during chlorosulfonation.[7]

  • Chlorosulfonation: The resulting acetanilide is then treated with chlorosulfonic acid. This electrophilic aromatic substitution reaction introduces the chlorosulfonyl group (-SO₂Cl) predominantly at the para position due to the directing effect of the acetamido group.[8]

  • Amination: The 4-acetamidobenzenesulfonyl chloride is then reacted with aqueous ammonia to form 4-acetamidobenzenesulfonamide.[8][9]

  • Hydrolysis (Optional): If the final desired product is sulfanilamide, the acetyl group can be removed by acid or base hydrolysis.[7]

Caption: Synthetic route for 4-Acetamidobenzenesulfonamide.

Synthesis of this compound

The synthesis of the fluorinated analog follows a similar pathway, starting from 2-fluoroaniline. The presence of the fluorine atom can influence the regioselectivity of the chlorosulfonation step, but the para-substituted product is generally favored.

Comparative Biological Activity: The Impact of Fluorine

The introduction of a fluorine atom can significantly modulate the biological activity of a molecule. In the context of sulfonamides, this can manifest as altered enzyme inhibition, enhanced cell permeability, and improved metabolic stability.[1][3]

Carbonic Anhydrase Inhibition

Sulfonamides are a well-known class of carbonic anhydrase (CA) inhibitors.[10][11] These enzymes play crucial roles in various physiological processes, and their inhibition has therapeutic applications in conditions like glaucoma and epilepsy.

The potency of sulfonamide-based CA inhibitors is influenced by the electronic properties of the aromatic ring. The electron-withdrawing fluorine atom in this compound is expected to increase the acidity of the sulfonamide proton, which can lead to stronger binding to the zinc ion in the active site of carbonic anhydrase.[11][12]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

  • Enzyme and Substrate Preparation: Prepare solutions of purified human carbonic anhydrase (e.g., hCA II) and a suitable substrate, such as 4-nitrophenyl acetate (p-NPA).

  • Inhibitor Preparation: Prepare serial dilutions of this compound and 4-Acetamidobenzenesulfonamide in a suitable solvent (e.g., DMSO).

  • Assay Procedure: In a 96-well plate, add the enzyme, inhibitor (or vehicle control), and buffer. Initiate the reaction by adding the substrate.

  • Data Acquisition: Monitor the hydrolysis of p-NPA to 4-nitrophenolate by measuring the absorbance at 400 nm over time using a plate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the inhibitor concentration.

Caption: Mechanism of carbonic anhydrase inhibition.

Antimicrobial Activity

The parent class of sulfa drugs, to which these compounds belong, exerts its antimicrobial effect by acting as a competitive inhibitor of dihydropteroate synthase (DHPS), an enzyme essential for folic acid synthesis in bacteria.[7][13]

The structural similarity of sulfonamides to para-aminobenzoic acid (PABA), the natural substrate of DHPS, allows them to bind to the enzyme's active site and block the synthesis of dihydrofolic acid, a precursor to folic acid. This ultimately inhibits bacterial growth.[7] The increased acidity and altered electronic profile of the fluorinated analog could potentially lead to a different binding affinity for DHPS compared to the non-fluorinated compound.

Conclusion and Future Perspectives

The comparative analysis of this compound and its non-fluorinated analog provides a clear illustration of the profound impact of a single fluorine atom. The introduction of fluorine at the ortho position is predicted to enhance metabolic stability, increase lipophilicity, and modulate the acidity of the sulfonamide group, all of which can translate to improved pharmacokinetic and pharmacodynamic properties.[1][3][5]

This guide serves as a foundational resource for researchers and scientists in drug development, highlighting the importance of strategic fluorination in optimizing lead compounds. Further experimental validation of the predicted properties and biological activities is crucial to fully elucidate the therapeutic potential of this compound and other fluorinated sulfonamides. The continued exploration of fluorination strategies in medicinal chemistry promises to yield novel therapeutics with enhanced efficacy and safety profiles.[2][4]

References

  • Doungsoongnuen, J., et al. (2011). Synthesis of 4-substituted benzenesulfonamides and related compounds and their antioxidant, antimicrobial, anticancer and antifertility activities. [Source not fully available in search results]
  • Sulfa Antibiotics - Synthesis of Sulfanilamide. (n.d.). Retrieved from [Link]

  • Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in medicinal chemistry. [Source not fully available in search results]
  • Singh, R. P., & Shree, V. (2017). Roles of Fluorine in Drug Design and Drug Action. Bentham Science Publishers. Retrieved from [Link]

  • Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies. [Source not fully available in search results]
  • Supuran, C. T., et al. (2013). Inhibition of human carbonic anhydrase isoforms I-XIV with sulfonamides incorporating fluorine and 1,3,5-triazine moieties. PubMed. Retrieved from [Link]

  • Preparation of 4-acetamidobenzenesulfonamide. (n.d.). PrepChem.com. Retrieved from [Link]

  • Kirk, K. L. (2008). Fluorine in medicinal chemistry. [Source not fully available in search results]
  • Sulfa Drugs - a closer look. (2019, September 3). Chemistry LibreTexts. Retrieved from [Link]

  • Syntheses of 4-Acetamidobenzenesulfonyl chloride and 4-acetamidobenzenesulfonamide. (2006, September 19). LiveJournal. Retrieved from [Link]

  • Benfodda, Z., et al. (2010). Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. PubMed. Retrieved from [Link]

  • Synthesis and investigation of inhibition effect of fluorinated sulfonamide derivatives on carbonic anhydrase. (2025, August 6). ResearchGate. Retrieved from [Link]

  • 4-ACETAMIDOBENZENESULFONYL FLUORIDE. (n.d.). gsrs. Retrieved from [Link]

Sources

A Researcher's Comparative Guide to Validating Target Engagement of 4-Acetamido-2-fluorobenzenesulfonamide in Cells

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of modern drug discovery, confirming that a molecule reaches and binds to its intended target within the complex milieu of a living cell is a critical milestone.[1][2] This guide provides an in-depth comparison of methodologies to validate the cellular target engagement of 4-Acetamido-2-fluorobenzenesulfonamide, a compound whose sulfonamide moiety strongly suggests an affinity for the carbonic anhydrase (CA) family of enzymes.[3][4][5] Our primary hypothetical target is Carbonic Anhydrase IX (CAIX), a transmembrane enzyme whose expression is upregulated in hypoxic tumors and plays a crucial role in regulating intracellular pH, thereby promoting cancer cell survival and proliferation.[6][7][8]

This document moves beyond a simple recitation of protocols. It is designed to arm researchers with the strategic rationale needed to select the most appropriate assay, interpret the data with confidence, and build a compelling case for a molecule's mechanism of action. We will explore and compare four orthogonal approaches: the label-free biophysical method of Cellular Thermal Shift Assay (CETSA), a high-throughput Fluorescence-Based Thermal Shift Assay (FTSA), a selectivity-focused Competition Binding Assay, and a functional Downstream Pathway Analysis.

Method 1: Cellular Thermal Shift Assay (CETSA)

CETSA stands as a cornerstone for confirming direct target engagement in a native cellular environment. It operates on the principle that a protein becomes more resistant to heat-induced unfolding and aggregation when it is stabilized by a bound ligand.[9][10] This method is invaluable because it is label-free, requiring no modification to the compound or the target protein, thus providing a direct readout of binding in a physiologically relevant context.[1]

Causality Behind Experimental Choices

The choice to use CETSA is driven by the need for unequivocal proof of a physical interaction between the drug and its target inside the cell. By measuring a change in the target's intrinsic biophysical properties (thermal stability), we can directly infer binding without the potential artifacts introduced by fluorescent tags or other modifications.

Experimental Workflow

The CETSA process involves treating intact cells with the compound, subjecting them to a heat gradient, and then quantifying the amount of soluble target protein that remains. A successful engagement results in more soluble protein at higher temperatures compared to the untreated control.

CETSA_Workflow cluster_prep Cell Preparation & Treatment cluster_process Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture CAIX-expressing cells (e.g., MDA-MB-231) compound_tx 2. Treat cells with This compound (and DMSO control) cell_culture->compound_tx heat_challenge 3. Heat aliquots across a temperature gradient (e.g., 40-70°C) compound_tx->heat_challenge lysis 4. Lyse cells (Freeze-thaw cycles) heat_challenge->lysis centrifugation 5. Separate soluble vs. aggregated proteins via centrifugation lysis->centrifugation quantification 6. Collect supernatant (soluble fraction) centrifugation->quantification western_blot 7. Quantify soluble CAIX (Western Blot / ELISA) quantification->western_blot plot 8. Plot melt curve & determine shift in melting temp (ΔTm) western_blot->plot

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) protocol.

Detailed Experimental Protocol: CETSA
  • Cell Culture: Culture a human breast cancer cell line known to express CAIX, such as MDA-MB-231, in DMEM supplemented with 10% FBS. To enhance CAIX expression, cells can be incubated under hypoxic conditions (1% O₂) for 16-24 hours prior to the experiment.[11]

  • Compound Treatment: Harvest cells and resuspend in a suitable buffer. Incubate the cell suspension with varying concentrations of this compound (e.g., 0.1, 1, 10, 100 µM) and a vehicle control (DMSO) for 1 hour at 37°C.

  • Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes at a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by a cooling step at 25°C for 3 minutes.[9][12]

  • Cell Lysis: Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath. This method avoids detergents that could interfere with protein stability.

  • Separation: Centrifuge the lysates at 20,000 x g for 20 minutes at 4°C to pellet the aggregated proteins.[12]

  • Quantification: Carefully transfer the supernatant (soluble protein fraction) to new tubes. Determine the protein concentration using a BCA assay.

  • Western Blotting: Normalize protein concentrations and analyze samples via SDS-PAGE and Western blotting using a primary antibody specific for CAIX. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading control and to demonstrate specificity.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble CAIX remaining relative to the non-heated control against the temperature. Fit the data to a sigmoidal curve to determine the melting temperature (Tm). A positive result is a statistically significant increase in Tm in the compound-treated samples compared to the DMSO control.

ParameterDMSO (Vehicle Control)This compound (10 µM)Acetazolamide (Positive Control, 10 µM)
Hypothetical Tm of CAIX (°C) 52.5 ± 0.456.2 ± 0.557.1 ± 0.3
Thermal Shift (ΔTm in °C) N/A+3.7+4.6

Method 2: Fluorescence-Based Thermal Shift Assay (FTSA)

FTSA, also known as Differential Scanning Fluorimetry (DSF) or ThermoFluor, offers a higher-throughput alternative to traditional CETSA.[13] It relies on an environmentally sensitive dye (e.g., SYPRO Orange) that fluoresces upon binding to hydrophobic regions of proteins, which become exposed as the protein unfolds.[14][15] While often used with purified proteins, this technique is readily adaptable to cell lysates.

Causality Behind Experimental Choices

The primary driver for choosing FTSA is speed and throughput. By eliminating the need for Western blotting, FTSA allows for the rapid screening of many compounds or conditions in a 96- or 384-well plate format, making it ideal for hit-to-lead characterization.[13] The trade-off is that the assay is performed in a lysate rather than intact cells, which is a less native environment.

Experimental Workflow

In this workflow, a cell lysate is mixed with the compound and a fluorescent dye. The mixture is heated in a real-time PCR instrument, which simultaneously monitors the increase in fluorescence as the target protein unfolds. Ligand binding stabilizes the protein, resulting in an unfolding transition at a higher temperature.

FTSA_Workflow cluster_prep Lysate & Plate Preparation cluster_process Thermal Melt cluster_analysis Data Analysis cell_lysis 1. Prepare concentrated cell lysate plate_prep 2. Aliquot lysate, fluorescent dye, and compound into a PCR plate cell_lysis->plate_prep rt_pcr 3. Place plate in RT-PCR machine plate_prep->rt_pcr thermal_ramp 4. Apply thermal ramp (e.g., 25-95°C) while measuring fluorescence rt_pcr->thermal_ramp plot_curve 5. Plot Fluorescence vs. Temperature thermal_ramp->plot_curve calc_tm 6. Calculate Tm from the infection point of the curve plot_curve->calc_tm

Caption: Workflow for a lysate-based Fluorescence-Based Thermal Shift Assay (FTSA).

Detailed Experimental Protocol: FTSA
  • Lysate Preparation: Prepare a cell lysate from a CAIX-expressing cell line using a mild lysis buffer (e.g., PBS with protease inhibitors) and mechanical disruption (douncing or sonication). Clarify the lysate by centrifugation at high speed to remove cell debris.

  • Reaction Setup: In a 96-well PCR plate, prepare reactions containing the cell lysate, a fluorescent dye (e.g., SYPRO Orange at 5x concentration), and varying concentrations of this compound or controls.

  • Thermal Denaturation: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C at a rate of 1°C per minute, acquiring fluorescence data at each interval.

  • Data Analysis: Plot the fluorescence intensity against temperature. The resulting curve will be sigmoidal. The melting temperature (Tm) is the midpoint of this transition, which can be determined by fitting the data to a Boltzmann equation or by calculating the maximum of the first derivative. Compare the Tm values of compound-treated samples to the vehicle control.

MethodPrincipleThroughputKey RequirementInformation GainedProCon
CETSA Ligand-induced thermal stabilization detected by Western BlotLowSpecific AntibodyDirect binding in intact cellsPhysiologically relevant; Label-freeLow throughput; Laborious
FTSA Ligand-induced thermal stabilization detected by fluorescent dyeHighRT-PCR MachineDirect binding in cell lysatesHigh throughput; RapidLess physiological (lysate); Signal from all proteins

Method 3: Competition Binding Assay with Affinity Beads

To move beyond confirming engagement with a single target and begin to understand a compound's selectivity profile, a competition binding assay is an excellent choice. This chemical proteomics approach uses affinity beads to capture a whole class of proteins from a cell lysate.[16] By pre-incubating the lysate with a free compound, we can measure its ability to compete with the beads for binding to specific targets. While "Kinobeads" are well-established for kinases, a similar principle can be applied to CAs using beads functionalized with a broad-spectrum sulfonamide inhibitor.[17][18]

Causality Behind Experimental Choices

This method is chosen when the key question is not just "does it bind?" but "what else does it bind to?". In a cellular lysate, multiple carbonic anhydrase isoforms may be present (e.g., CAII, CAXII). A competition assay coupled with mass spectrometry provides a panoramic view of the compound's interaction landscape, which is crucial for predicting potential off-target effects.[19]

Experimental Workflow

The workflow involves a competitive binding experiment where the free inhibitor (our compound of interest) competes against an immobilized inhibitor on beads. The proteins that remain bound to the beads are then identified and quantified by mass spectrometry.

Competition_Workflow cluster_prep Competition cluster_process Affinity Capture cluster_analysis Analysis lysate_prep 1. Prepare cell lysate compound_inc 2. Incubate lysate with varying concentrations of test compound lysate_prep->compound_inc add_beads 3. Add affinity beads (broad-spectrum CA inhibitor) compound_inc->add_beads wash_elute 4. Wash beads & elute bound proteins add_beads->wash_elute digest 5. Digest proteins (e.g., with trypsin) wash_elute->digest lc_ms 6. Analyze peptides by LC-MS/MS digest->lc_ms quantify_plot 7. Quantify protein abundance & plot dose-response curves lc_ms->quantify_plot

Caption: Workflow for a competition binding assay using affinity proteomics.

Conceptual Protocol: Competition Binding
  • Lysate Preparation: Prepare a large-scale, clarified cell lysate from a relevant cell line.

  • Compound Incubation: Aliquot the lysate and incubate with serial dilutions of this compound for 1 hour.

  • Affinity Capture: Add affinity beads derivatized with a broad-spectrum CA inhibitor (e.g., a derivative of acetazolamide) to each sample and incubate to allow binding of unbound CAs.

  • Washing and Elution: Pellet the beads and wash extensively to remove non-specifically bound proteins. Elute the specifically bound proteins.

  • Sample Preparation for MS: Reduce, alkylate, and digest the eluted proteins into peptides using trypsin.

  • LC-MS/MS Analysis: Analyze the peptide mixtures using high-resolution mass spectrometry.

  • Data Analysis: Identify and quantify the proteins in each sample. For each identified CA isoform, plot its abundance versus the concentration of the free compound. This dose-response curve can be used to calculate an IC₅₀ value, representing the concentration of compound required to inhibit 50% of binding to the beads.[20]

Method 4: Downstream Pathway Analysis (pH Regulation)

Ultimately, target engagement must translate into a functional consequence.[21] For a CAIX inhibitor, the most direct functional readout is a change in the cell's ability to manage its pH. CAIX contributes to tumor progression by maintaining a relatively alkaline intracellular pH (pHi) while acidifying the extracellular environment (pHe), a process crucial for cell survival and invasion.[6][22] By inhibiting CAIX, this compound should disrupt this process.

Causality Behind Experimental Choices

This functional assay is chosen to bridge the gap between target binding and cellular effect. It provides evidence that the compound not only engages CAIX but does so in a way that inhibits its enzymatic activity, leading to a predicted physiological change. This is a critical step in validating the biological hypothesis.[1]

Experimental Workflow

This workflow involves loading cells with a pH-sensitive fluorescent dye and measuring their ability to recover from an induced acid load in the presence or absence of the inhibitor.

pH_Workflow cluster_prep Cell & Compound Prep cluster_process Measurement cluster_analysis Analysis seed_cells 1. Seed cells on plates load_dye 2. Load cells with pH-sensitive dye (e.g., BCECF-AM) seed_cells->load_dye add_compound 3. Add inhibitor or vehicle control load_dye->add_compound baseline 4. Measure baseline fluorescence add_compound->baseline acid_load 5. Induce acid load (e.g., ammonium chloride prepulse) baseline->acid_load recovery 6. Monitor fluorescence as cells recover (pHi increases) acid_load->recovery calculate_pHi 7. Convert fluorescence ratio to pHi values recovery->calculate_pHi plot_rate 8. Calculate and compare the rate of pHi recovery calculate_pHi->plot_rate

Caption: Workflow for measuring intracellular pH (pHi) recovery after acid load.

Detailed Experimental Protocol: pHi Measurement
  • Cell Preparation: Seed CAIX-expressing cells onto 96-well plates. Allow them to adhere overnight. If desired, pre-condition cells in hypoxia.

  • Dye Loading: Wash cells and load them with a pH-sensitive fluorescent dye like BCECF-AM for 30-60 minutes at 37°C.

  • Compound Treatment: Wash away excess dye and add buffer containing this compound or controls.

  • Measurement: Place the plate in a fluorescence plate reader capable of dual-excitation ratio-metric reading.

  • Acid Loading: Induce an intracellular acid load using the ammonium chloride (NH₄Cl) prepulse technique. Briefly, expose cells to NH₄Cl, which causes an initial alkalinization, followed by a rapid acidification upon its removal.

  • Recovery Monitoring: After removing the NH₄Cl, immediately begin monitoring the fluorescence ratio over time. In control cells, the pHi will gradually recover towards baseline as protons are extruded.

  • Data Analysis: Convert the fluorescence ratios to pHi values using a calibration curve. Calculate the initial rate of pHi recovery (dpH/dt). A successful inhibition of CAIX will result in a significantly slower rate of pHi recovery compared to the vehicle control.

Conclusion and Strategic Recommendations

Validating the cellular target engagement of this compound requires a multi-faceted approach to build a robust and compelling data package. No single experiment can provide all the necessary information.

  • For initial, direct confirmation of binding in an intact cell, CETSA is the gold standard. A positive thermal shift provides strong, direct evidence of target engagement.

  • To enable faster screening of analogs or to quickly assess multiple cell lines, FTSA in lysates is a powerful, high-throughput alternative.

  • To understand isoform selectivity and potential off-targets within the CA family, a competition binding assay coupled with mass spectrometry is unparalleled. This provides crucial data for lead optimization and safety assessment.

  • To confirm that binding translates into the desired biological effect, a functional assay, such as measuring the inhibition of pH regulation, is essential. This links the molecular interaction to a cellular phenotype.

A recommended strategy is to proceed in a tiered fashion: begin with CETSA to confirm the primary hypothesis of CAIX engagement. Follow this with a functional pH recovery assay to ensure the compound is an inhibitor. Finally, employ competition binding proteomics to build a comprehensive selectivity profile. This integrated approach provides the necessary depth and breadth of evidence to confidently advance a compound through the drug discovery pipeline.

References

  • Pastorekova, S., & Gillies, R. J. (2019). The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond. Frontiers in Physiology, 10, 1479. [Link]

  • Robertson, N., Potter, C., & Harris, A. L. (2004). Role of Carbonic Anhydrase IX in Human Tumor Cell Growth, Survival, and Invasion. Cancer Research, 64(17), 6160-6165. [Link]

  • Ditte, P., Dequiedt, F., & Svastova, E. (2011). Carbonic anhydrase IX: regulation and role in cancer. Subcellular Biochemistry, 55, 185-204. [Link]

  • Chen, H., et al. (2025). Cooperative Role of Carbonic Anhydrase IX/XII in Driving Tumor Invasion and Metastasis: A Novel Targeted Therapeutic Strategy. International Journal of Molecular Sciences, 26(10), 5489. [Link]

  • Wang, Y., et al. (2021). Inhibition of carbonic anhydrase II by sulfonamide derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1256-1262. [Link]

  • Corbet, C., & Feron, O. (2020). How and Why Are Cancers Acidic? Carbonic Anhydrase IX and the Homeostatic Control of Tumour Extracellular pH. Cancers, 12(6), 1634. [Link]

  • Molina, D. M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 107-124. [Link]

  • Guler, O. O., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup4), 1-6. [Link]

  • Anonymous. (n.d.). Currents: A bead-based kinase competition assay for chemical proteomics. ASBMB Today. [Link]

  • Ghorab, M. M., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3205. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. UMBI. [Link]

  • Kumar, A., et al. (2020). Synthesis and carbonic anhydrase inhibition studies of sulfonamide based indole-1,2,3-triazole chalcone hybrids. Bioorganic Chemistry, 99, 103837. [Link]

  • Angeli, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7063-7081. [Link]

  • Bantscheff, M., & Drewes, G. (2026). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Methods in Molecular Biology. [Link]

  • Tang, J., et al. (2024). Validation guidelines for drug-target prediction methods. Expert Opinion on Drug Discovery, 1-15. [Link]

  • Golkowski, M., et al. (2017). Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors. Nature Chemical Biology, 13(2), 163-169. [Link]

  • Zhang, Y., et al. (2024). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol, 14(15), e4900. [Link]

  • Medicines Discovery Catapult. (2020). Strategies for target and pathway engagement in cellular assays. MDC. [Link]

  • Robers, M. B., et al. (2015). Homogeneous Assay for Target Engagement Utilizing Bioluminescent Thermal Shift. ACS Chemical Biology, 10(6), 1495-1505. [Link]

  • Technology Networks. (2022). Target Identification and Validation in Drug Development. Technology Networks. [Link]

  • Marsango, S., et al. (2024). Probing drug-target engagement of soluble Gαi1 protein using the SolThermoBRET thermal shift assay. bioRxiv. [Link]

  • bystander. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. ACS Chemical Biology, 17(3), 564-571. [Link]

  • Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Pelago Bioscience. [Link]

  • Lo, M. C., et al. (2004). Evaluation of fluorescence-based thermal shift assays for hit identification in drug discovery. Analytical Biochemistry, 332(1), 153-159. [Link]

  • Semantic Scholar. (n.d.). Drug Target Engagement Using Coupled Cellular Thermal Shift Assay—Acoustic Reverse-Phase Protein Array. Semantic Scholar. [Link]

  • van Veen, D. R., et al. (2020). Site-Specific Competitive Kinase Inhibitor Target Profiling Using Phosphonate Affinity Tags. Journal of the American Chemical Society, 142(30), 13180-13188. [Link]

  • Charnwood Discovery. (n.d.). Fluorescence-based Thermal Shift Assay. Charnwood Discovery. [Link]

  • ResearchGate. (2012). How to experimentally validate drug-target interactions?. ResearchGate. [Link]

  • Angeli, A., et al. (2022). Targeting carbonic anhydrase IX and XII isoforms with small molecule inhibitors and monoclonal antibodies. Expert Opinion on Therapeutic Patents, 32(5), 481-497. [Link]

  • Patsnap Synapse. (2024). What are CAIX inhibitors and how do they work?. Patsnap. [Link]

  • Faes, S., et al. (2016). Targeting carbonic anhydrase IX improves the anti-cancer efficacy of mTOR inhibitors. Oncotarget, 7(22), 33236-33250. [Link]

  • Ward, C., et al. (2017). Evaluation of carbonic anhydrase IX as a therapeutic target for inhibition of breast cancer invasion and metastasis using a series of in vitro breast cancer models. Oncotarget, 8(41), 69647-69661. [Link]

  • Al-Warhi, T., et al. (2025). Discovery of a novel 4-pyridyl SLC-0111 analog targeting tumor-associated carbonic anhydrase isoform IX through tail-based design approach with potent anticancer activity. Frontiers in Chemistry, 13, 1395567. [Link]

  • Waring, M. J., et al. (2020). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 63(21), 12359-12380. [Link]

  • National Center for Biotechnology Information. (n.d.). N-4'-[18F]Fluorobenzylpiperidin-4yl-(2-fluorophenyl)acetamide. PubChem. [Link]

  • Peterson, K. E., et al. (n.d.). BPTF Target Engagement by Acetylated H2A.Z Photoaffinity Probes. WashU Medicine Research Profiles. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Fluorobenzenesulfonamide. PubChem. [Link]

Sources

A Researcher's Guide to Assessing the Selectivity of 4-Acetamido-2-fluorobenzenesulfonamide for its Target

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, understanding the selectivity of a novel compound is a cornerstone of preclinical evaluation. This guide provides a comprehensive framework for assessing the selectivity of 4-Acetamido-2-fluorobenzenesulfonamide. Given its chemical structure as a substituted benzenesulfonamide, a well-established pharmacophore, we will proceed with the scientifically-grounded hypothesis that its primary targets are members of the carbonic anhydrase (CA) enzyme family. This guide will therefore focus on methodologies to determine its inhibitory potency and isoform-selectivity against key human carbonic anhydrases (hCAs).

The central challenge in targeting CAs is achieving isoform-selectivity. The human body expresses 16 different CA isoforms, each with distinct tissue distribution and physiological roles.[1] While some are therapeutic targets for diseases like glaucoma, epilepsy, and cancer, others are ubiquitous, and their inhibition can lead to undesirable side effects.[2] For instance, in cancer therapy, the tumor-associated isoforms hCA IX and hCA XII are prime targets, while the widely expressed cytosolic isoforms hCA I and hCA II are considered major off-targets.[3][4] Therefore, a successful therapeutic candidate must demonstrate high affinity for the target isoform and low affinity for off-target isoforms.

This guide will compare the necessary experimental procedures with data from established sulfonamide inhibitors, providing a benchmark for evaluating the performance of this compound.

Part 1: The Rationale for Targeting Carbonic Anhydrases

The sulfonamide moiety (R-SO₂NH₂) is a classical zinc-binding group that has been the foundation for a vast number of carbonic anhydrase inhibitors.[5] This functional group coordinates to the Zn²⁺ ion in the active site of the enzyme, disrupting its catalytic activity. The structure of this compound contains this key functional group. Furthermore, the fluorinated benzene ring is a common feature in modern CA inhibitors, often enhancing binding affinity.[1][6]

The core function of carbonic anhydrases is to catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton (CO₂ + H₂O ⇌ HCO₃⁻ + H⁺).[4] This simple reaction is vital for processes ranging from pH regulation and fluid secretion to metabolic pathways. In the context of pathology, this catalytic activity is co-opted by cancer cells to manage the acidic tumor microenvironment, making inhibitors of tumor-specific isoforms like hCA IX and XII promising anti-cancer agents.[3]

Our assessment will focus on determining the selectivity of this compound against four key isoforms:

  • hCA I and hCA II (Cytosolic Isoforms): Abundantly found in red blood cells and various other tissues. They are the primary off-targets in the development of inhibitors for other isoforms.[4]

  • hCA IX and hCA XII (Transmembrane, Tumor-Associated Isoforms): Their expression is often induced by hypoxia in solid tumors and they play a crucial role in tumor progression and pH regulation. High selectivity for these isoforms over hCA I and II is a key goal in the development of anticancer sulfonamides.[1][3]

Part 2: Experimental Workflow for Determining Inhibitor Selectivity

The gold standard for measuring the inhibition of carbonic anhydrases is the stopped-flow CO₂ hydration assay . This method directly measures the enzyme's catalytic activity and how it is affected by an inhibitor.

Principle of the Assay

The assay monitors the change in pH that occurs as CO₂ is hydrated to form bicarbonate and a proton. A pH indicator dye is used, and the rate of color change is measured spectrophotometrically. In the presence of an inhibitor, the rate of this enzyme-catalyzed reaction decreases. By measuring the reaction rate at various inhibitor concentrations, we can determine the inhibitor's potency, typically expressed as the inhibition constant (Kᵢ).

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Reagents: - Buffer (e.g., Tris) - pH Indicator (e.g., p-Nitrophenol) - Purified hCA Isoforms (I, II, IX, XII) - Saturated CO₂ Solution P2 Prepare serial dilutions of This compound and comparator compounds A1 Pre-incubate each hCA isoform with varying inhibitor concentrations P2->A1 Incubate A2 Rapidly mix enzyme-inhibitor solution with CO₂ substrate solution in stopped-flow instrument A1->A2 Measure A3 Monitor the change in absorbance over time (e.g., at 400 nm) A2->A3 Measure A4 Calculate initial reaction velocities from the absorbance data A3->A4 Measure D1 Plot initial velocity vs. inhibitor concentration A4->D1 Analyze D2 Determine IC₅₀ values (inhibitor concentration causing 50% inhibition) D1->D2 Analyze D3 Calculate Inhibition Constants (Kᵢ) using the Cheng-Prusoff equation D2->D3 Analyze D4 Calculate Selectivity Indices D3->D4 Analyze caption Workflow for Determining Carbonic Anhydrase Inhibition Constants.

Caption: Workflow for Determining Carbonic Anhydrase Inhibition Constants.

Detailed Protocol: Stopped-Flow CO₂ Hydration Assay
  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Create a series of dilutions of the compound to cover a wide concentration range (e.g., from 0.1 nM to 100 µM).

    • Prepare solutions of purified, recombinant human CA isoforms (hCA I, II, IX, and XII) in a buffer (e.g., 10 mM Tris-HCl, pH 7.4).

    • Prepare a saturated CO₂ solution by bubbling CO₂ gas through chilled, deionized water.

  • Enzyme Inhibition Measurement:

    • The assay is performed using a stopped-flow spectrophotometer.

    • In one syringe, load the enzyme solution mixed with the pH indicator and a specific concentration of the inhibitor. Allow this to pre-incubate.

    • In the second syringe, load the saturated CO₂ solution.

    • Rapidly mix the contents of the two syringes. The instrument will monitor the decrease in absorbance of the pH indicator as the solution acidifies.

  • Data Analysis:

    • Calculate the initial rate of the reaction for each inhibitor concentration.

    • Plot the percentage of enzyme activity against the logarithm of the inhibitor concentration.

    • Fit the data to a dose-response curve to determine the IC₅₀ value for each isoform.

    • Convert the IC₅₀ values to inhibition constants (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [S]/Kₘ), where [S] is the substrate (CO₂) concentration and Kₘ is the Michaelis-Menten constant of the enzyme for the substrate.

  • Calculating Selectivity:

    • The selectivity index (SI) is calculated as the ratio of Kᵢ values between isoforms. For example, to determine the selectivity for the cancer-related hCA IX over the off-target hCA II, the calculation would be: SI = Kᵢ (hCA II) / Kᵢ (hCA IX)

    • A higher SI value indicates greater selectivity for the target isoform (in this case, hCA IX).

Part 3: Comparative Data of Standard CA Inhibitors

To provide context for the experimental results obtained for this compound, it is crucial to compare them against well-characterized inhibitors. The table below presents the inhibition constants (Kᵢ) for Acetazolamide (a classic, non-selective inhibitor) and a representative fluorinated benzenesulfonamide. Lower Kᵢ values indicate higher inhibitory potency.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Selectivity (hCA II / hCA IX)Selectivity (hCA I / hCA IX)
Acetazolamide (AAZ) 25012255.70.48 10
Compound 5j *44.926.913.63.61.98 3.30
This compound TBDTBDTBDTBDTBDTBD

Data for Acetazolamide and Compound 5j (a tetrafluorobenzenesulfonamide derivative) are sourced from published literature.[1][7] TBD: To Be Determined through the experimental workflow described above.

Interpreting the Comparative Data
  • Acetazolamide (AAZ) is a potent inhibitor of hCA II, IX, and XII, but it is significantly less active against hCA I.[7] Its low selectivity ratio for hCA II over hCA IX (0.48) indicates it is actually more potent against the off-target hCA II than the cancer-related hCA IX, which is undesirable for an anti-cancer agent.

  • Compound 5j , a tetrafluorobenzenesulfonamide, shows improved selectivity for hCA IX over hCA II compared to Acetazolamide.[1][7] This highlights a common strategy in modern drug design where modifications to the benzenesulfonamide scaffold are used to exploit subtle differences in the active sites of the CA isoforms to achieve greater selectivity.[8]

The goal for this compound would be to exhibit low nanomolar (or even subnanomolar) Kᵢ values against hCA IX and XII, while having significantly higher Kᵢ values for hCA I and II, resulting in high selectivity indices.

Part 4: Visualizing the Mechanism and Path to Selectivity

Achieving selectivity relies on exploiting the differences in amino acid residues within and around the enzyme's active site. While the core zinc-binding mechanism is conserved, the surrounding pockets vary between isoforms.

G cluster_cycle Carbonic Anhydrase Catalytic Cycle cluster_inhibition Inhibition Mechanism E_Zn_H2O E-Zn²⁺-H₂O E_Zn_OH E-Zn²⁺-OH⁻ (Active Form) E_Zn_H2O->E_Zn_OH -H⁺ E_Zn_OH_CO2 E-Zn²⁺-OH⁻---CO₂ E_Zn_OH->E_Zn_OH_CO2 +CO₂ E_Zn_Inhibitor E-Zn²⁺-Inhibitor E_Zn_OH->E_Zn_Inhibitor Blocks Cycle E_Zn_HCO3 E-Zn²⁺-HCO₃⁻ E_Zn_OH_CO2->E_Zn_HCO3 Nucleophilic Attack E_Zn_HCO3->E_Zn_H2O +H₂O, -HCO₃⁻ Inhibitor R-SO₂NH₂ (Sulfonamide) Inhibitor_anion R-SO₂NH⁻ Inhibitor->Inhibitor_anion -H⁺ Inhibitor_anion->E_Zn_Inhibitor Binds to Active Site caption CA Catalytic Cycle and Sulfonamide Inhibition.

Caption: CA Catalytic Cycle and Sulfonamide Inhibition.

The sulfonamide inhibitor, in its deprotonated (anionic) form, displaces the water/hydroxide molecule bound to the catalytic zinc ion, effectively shutting down the enzyme's catalytic cycle. Selectivity is achieved when the "tail" of the inhibitor (the substituted aromatic ring) forms favorable interactions with specific amino acid residues that differ between the isoforms, enhancing its binding affinity for the target while potentially creating steric clashes or unfavorable interactions with off-target isoforms.[4]

Conclusion and Forward Look

This guide outlines a robust and validated methodology for assessing the selectivity of this compound. By systematically determining its inhibition constants against key on-target (hCA IX, hCA XII) and off-target (hCA I, hCA II) isoforms, researchers can build a comprehensive selectivity profile.

The ultimate success of this compound as a potential therapeutic agent will depend on achieving a high selectivity index, indicating potent inhibition of the desired pathological isoform(s) with minimal impact on ubiquitously expressed ones. The comparative data from established inhibitors like Acetazolamide provides a critical benchmark for these efforts. Should this compound demonstrate a promising selectivity profile, further studies, including in vitro cellular assays and in vivo models, would be warranted to evaluate its therapeutic potential.

References

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Medicinal Chemistry Letters, 5(8), 925-930. Available at: [Link]

  • De Simone, G., & Supuran, C. T. (2025). A comprehensive review of the structural basis for the selectivity of sulfonamide-based inhibitors for carbonic anhydrase isoforms IX and XII over carbonic anhydrase II based on the available high quality crystallographic data. Archives of Biochemistry and Biophysics, 110682. Available at: [Link]

  • Gudonaviciute, D., et al. (2015). Functionalization of fluorinated benzenesulfonamides and their inhibitory properties toward carbonic anhydrases. ChemMedChem, 10(4), 645-654. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Chemistry – A European Journal, 30(58), e202402330. Available at: [Link]

  • Smirnovas, V., et al. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. ResearchGate. Available at: [Link]

  • Nocentini, A., et al. (2020). Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. Journal of Medicinal Chemistry, 63(13), 7176-7191. Available at: [Link]

  • Carradori, S., et al. (2018). New Dihydrothiazole Benzensulfonamides: Looking for Selectivity toward Carbonic Anhydrase Isoforms I, II, IX, and XII. Molecules, 23(11), 2999. Available at: [Link]

  • Angeli, A., et al. (2014). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]

  • Gümrükçüoğlu, N., et al. (2023). Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. Molecules, 28(7), 3204. Available at: [Link]

  • Akocak, S., et al. (2016). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 31(sup3), 126-132. Available at: [Link]

  • Xia, D., et al. (2023). Utility of a non-target screening method to explore the chlorination of similar sulfonamide antibiotics: Pathways and NCl intermediates. Science of The Total Environment, 858(Pt 3), 160042. Available at: [Link]

  • González-García, M., et al. (2025). Repositioning FDA-Approved Sulfonamide-Based Drugs as Potential Carbonic Anhydrase Inhibitors in Trypanosoma cruzi: Virtual Screening and In Vitro Studies. Pharmaceuticals, 18(5), 654. Available at: [Link]

  • Dudutiene, V., et al. (2013). 4-Substituted-2,3,5,6-tetrafluorobenzenesulfonamides as inhibitors of carbonic anhydrases I, II, VII, XII, and XIII. Bioorganic & Medicinal Chemistry, 21(8), 2093-2106. Available at: [Link]

  • Lee, J., et al. (2021). Rapid screening of sulfonamides in dietary supplements based on extracted common ion chromatogram and neutral loss scan by LC-Q/TOF-mass spectrometry. Food Science and Biotechnology, 30(8), 1133-1142. Available at: [Link]

  • Luchinat, C., & Sola, M. (1994). NMR studies of carbonic anhydrase-4-fluorobenzenesulfonamide complexes. Magnetic Resonance in Chemistry, 32(S1), S101-S106. Available at: [Link]

  • Iqbal, M. N., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. ChemistrySelect, 9(12), e202304724. Available at: [Link]

  • Khan, I., et al. (2014). Synthesis, spectral analysis and biological evaluation of N- alkyl/aralkyl/aryl-4-chlorobenzenesulfonamide derivatives. Journal of the Chemical Society of Pakistan, 36(5), 919-927. Available at: [Link]

  • Boriack, P. A., et al. (1995). 4-substituted thiophene- and furan-2-sulfonamides as topical carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 38(12), 2286-2291. Available at: [Link]

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Carbonic anhydrase inhibitor. Retrieved from [Link]

  • Bekhit, A. A., et al. (2013). Synthesis and biological evaluation of 4-arylphthalazones bearing benzenesulfonamide as anti-inflammatory and anti-cancer agents. Archiv der Pharmazie, 346(6), 491-498. Available at: [Link]

  • Al-Amiery, A. A., et al. (2017). Synthesis and Biological Evaluation of New Sulfonamide Derivative. Trends in Sciences, 18(2), 1-8. Available at: [Link]

  • Wang, X., et al. (2020). Design, synthesis, and biological evaluation of 4-phenoxybenzenesulfonyl pyrrolidine derivatives as matrix metalloproteinase inhibitors. Bioscience Trends, 14(3), 192-199. Available at: [Link]

  • González-García, M., et al. (2025). Design, Synthesis, In Vitro and In Silico Biological Evaluation of New Pyridine-2,5-Dicarboxylates Esters Bearing Natural Source Fragments as Anti-Trypanosomatid Agents. Molecules, 30(19), 4567. Available at: [Link]

Sources

Safety Operating Guide

A Guide to the Proper Disposal of 4-Acetamido-2-fluorobenzenesulfonamide: Ensuring Laboratory Safety and Environmental Compliance

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical waste is a cornerstone of safe and ethical scientific research. For drug development professionals and researchers, handling compounds like 4-Acetamido-2-fluorobenzenesulfonamide requires a disposal protocol that is not only compliant with regulations but is also grounded in a deep understanding of the compound's chemical properties. This guide provides a comprehensive, step-by-step framework for the proper disposal of this compound, moving beyond a simple checklist to explain the scientific rationale behind each procedural choice.

Our primary objective is to ensure that this compound is handled and disposed of in a manner that mitigates risks to personnel and prevents environmental contamination. The stability of the carbon-fluorine bond, a key feature of this molecule, presents specific challenges for degradation and necessitates specialized disposal methods.[1][2]

Hazard Assessment: Understanding the "Why"

Before outlining the disposal protocol, it is crucial to understand the hazards associated with this compound. While a specific Safety Data Sheet (SDS) for this exact compound is not universally available, we can infer its likely hazard profile from structurally similar fluorinated and sulfonamide-containing compounds. These related chemicals are often classified with the following hazards:

  • Skin Corrosion/Irritation: Causes skin irritation, and some related compounds can cause severe skin burns.[3][4][5][6][7][8][9]

  • Serious Eye Damage/Irritation: Poses a significant risk of serious eye damage.[3][4][5][6][7][8][9][10]

  • Respiratory Irritation: Inhalation of dusts may cause respiratory irritation.[3][4][7][8][9]

  • Combustion Hazards: As a fluorinated organic compound, improper incineration can lead to the formation of highly toxic and corrosive substances, including hydrogen fluoride.[5][11]

These potential hazards underscore the necessity of meticulous handling and a disposal pathway that ensures complete and safe destruction.

PART 1: Immediate Safety & Spill Management

Vigilance begins at the bench. Proactive measures are critical for minimizing exposure and ensuring a rapid, effective response in the event of a spill.

Recommended Personal Protective Equipment (PPE)

When handling this compound in any form—solid, in solution, or as waste—the following PPE is mandatory:

PPE ItemSpecificationRationale
Gloves Chemical-resistant (e.g., Nitrile)To prevent skin contact and potential irritation or burns.[12][13]
Eye Protection Safety glasses with side shields or gogglesTo protect against dust particles or splashes causing serious eye damage.[12][13]
Lab Coat Standard laboratory coatTo protect skin and personal clothing from contamination.[12]
Respiratory NIOSH-approved respiratorRecommended if handling fine powders outside of a fume hood to prevent respiratory tract irritation.[13]
Emergency Spill Protocol

Should a spill occur, immediate and correct action is paramount to prevent wider contamination and personnel exposure.

  • Evacuate & Alert: Immediately alert personnel in the vicinity and evacuate the immediate area if the spill is large or airborne dust is generated.

  • Assess & Ventilate: Ensure the area is well-ventilated. For significant spills of powder, avoid creating dust clouds.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or specialized spill pillows). Carefully sweep or scoop the material into a designated hazardous waste container.[14][15]

    • For Liquid Spills (Solutions): Use an absorbent material compatible with the solvent to soak up the spill.[14]

  • Decontamination: Clean the spill area with a suitable solvent or detergent, followed by a thorough rinse. All cleaning materials must be disposed of as hazardous waste.[14]

  • Report: Report the incident to your institution's Environmental Health and Safety (EHS) office, following established internal procedures.

PART 2: Core Disposal Protocol: Waste Segregation & Collection

The foundation of proper chemical disposal is rigorous waste segregation. Cross-contamination of waste streams can create unforeseen hazards and complicate the final disposal process.

Step-by-Step Collection Methodology
  • Designate a Waste Container: Use a dedicated, chemically compatible, and clearly labeled hazardous waste container. High-density polyethylene (HDPE) or glass containers are typically suitable.[12]

  • Labeling is Critical: The waste container label must, at a minimum, include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • Associated hazard classifications (e.g., "Irritant," "Corrosive")[12]

    • The accumulation start date[12]

  • Waste Segregation: This is a non-negotiable step.

    • DO NOT mix this compound waste with non-halogenated organic waste. The reason for this is that many non-halogenated waste streams are reprocessed as fuel. The presence of fluorine would lead to the formation of toxic byproducts like hydrogen fluoride during combustion.[11]

    • Small, occasional quantities (<50g) may potentially be combined with chlorinated organic waste, as these halogenated streams are often treated together by disposal services. However, for larger or regular quantities, a dedicated fluorinated waste stream is the best practice.[11]

    • Always consult your institution's EHS office for specific guidance on waste stream compatibility.[14]

  • Container Management:

    • Keep the waste container sealed when not in use to prevent the release of vapors or accidental spills.[14][16]

    • Store the container in a designated satellite accumulation area that is secure and equipped with secondary containment.[12]

PART 3: Final Disposal Pathway: From Lab to Destruction

Laboratory-collected waste represents only the first stage of the disposal journey. The ultimate destruction of the compound must be handled by professionals.

  • Consult with EHS: Contact your institution's EHS office or a certified hazardous waste disposal company to arrange for the pickup of the waste.[14] Provide a detailed description of the waste, including its composition and any other chemicals present.[14]

  • Professional Transport: The waste will be transported by licensed professionals in accordance with Department of Transportation (DOT) regulations.

  • Recommended Final Disposal Method: The industry-standard and most environmentally sound method for destroying fluorinated organic compounds is high-temperature incineration. [1][2][14]

    • Mechanism: This process utilizes extremely high temperatures to break the stable carbon-fluorine bonds.[1]

    • Critical Infrastructure: This must be performed in a specialized hazardous waste incineration facility equipped with afterburners and advanced off-gas treatment systems (e.g., scrubbers). These systems are essential for neutralizing the hazardous acidic gases, such as hydrogen fluoride, that are produced during combustion.[14]

  • Alternative Methods: While landfilling in a designated hazardous waste landfill is a legal option, it is not a preferred one. It serves only to contain the chemical, not to destroy it, leaving a potential long-term environmental liability.[2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 In the Laboratory cluster_1 EHS & Final Disposal A Waste Generation (e.g., unused solid, contaminated labware) B Wear Full PPE (Gloves, Goggles, Lab Coat) A->B C Select Labeled, Compatible Hazardous Waste Container B->C D Segregate Waste Stream C->D E Is waste mixed ONLY with other halogenated compounds? D->E Decision Point F Place in Halogenated Organic Waste Container E->F Yes (small qty) G Place in Dedicated Fluorinated Organic Waste Container E->G No / Large Qty H Store Sealed Container in Secondary Containment F->H G->H I Contact EHS for Waste Pickup H->I J Licensed Hazardous Waste Transporter I->J K High-Temperature Incineration (with off-gas scrubbing) J->K Primary Method L Secure Hazardous Waste Landfill (Less Preferred) J->L Alternate Method

Caption: Workflow for the proper disposal of this compound waste.

Regulatory Context: Adherence to National Standards

All disposal activities must comply with the regulations set forth by key governing bodies. In the United States, these include:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates that laboratories develop a Chemical Hygiene Plan, which includes procedures for safe handling and disposal of chemicals.[17][18]

  • Environmental Protection Agency (EPA): The EPA, under the Resource Conservation and Recovery Act (RCRA), governs the management and disposal of hazardous waste from "cradle to grave."[4][19] This includes regulations on waste classification, accumulation, transport, and final disposal. The EPA also explicitly prohibits the sewering (disposal down the drain) of hazardous waste pharmaceuticals.[20][21]

By adhering to the procedures outlined in this guide, researchers and institutions can ensure they are not only protecting their personnel and the environment but are also operating in full compliance with federal and state law.

References

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. [Link]

  • Chemical Waste Containers for Chemical Waste Disposal. RiskAssess. [Link]

  • How To Safely Dispose of Chemicals in Your Lab. (2024, December 17). Solvent Waste Management. [Link]

  • Per- and Polyfluoroalkyl Substances (PFAS): Incineration to Manage PFAS Waste Streams. U.S. Environmental Protection Agency (EPA). [Link]

  • Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Appendix A: OSHA Laboratory Standard. National Center for Biotechnology Information (NCBI). [Link]

  • Laboratories - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • 4-Acetamidobenzenesulfonyl azide - SAFETY DATA SHEET. (2013, May 24). Alfa Aesar. [Link]

  • OSHA Hazardous Waste Disposal Guidelines. (2024, October 30). CDMS. [Link]

  • Chemical Recycling of Fluorochemicals. (2025, September 1). CORDIS, European Commission. [Link]

  • Guidelines for Disposing of PFAs. (2023, December 27). MCF Environmental Services. [Link]

  • material safety data sheet - ACIDIFOAM. ChemStation. [Link]

  • 4-Fluorobenzenesulfonamide - PubChem. National Institutes of Health (NIH). [Link]

  • 6:2 Fluorotelomer sulfonamide surfactants: Environment tier II assessment. (2019, December 12). Australian Department of Health and Aged Care. [Link]

  • EPA Final Rule: Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. American Society of Health-System Pharmacists (ASHP). [Link]

  • Management of Hazardous Waste Pharmaceuticals. (2026, January 22). U.S. Environmental Protection Agency (EPA). [Link]

  • EPA Bans Flushing All Drugs, Including Hazardous Waste Drugs. PureWay Compliance. [Link]

  • Requirements for Pesticide Disposal. (2025, December 22). U.S. Environmental Protection Agency (EPA). [Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. (2020, December 18). U.S. Environmental Protection Agency (EPA). [Link]

Sources

A Researcher's Guide to the Safe Handling of 4-Acetamido-2-fluorobenzenesulfonamide: Personal Protective Equipment and Disposal

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical research and drug development, the synthesis and handling of novel chemical entities are routine. However, the safety of the researcher is paramount. This guide provides essential, immediate safety and logistical information for handling 4-Acetamido-2-fluorobenzenesulfonamide, with a focus on personal protective equipment (PPE) and proper disposal protocols. As a senior application scientist, the aim is to instill a deep sense of safety and responsibility by not just listing procedures, but by explaining the rationale behind them, grounded in established safety principles.

Understanding the Hazards: A Proactive Approach to Safety

The Occupational Safety and Health Administration (OSHA) mandates that laboratory workers be informed about the hazards of the chemicals they handle and receive training on safe practices[3]. This includes understanding the information provided on an SDS and the appropriate protective measures to be taken[3].

Table 1: Hazard Profile of Structurally Similar Compounds

Hazard4-Acetamidobenzenesulfonamide[1]4-Fluorobenzenesulfonamide[2]
Acute Oral Toxicity Harmful if swallowedHarmful if swallowed
Skin Corrosion/Irritation Causes skin irritationCauses skin irritation
Serious Eye Damage/Irritation Causes serious eye irritationCauses serious eye irritation
Acute Inhalation Toxicity Harmful if inhaledMay cause respiratory irritation
Personal Protective Equipment (PPE): Your First Line of Defense

The use of appropriate PPE is a critical first line of defense against potential chemical exposures in a laboratory setting[4]. The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.

  • Recommendation: ANSI-approved safety goggles are mandatory to protect the eyes from potential splashes of the compound in solution or contact with airborne particles[5].

  • Rationale: The structural analogs of this compound are known to cause serious eye irritation[1][2]. Direct contact could lead to significant eye damage.

  • Recommendation: Chemically resistant gloves, such as nitrile gloves, should be worn at all times to prevent direct skin contact[5].

  • Rationale: The target compound is expected to cause skin irritation upon contact, a characteristic shared by its analogs[1][2].

  • Recommendation: A chemical-resistant lab coat should be worn to protect against contamination of personal clothing[5].

  • Rationale: A lab coat provides a removable barrier in the event of a spill, preventing the chemical from reaching your skin.

  • Recommendation: A NIOSH/MSHA-approved respirator may be necessary if there is a risk of generating airborne particles or when working outside of a certified chemical fume hood[5].

  • Rationale: Inhalation of the compound could be harmful, as indicated by data on similar chemicals[1].

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is a key component of a laboratory's Chemical Hygiene Plan (CHP), as required by OSHA[6]. This plan should detail the procedures for safely handling hazardous chemicals from receipt to disposal[6].

cluster_prep Preparation cluster_ppe Donning PPE cluster_handling Handling cluster_post Post-Handling prep_area Ensure clean & uncluttered work area check_safety Verify safety shower & eyewash station accessibility don_ppe Put on all required PPE check_safety->don_ppe weigh_transfer Weigh & transfer in fume hood don_ppe->weigh_transfer in_solution Handle solutions in sealed containers weigh_transfer->in_solution decontaminate Decontaminate work surfaces & equipment in_solution->decontaminate doff_ppe Remove PPE correctly decontaminate->doff_ppe wash_hands Wash hands thoroughly doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: Ensuring Environmental and Personal Safety

Proper disposal of chemical waste is a critical aspect of laboratory safety and environmental responsibility[7]. All waste generated from handling this compound should be treated as hazardous waste.

  • Segregation and Collection:

    • Collect all liquid waste containing the compound in a clearly labeled, sealed, and chemically compatible hazardous waste container[7].

    • Any materials that have come into contact with the compound, such as gloves, weighing papers, and pipette tips, should be considered contaminated solid waste and disposed of in a designated hazardous waste container[7].

  • Labeling:

    • All waste containers must be clearly labeled with the full chemical name, "this compound," and appropriate hazard warnings (e.g., "Toxic," "Hazardous Waste")[7].

  • Final Disposal:

    • Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor[7]. The primary recommended method for the disposal of many pharmaceutical compounds is incineration in a chemical incinerator[7].

start Waste Generated is_liquid Is the waste liquid? start->is_liquid liquid_waste Collect in labeled, sealed liquid hazardous waste container is_liquid->liquid_waste Yes solid_waste Collect in labeled solid hazardous waste container is_liquid->solid_waste No (Contaminated Solids) contact_ehs Contact EHS for pickup and disposal liquid_waste->contact_ehs solid_waste->contact_ehs

Caption: A decision-making diagram for the proper segregation and disposal of waste.

By adhering to these guidelines, researchers can significantly minimize their risk of exposure and ensure the safe handling and disposal of this compound, fostering a culture of safety within the laboratory.

References

  • Laboratory Safety Guidance. Occupational Safety and Health Administration. [Link]

  • Decoding OSHA Laboratory Standards: Safety Essentials. IPG. [Link]

  • The Laboratory Standard | Office of Clinical and Research Safety. [Link]

  • OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD. Occupational Safety and Health Administration. [Link]

  • What are the Health and Safety Guidelines for Using Amines?. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Laboratories - Overview | Occupational Safety and Health Administration. [Link]

  • REACH - Society for Chemical Hazard Communication. [Link]

  • Personal Protective Equipment: Chemical Handling. Good Day's Work. [Link]

  • ECHA Harmonized Classification - HSE Genius. [Link]

  • Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia. VelSafe. [Link]

  • Removal of selected sulfonamides and sulfonamide resistance genes from wastewater in full-scale constructed wetlands. PubMed. [Link]

  • Sulfamethoxazole and trimethoprim (oral route) - Side effects & dosage. Mayo Clinic. [Link]

  • Maintaining Chemical Safety Using Exposure Scenarios. [Link]

  • Sulfadiazine: Key Safety & Patient Guidance. Drugs.com. [Link]

  • Understanding REACH. ECHA - European Union. [Link]

  • Allergy to Sulfa Medications: Drugs to Avoid. GoodRx. [Link]

  • ECHA: Homepage. [Link]

  • Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. PubMed. [Link]

  • Sulfonamides - Infections. MSD Manual Consumer Version. [Link]

  • Appropriate use of sulfonamide antibiotics. bpac NZ. [Link]

  • In Situ Electrochemically Generating High-Valent Iron Species Activated by Nitrogen-Doped Biochar for Efficient Degradation of Antibiotics. MDPI. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.